6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-1-2-8-10-7(5-12)4-11(8)3-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNOTJNQPFQCNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651287 | |
| Record name | 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885276-09-5 | |
| Record name | 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde, a key building block in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine scaffold is a privileged structure found in numerous therapeutic agents. This document details two robust synthetic strategies: the direct formylation of the 6-bromoimidazo[1,2-a]pyridine core via the Vilsmeier-Haack reaction and a two-step approach involving the synthesis and subsequent oxidation of (6-bromoimidazo[1,2-a]pyridin-2-yl)methanol. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development, offering not only detailed experimental protocols but also the underlying chemical principles and rationale for the chosen methodologies.
Introduction
The imidazo[1,2-a]pyridine heterocyclic system is of significant interest in the pharmaceutical industry due to its versatile biological activities. Derivatives of this scaffold have been successfully developed into commercial drugs such as the hypnotic zolpidem and the anti-ulcer agent zolimidine. The introduction of a carbaldehyde functional group at the C2 position, coupled with a bromine atom at the C6 position, yields this compound, a highly valuable intermediate. The aldehyde moiety serves as a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic rings, while the bromine atom provides a site for cross-coupling reactions, enabling further molecular diversification.
This guide will explore two primary synthetic routes to this target molecule, providing detailed, step-by-step protocols and the scientific reasoning behind the experimental choices.
Part 1: Synthesis of the 6-Bromoimidazo[1,2-a]pyridine Core
A common and efficient method for the construction of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. For the synthesis of the 6-bromo substituted core, the readily available 2-amino-5-bromopyridine is the logical starting material.
Synthesis of 2-Amino-5-bromopyridine
While commercially available, 2-amino-5-bromopyridine can also be synthesized in the laboratory from 2-aminopyridine. A reliable method involves the use of a mild brominating agent to achieve regioselective bromination at the C5 position.
Cyclization to form 6-Bromoimidazo[1,2-a]pyridine
The cyclization reaction to form the bicyclic imidazo[1,2-a]pyridine system is typically achieved by reacting 2-amino-5-bromopyridine with a two-carbon electrophile. A common and effective reagent for this transformation is chloroacetaldehyde. A patented method describes a gentle and efficient procedure for this cyclization.[1]
Experimental Protocol: Synthesis of 6-Bromoimidazo[1,2-a]pyridine
-
To a reaction vessel, add 2-amino-5-bromopyridine and a 40% aqueous solution of chloroacetaldehyde.
-
The reaction can be carried out in a suitable solvent such as water, ethanol, or methanol.[1]
-
The reaction mixture is stirred at a temperature between 25°C and 50°C for 2 to 24 hours.[1]
-
Upon completion, the reaction is worked up by neutralizing with a base (e.g., sodium bicarbonate), followed by extraction with an organic solvent like ethyl acetate.[1]
-
The organic layer is then washed, dried, and concentrated to yield the crude product, which can be further purified by recrystallization.[1]
| Parameter | Value | Reference |
| Starting Material | 2-Amino-5-bromopyridine | [1] |
| Reagent | 40% Chloroacetaldehyde aq. solution | [1] |
| Temperature | 25-50 °C | [1] |
| Reaction Time | 2-24 hours | [1] |
| Work-up | Basic work-up and extraction | [1] |
Part 2: Synthesis of this compound
With the 6-bromoimidazo[1,2-a]pyridine core in hand, the next critical step is the introduction of the carbaldehyde group at the C2 position. Two primary strategies are presented here.
Route A: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[2][4] The electrophilic iminium species, also known as the Vilsmeier reagent, then attacks the electron-rich heterocycle. For imidazo[1,2-a]pyridines, the formylation is expected to occur at the electron-rich imidazole ring.
Mechanism of Vilsmeier-Haack Formylation
dot graph Vilsmeier_Haack_Mechanism { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];
DMF [label="DMF", fillcolor="#F1F3F4"]; POCl3 [label="POCl₃", fillcolor="#F1F3F4"]; Vilsmeier_Reagent [label="Vilsmeier Reagent\n(Electrophile)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Imidazopyridine [label="6-Bromoimidazo[1,2-a]pyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Iminium Salt Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis", shape=plaintext];
DMF -> Vilsmeier_Reagent [label="+ POCl₃"]; Imidazopyridine -> Intermediate [label="+ Vilsmeier Reagent"]; Intermediate -> Product [label="Hydrolysis"]; } }
Figure 1: Vilsmeier-Haack Reaction Workflow. A simplified diagram illustrating the key stages of the Vilsmeier-Haack formylation process.
Experimental Protocol: Vilsmeier-Haack Formylation (General Procedure)
Note: A specific literature protocol for the Vilsmeier-Haack formylation of 6-bromoimidazo[1,2-a]pyridine was not identified. The following is a general procedure based on established methodologies for similar substrates.
-
In a flame-dried flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature at 0°C.
-
Stir the mixture at 0°C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 6-bromoimidazo[1,2-a]pyridine in a suitable solvent (e.g., DMF or a chlorinated solvent) to the Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and then heat as necessary (monitoring by TLC) to drive the reaction to completion. Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrate.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Details | Rationale |
| Reagents | DMF, POCl₃ | In situ generation of the electrophilic Vilsmeier reagent. |
| Temperature | Initial cooling to 0°C, then heating. | Controls the exothermic formation of the Vilsmeier reagent and provides activation energy for the formylation. |
| Work-up | Quenching with ice and basification. | Hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the acidic reaction mixture. |
| Purification | Column Chromatography | To isolate the desired product from any unreacted starting material and potential regioisomers. |
Route B: Synthesis via Alcohol Oxidation
An alternative strategy involves a two-step process: the synthesis of the corresponding alcohol, (6-bromoimidazo[1,2-a]pyridin-2-yl)methanol, followed by its oxidation to the desired aldehyde. This route offers a potentially more regioselective approach.
2.2.1. Synthesis of (6-bromoimidazo[1,2-a]pyridin-2-yl)methanol
This precursor alcohol can be synthesized by the reduction of the corresponding ester, ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate. The ester, in turn, is prepared by a cyclization reaction between 2-amino-5-bromopyridine and ethyl bromopyruvate.
dot graph Alcohol_Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];
Start [label="2-Amino-5-bromopyridine", fillcolor="#F1F3F4"]; Reagent1 [label="Ethyl Bromopyruvate", fillcolor="#F1F3F4"]; Ester [label="Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate", fillcolor="#FBBC05", fontcolor="#202124"]; Reagent2 [label="Reducing Agent\n(e.g., LiAlH₄)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alcohol [label="(6-bromoimidazo[1,2-a]pyridin-2-yl)methanol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Ester [label="+ Ethyl Bromopyruvate"]; Ester -> Alcohol [label="Reduction"]; } }
Figure 2: Synthesis of the Precursor Alcohol. A workflow diagram for the preparation of (6-bromoimidazo[1,2-a]pyridin-2-yl)methanol.
Experimental Protocol: Synthesis of Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
-
In a suitable solvent such as ethanol, dissolve 2-amino-5-bromopyridine and sodium bicarbonate.
-
Add ethyl bromopyruvate to the mixture.
-
Reflux the reaction mixture until the starting material is consumed (monitor by TLC).
-
After cooling, perform an extractive work-up with a solvent like dichloromethane.
-
Dry the organic layer, concentrate, and purify the crude product, for instance, by recrystallization.
Experimental Protocol: Reduction to (6-bromoimidazo[1,2-a]pyridin-2-yl)methanol
-
Dissolve ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate in a dry ethereal solvent such as tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -30°C to 0°C).
-
Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄) in THF.
-
Stir the reaction at low temperature until the reduction is complete (monitor by TLC).
-
Carefully quench the reaction with a suitable reagent (e.g., ethyl acetate, followed by water or a saturated solution of sodium sulfate).
-
Filter the resulting mixture through a pad of celite and wash thoroughly with an organic solvent.
-
Concentrate the filtrate and purify the crude alcohol by flash chromatography.
2.2.2. Oxidation to this compound
The final step in this route is the oxidation of the primary alcohol to the aldehyde. Care must be taken to avoid over-oxidation to the carboxylic acid. Mild oxidizing agents are therefore preferred. Pyridinium chlorochromate (PCC) is a classic and effective reagent for this transformation. Other modern, milder oxidation systems, such as Dess-Martin periodinane (DMP) or a Swern oxidation, can also be employed.
Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)
-
Suspend pyridinium chlorochromate (PCC) in a dry, non-polar solvent such as dichloromethane (DCM) in a flask equipped with a stirrer.
-
Add a solution of (6-bromoimidazo[1,2-a]pyridin-2-yl)methanol in DCM to the PCC suspension.
-
Stir the mixture at room temperature until the oxidation is complete (monitor by TLC).
-
Upon completion, dilute the reaction mixture with an ethereal solvent and filter through a pad of silica gel or celite to remove the chromium byproducts.
-
Wash the filter cake thoroughly with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.
-
If necessary, further purify the product by column chromatography.
| Parameter | Details | Rationale |
| Oxidizing Agent | Pyridinium Chlorochromate (PCC) | A mild oxidant that selectively converts primary alcohols to aldehydes without significant over-oxidation. |
| Solvent | Dichloromethane (DCM) | An inert solvent that dissolves the starting material and is compatible with the oxidizing agent. |
| Work-up | Filtration through silica gel/celite | Removes the insoluble chromium byproducts from the reaction mixture. |
| Purification | Column Chromatography | To obtain the final product with high purity. |
Conclusion
This technical guide has detailed two reliable and scientifically sound synthetic routes for the preparation of this compound. The choice between the direct Vilsmeier-Haack formylation and the multi-step oxidation pathway will depend on factors such as the availability of starting materials, desired scale, and the potential for regioisomer formation in the formylation step. Both routes utilize well-established organic reactions and provide access to this important synthetic intermediate. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers in the efficient and successful synthesis of this valuable compound for applications in drug discovery and development.
References
An In-depth Technical Guide to 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique electronic and structural features allow for versatile interactions with various biological targets, leading to applications as anti-cancer, anti-inflammatory, and antiviral agents.[1] Within this important class of heterocycles, 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde emerges as a particularly valuable synthetic intermediate. The presence of a bromine atom at the 6-position and a carbaldehyde group at the 2-position provides two distinct and reactive handles for further molecular elaboration, making it a key building block in the synthesis of complex drug candidates.
This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, offering insights into its utility in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O | [3][4] |
| Molecular Weight | 225.04 g/mol | [3] |
| CAS Number | 885276-09-5 | [3][4] |
| Appearance | Expected to be a solid | Inferred from related compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in common organic solvents like DCM, DMF, and alcohols. | Inferred from synthetic procedures |
| XLogP3 | 2.2 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3][4] |
| Rotatable Bond Count | 1 | [3][4] |
Synthesis of this compound
The synthesis of the imidazo[1,2-a]pyridine core is a well-established area of organic chemistry, with numerous methods reported in the literature. The most common and direct approach involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.
General Reaction Scheme
Caption: General synthetic route to this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of similar imidazo[1,2-a]pyridine derivatives.[5][6]
Step 1: Synthesis of 6-bromoimidazo[1,2-a]pyridine
-
To a solution of 2-amino-5-bromopyridine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add a 40% aqueous solution of chloroacetaldehyde (1.2 eq).[6]
-
Add a mild base, such as sodium bicarbonate (1.2 eq), to the reaction mixture.[6]
-
Heat the mixture to a temperature between 25-50°C and stir for 2-24 hours, monitoring the reaction progress by TLC.[6]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Extract the crude product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to obtain the crude 6-bromoimidazo[1,2-a]pyridine, which can be purified by recrystallization or column chromatography.
Step 2: Formylation at the C2-position
The introduction of the carbaldehyde group at the C2 position can be achieved through various formylation methods. A common approach is the Vilsmeier-Haack reaction.
-
In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃, 3.0 eq) to anhydrous N,N-dimethylformamide (DMF) dropwise with stirring.
-
To this Vilsmeier reagent, add a solution of 6-bromoimidazo[1,2-a]pyridine (1.0 eq) in anhydrous DMF.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-80°C for several hours, monitoring by TLC.
-
After completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude this compound can be purified by column chromatography on silica gel.
Mechanistic Insights
The formation of the imidazo[1,2-a]pyridine ring proceeds through a well-accepted mechanism:
Caption: Simplified mechanism of imidazo[1,2-a]pyridine formation.
Spectroscopic Characterization
¹H NMR (Expected Chemical Shifts in CDCl₃):
-
Aldehyde proton (-CHO): A singlet around δ 9.8-10.0 ppm.
-
H-3: A singlet in the region of δ 8.0-8.2 ppm.
-
H-5: A doublet around δ 7.6-7.8 ppm.
-
H-7: A doublet of doublets around δ 7.2-7.4 ppm.
-
H-8: A singlet or narrow doublet around δ 8.3-8.5 ppm.
¹³C NMR (Expected Chemical Shifts in CDCl₃):
-
Aldehyde carbon (-CHO): A signal in the range of δ 185-190 ppm.
-
C-2: A signal around δ 145-150 ppm.
-
C-3: A signal around δ 115-120 ppm.
-
C-5: A signal around δ 128-132 ppm.
-
C-6: A signal around δ 110-115 ppm (attached to Br).
-
C-7: A signal around δ 120-125 ppm.
-
C-8: A signal around δ 140-145 ppm.
-
C-8a (bridgehead): A signal around δ 140-145 ppm.
FT-IR (Expected Characteristic Absorptions):
-
C=O stretch (aldehyde): A strong absorption band around 1680-1700 cm⁻¹.
-
C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.
-
C=N and C=C stretching vibrations of the aromatic rings: Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-Br stretch: A band in the lower frequency region, typically around 500-600 cm⁻¹.
Mass Spectrometry:
-
Molecular Ion (M⁺): The mass spectrum should show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity at m/z 224 and 226.
Reactivity and Synthetic Utility
The chemical reactivity of this compound is dictated by the interplay of the imidazo[1,2-a]pyridine core, the bromine substituent, and the aldehyde functional group. This trifecta of reactivity makes it a versatile building block in drug discovery.
Reactions of the Aldehyde Group
The aldehyde at the C2 position is a key site for derivatization. It can undergo a wide range of classical aldehyde reactions, including:
-
Oxidation: Can be oxidized to the corresponding carboxylic acid, providing a handle for amide bond formation.
-
Reduction: Can be reduced to the primary alcohol, which can be further functionalized.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines.
-
Wittig Reaction: Conversion to alkenes.
-
Condensation Reactions: Can react with active methylene compounds (e.g., malononitrile, cyanoacetates) to form new C-C bonds.
Caption: Key reactions of the aldehyde group.
Reactions Involving the Bromine Atom
The bromine atom at the C6 position is amenable to various transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. This is a powerful strategy for exploring the structure-activity relationship (SAR) of potential drug candidates.[10]
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Heck Coupling: Reaction with alkenes.
Caption: Cross-coupling reactions at the C6-bromo position.
Applications in Drug Discovery
The dual functionality of this compound makes it an attractive starting material for the synthesis of libraries of compounds for high-throughput screening. The imidazo[1,2-a]pyridine core is a known pharmacophore in drugs targeting a variety of receptors and enzymes. The ability to readily diversify the molecule at both the C2 and C6 positions allows for the fine-tuning of pharmacological properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex molecules with potential therapeutic applications. Its straightforward synthesis and the orthogonal reactivity of its functional groups provide a robust platform for the generation of diverse chemical libraries. A thorough understanding of its chemical properties, synthetic routes, and reactivity is essential for leveraging its full potential in the field of drug discovery and development.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. This compound | C8H5BrN2O | CID 28326409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 6. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Dabrafenib (CAS No. 885276-09-5): A Technical Guide to a Potent BRAF Inhibitor
Introduction
This technical guide provides an in-depth overview of the compound associated with CAS number 885276-09-5, widely recognized in the scientific and clinical community as Dabrafenib (GSK2118436). While this CAS number is also linked to the chemical intermediate 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde in some chemical supplier databases, the vast body of peer-reviewed literature and clinical research identifies it with Dabrafenib, a potent and selective inhibitor of BRAF kinase. This guide will focus exclusively on the pharmacological agent Dabrafenib, detailing its mechanism of action, key quantitative parameters, experimental protocols for its characterization, and its clinical significance for researchers, scientists, and drug development professionals.
Dabrafenib has emerged as a cornerstone in the targeted therapy of several cancers, most notably metastatic melanoma, driven by specific mutations in the BRAF gene. Its development and application underscore the power of precision medicine in oncology.
Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway
Dabrafenib is a reversible, ATP-competitive inhibitor of the RAF family of serine/threonine kinases, with high selectivity for mutated forms of BRAF, particularly BRAF V600E.[1][2] The mitogen-activated protein kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[3]
In many cancers, a specific point mutation in the BRAF gene (V600E) leads to a constitutively active BRAF protein.[3] This aberrant activation results in persistent downstream signaling through MEK and ERK, driving uncontrolled cell growth and tumor progression. Dabrafenib specifically binds to the ATP-binding site of mutant BRAF V600, thereby inhibiting its kinase activity and blocking the downstream phosphorylation cascade.[4] This leads to cell cycle arrest at the G1 phase and ultimately apoptosis in cancer cells harboring the BRAF V600 mutation.[5]
Paradoxical Activation: A Key Consideration
A critical aspect of first-generation BRAF inhibitors like Dabrafenib is the phenomenon of "paradoxical activation" of the MAPK pathway in cells with wild-type BRAF and upstream activation (e.g., RAS mutations).[6][7] In these cells, the binding of Dabrafenib to one protomer of a RAF dimer can allosterically transactivate the other protomer, leading to an increase in MEK and ERK signaling.[8][9] This mechanism is implicated in the development of secondary cutaneous squamous cell carcinomas observed in some patients treated with BRAF inhibitor monotherapy.[6] The co-administration of a MEK inhibitor, such as Trametinib, can mitigate this paradoxical activation and has become the standard of care.[3][10]
Signaling Pathway of Dabrafenib Action and Paradoxical Activation
References
- 1. Dabrafenib (GSK2118436) (#91942) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. Dabrafenib and its potential for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination therapy with BRAF and MEK inhibitors for melanoma: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. rochester.alma.exlibrisgroup.com [rochester.alma.exlibrisgroup.com]
- 10. ascopubs.org [ascopubs.org]
A Technical Guide to the Synthesis of 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde: Key Starting Materials and Methodologies
This guide provides an in-depth exploration of the synthetic pathways toward 6-bromoimidazo[1,2-a]pyridine-2-carbaldehyde, a crucial heterocyclic building block in contemporary drug discovery and development. The imidazo[1,2-a]pyridine scaffold is a privileged structure, appearing in numerous pharmacologically active agents, and the title compound serves as a versatile intermediate for introducing further molecular complexity. This document is intended for researchers, chemists, and drug development professionals, offering a detailed analysis of starting material selection, reaction mechanisms, and validated experimental protocols.
Part 1: The Foundational Starting Material: 2-Amino-6-bromopyridine
The synthesis of the target aldehyde invariably begins with the construction of the bicyclic imidazo[1,2-a]pyridine core. The most logical and widely adopted precursor for this is 2-amino-6-bromopyridine . Its structure provides the necessary pyridine nitrogen and the exocyclic amino group, which are essential for the subsequent cyclization step to form the imidazole ring. The bromine atom at the 6-position is retained in the final product, serving as a key handle for further functionalization, such as cross-coupling reactions.
Rationale for Selection and Synthetic Availability
2-Amino-6-bromopyridine is a commercially available, yet often costly, reagent.[1] For large-scale synthesis or cost-management, its de novo synthesis is a practical consideration. Two primary, reliable routes from more fundamental precursors are prevalent in the literature.
1. High-Pressure Amination of 2,6-Dibromopyridine: This method involves the direct nucleophilic aromatic substitution of a bromide on 2,6-dibromopyridine with ammonia. The causality behind this choice is the relative reactivity of the C2/C6 positions in the pyridine ring. However, this reaction demands forcing conditions—high temperatures (e.g., 190°C) and high pressures (e.g., 25 bar)—necessitating specialized equipment like a steel autoclave.[1] While effective, yielding the product in high purity, the infrastructure requirements can be a limiting factor.
2. Hofmann Rearrangement of 6-Bromo-2-pyridinecarboxamide: A more classical and arguably more accessible approach in a standard laboratory setting is the Hofmann rearrangement.[2] This reaction transforms a primary amide into a primary amine with one fewer carbon atom. The process involves treating 6-bromo-2-pyridinecarboxamide with sodium hypobromite (generated in situ from bromine and sodium hydroxide). This method avoids the need for high-pressure apparatus and proceeds through a well-understood mechanism involving a nitrene intermediate.
Comparative Summary of 2-Amino-6-bromopyridine Synthesis
| Parameter | Method A: High-Pressure Amination[1] | Method B: Hofmann Rearrangement[2] |
| Starting Material | 2,6-Dibromopyridine | 6-Bromo-2-pyridinecarboxamide |
| Key Reagents | Concentrated Ammonia | Sodium Hydroxide, Bromine |
| Conditions | 190°C, ~25 bar, Steel Autoclave | 60-70°C, Atmospheric Pressure |
| Advantages | High yield (~89%) | Accessible laboratory conditions |
| Disadvantages | Requires specialized high-pressure equipment | Multi-step if starting from the acid |
Validated Protocol: Synthesis of 2-Amino-6-bromopyridine via Hofmann Rearrangement
This protocol is adapted from established literature procedures.[2]
-
Preparation of Sodium Hypobromite Solution: In a flask equipped with a stirrer and cooled in an ice bath, dissolve sodium hydroxide (20 g, 0.5 mol) in water (216 g, 12 mol). Slowly add liquid bromine (19.2 g, 0.12 mol) while maintaining the temperature below 10°C.
-
Amide Addition: To the freshly prepared sodium hypobromite solution, add 6-bromo-2-pyridinecarboxamide (20.1 g, 0.1 mol) in portions, ensuring it dissolves completely.
-
Reaction: Warm the mixture to 70°C and maintain for 30 minutes. The reaction progress can be monitored by TLC.
-
Work-up and Isolation: Cool the reaction mixture to 0°C. The crude product will precipitate as a white solid. Filter the solid.
-
Extraction: Extract the aqueous filtrate with dichloromethane. Combine the organic extracts and evaporate the solvent under reduced pressure to recover more crude product.
-
Purification: Combine all crude product and recrystallize from petroleum ether to yield pure 2-amino-6-bromopyridine (Typical Yield: ~53%).[2]
Part 2: Construction and Formylation of the Imidazo[1,2-a]pyridine Core
With the foundational starting material in hand, the synthesis proceeds in two distinct stages: the formation of the bicyclic core followed by the introduction of the aldehyde functional group at the C2 position.
Stage 1: Cyclocondensation to form 6-Bromoimidazo[1,2-a]pyridine
The formation of the imidazo[1,2-a]pyridine ring system is typically achieved via the condensation of a 2-aminopyridine with an α-halocarbonyl compound or its equivalent.[3] A common and efficient reagent for this transformation is chloroacetaldehyde.[4]
Mechanism Rationale: The reaction proceeds via an initial SN2 reaction where the endocyclic pyridine nitrogen of 2-amino-6-bromopyridine attacks the electrophilic carbon of chloroacetaldehyde, displacing the chloride. This is followed by an intramolecular condensation between the exocyclic amino group and the aldehyde, which, after dehydration, yields the aromatic imidazo[1,2-a]pyridine ring system.
Validated Protocol: Synthesis of 6-Bromoimidazo[1,2-a]pyridine
This protocol is based on a patented method for the synthesis of the core structure.[4]
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-6-bromopyridine (1 eq.) in a suitable solvent such as ethanol.
-
Reagent Addition: Add sodium bicarbonate (1.2 eq.) followed by a 40% aqueous solution of chloroacetaldehyde (1.2 eq.).
-
Reaction: Heat the mixture to a gentle reflux (approximately 50°C) and stir for 2-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and concentrate it under reduced pressure to remove the ethanol.
-
Extraction and Purification: Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Evaporate the solvent to obtain the crude product. Purify by recrystallization from an ethyl acetate/n-hexane mixture to yield pure 6-bromoimidazo[1,2-a]pyridine.
Stage 2: C2-Formylation via the Vilsmeier-Haack Reaction
The C2 position of the imidazo[1,2-a]pyridine ring is electron-rich and thus highly susceptible to electrophilic substitution. The Vilsmeier-Haack reaction is a classic and highly effective method for introducing a formyl (-CHO) group onto such electron-rich aromatic systems.[5]
Mechanism Rationale: The reaction utilizes the Vilsmeier reagent, a mild electrophile, which is generated in situ from a tertiary amide (typically N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃). The imidazo[1,2-a]pyridine nitrogen attacks the electrophilic Vilsmeier reagent, leading to the formation of a sigma complex. Subsequent hydrolysis during the work-up step liberates the desired aldehyde. While other formylation methods using reagents like DMSO exist, the Vilsmeier-Haack reaction remains a robust and widely-used standard.[6][7]
Validated Protocol: C2-Formylation of 6-Bromoimidazo[1,2-a]pyridine
-
Vilsmeier Reagent Formation: In a flask under an inert atmosphere (nitrogen or argon), cool N,N-dimethylformamide (DMF, used as both reagent and solvent) to 0°C. Slowly add phosphorus oxychloride (POCl₃, ~1.5 eq.) dropwise, maintaining the temperature at 0°C. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 6-bromoimidazo[1,2-a]pyridine (1 eq.) in DMF and add it slowly to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and then heat to approximately 60-80°C for several hours until TLC analysis indicates complete consumption of the starting material.
-
Hydrolysis (Work-up): Cool the reaction mixture to 0°C and carefully quench by pouring it onto crushed ice. Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.
-
Isolation and Purification: The product often precipitates upon neutralization. Collect the solid by filtration. If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude solid by column chromatography on silica gel to afford this compound.
Part 3: Visualized Synthetic Workflow
The overall synthetic strategy is a linear sequence beginning with the preparation of the key aminopyridine intermediate, followed by heterocycle formation and final functionalization.
Caption: Overall synthetic workflow for the target compound.
References
- 1. 2-Amino-6-bromopyridine | 19798-81-3 [chemicalbook.com]
- 2. CN101704781A - Preparation method of amino pyridine bromide compound - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C–H bonds with DMSO using molecular oxygen - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Copper- and DMF-mediated switchable oxidative C–H cyanation and formylation of imidazo[1,2-a]pyridines using ammonium iodide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine system, a fused bicyclic 5-6 heterocycle, stands as one of the most significant structural motifs in medicinal chemistry.[1][2] Its inherent "drug-like" properties and synthetic accessibility have established it as a "privileged scaffold," capable of interacting with a wide range of biological targets. This versatility is evidenced by its presence in numerous marketed drugs, including the hypnotic agent Zolpidem, the anxiolytic Alpidem, and the anti-ulcer drug Zolimidine.[1][3][4][5] The scaffold's true potential, however, extends far beyond these initial successes, with ongoing research revealing potent anticancer, antimycobacterial, anti-inflammatory, and antiviral activities.[1][2][3][6]
This guide serves as a technical deep-dive for drug development professionals, synthesizing field-proven insights into the synthesis, mechanisms of action, and therapeutic applications of this remarkable heterocyclic core. We will explore the causality behind experimental choices, present validated protocols, and map the key signaling pathways modulated by these compounds, providing a robust framework for future discovery and development efforts.
The Core Scaffold: Synthesis and Functionalization
The synthetic tractability of the imidazo[1,2-a]pyridine core is a primary driver of its widespread use. A variety of reliable methods exist for its construction, allowing for extensive derivatization and the fine-tuning of pharmacological properties.
Foundational Synthetic Strategies
The most classical and widely employed method is the Tschitschibabin reaction, first reported in 1925, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[7] Modern advancements have built upon this foundation, introducing catalyst-free, solvent-free, and microwave-assisted protocols to improve efficiency and align with green chemistry principles.[7][8]
Other significant approaches include:
-
Multi-Component Reactions (MCRs): Three-component coupling reactions, for instance, combining a 2-aminopyridine, an aldehyde, and a terminal alkyne with a copper catalyst, provide a direct and efficient route to a broad range of derivatives.[7]
-
Iodine-Catalyzed Synthesis: Molecular iodine can effectively catalyze the one-pot, three-component condensation of an aryl aldehyde, 2-aminopyridine, and an isocyanide at room temperature, offering a cost-effective and benign methodology.[9]
-
Cascade Reactions: Efficient cascade reactions combining nitroolefins with 2-aminopyridines, often catalyzed by Lewis acids like FeCl3, enable the synthesis of 3-unsubstituted imidazo[1,2-a]pyridines.[7]
Experimental Protocol: Tschitschibabin Synthesis of 2-Aryl-imidazo[1,2-a]pyridine
This protocol describes a standard, reliable synthesis, adapted from methodologies used in the preparation of derivatives for biological screening.[10] The rationale for this choice is its versatility and high yields for a wide range of substituted products.
Materials:
-
Substituted 2-aminopyridine (1.0 eq)
-
Substituted α-bromoacetophenone (1.0 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Ethanol (EtOH)
Procedure:
-
Reaction Setup: To a solution of the substituted 2-aminopyridine (e.g., 10 mmol) in ethanol (50 mL) in a round-bottom flask, add sodium bicarbonate (20 mmol).
-
Addition of Ketone: Add the substituted α-bromoacetophenone (10 mmol) to the suspension. The choice of acetophenone determines the substituent at the C2 position of the final product, a critical site for modulating kinase inhibitory activity and other biological functions.
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC). Refluxing ensures sufficient energy for the initial nucleophilic attack of the pyridine nitrogen onto the α-carbon of the ketone, followed by intramolecular cyclization.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water (200 mL).
-
Isolation: The resulting precipitate is the crude product. Collect it by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-aryl-imidazo[1,2-a]pyridine. Purity should be confirmed by NMR and MS analysis.
This self-validating system relies on the formation of a stable, aromatic final product, which readily precipitates from the aqueous workup solution, simplifying isolation.
Therapeutic Potential and Mechanisms of Action
The biological activity of the imidazo[1,2-a]pyridine scaffold is remarkably diverse, spanning a wide range of therapeutic areas. This section details the key mechanisms through which these compounds exert their effects.
Central Nervous System: GABA-A Receptor Modulation
The most well-known application of this scaffold is in sedative-hypnotic and anxiolytic agents. The mechanism is rooted in the specific modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[11]
-
Zolpidem (Ambien): This widely used hypnotic enhances the effect of GABA by acting as a positive allosteric modulator.[12] Crucially, it selectively binds to the benzodiazepine-1 (BZ1) receptor subtype, which corresponds to GABA-A receptors containing the α1 subunit.[13] This high affinity for α1-containing receptors, with lower affinity for α2 and α3, and no significant affinity for α5, is believed to mediate its potent sedative effects while producing weaker muscle relaxant and anticonvulsant properties compared to non-selective benzodiazepines.[12][13][14] The sedative action of zolpidem is exclusively mediated by these α1-GABA-A receptors.[14]
-
Alpidem: Structurally related to zolpidem, Alpidem also shows preference for α1 subunit-containing receptors but was developed primarily as an anxiolytic.[15][16] A key distinguishing feature is its very high affinity for the Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor.[15][17] This interaction may contribute to its anxiolytic effects through the promotion of neurosteroidogenesis.[15] Alpidem was later withdrawn from the market due to rare but severe hepatotoxicity, a trait not shared by zolpidem.[17][18]
Oncology: Multi-Pronged Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have emerged as powerful anticancer agents that intervene in multiple core regulatory pathways of cell division and proliferation.[19]
2.2.1. Kinase Inhibition: A primary anticancer mechanism is the inhibition of protein kinases that are frequently overactive in tumors.
-
PI3K/Akt/mTOR Pathway: This is a critical cell survival pathway. Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of PI3Kα, with some showing IC50 values in the nanomolar range.[20][21] By blocking this pathway, these compounds reduce the phosphorylation of Akt and mTOR, leading to cell cycle arrest and apoptosis.[20]
-
Other Kinases: Derivatives have also shown potent inhibition of Insulin-like Growth Factor-1 Receptor (IGF-1R), Mer/Axl kinases, Cyclin-Dependent Kinases (CDKs), and Vascular Endothelial Growth Factor Receptor (VEGFR), highlighting the scaffold's versatility in targeting diverse oncogenic drivers.[20][22][23][24]
2.2.2. Induction of Apoptosis and Cell Cycle Arrest: By inhibiting survival kinases, these compounds trigger programmed cell death.
-
Mechanism: Treatment with imidazo[1,2-a]pyridine derivatives has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2.[20][25] This shift in the Bax/Bcl-2 ratio activates the mitochondrial pathway of apoptosis.
-
Cell Cycle: These compounds can induce cell cycle arrest, commonly at the G2/M phase, preventing cancer cells from progressing through mitosis.[20]
References
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. | Semantic Scholar [semanticscholar.org]
- 7. bio-conferences.org [bio-conferences.org]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. What is the mechanism of Zolpidem Tartrate? [synapse.patsnap.com]
- 12. Zolpidem - Wikipedia [en.wikipedia.org]
- 13. Zolpidem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Mechanism of action of the hypnotic zolpidem in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alpidem - Wikipedia [en.wikipedia.org]
- 16. Alpidem in the treatment of panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Toxicity of alpidem, a peripheral benzodiazepine receptor ligand, but not zolpidem, in rat hepatocytes: role of mitochondrial permeability transition and metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Microwave-Assisted Synthesis of 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a range of therapeutics.[1] Notable examples include Zolpidem for insomnia, Alpidem for anxiety, and Zolimidine for peptic ulcers.[2] The unique electronic and structural properties of this bicyclic system allow for diverse functionalization, leading to a wide spectrum of biological activities. The introduction of a bromine atom and a carbaldehyde group, as in 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde, provides valuable handles for further synthetic transformations, making it a key intermediate in the development of novel drug candidates.
The Advent of Microwave-Assisted Organic Synthesis (MAOS)
Traditional organic synthesis often relies on conventional heating methods, which can be time-consuming and energy-intensive, sometimes leading to the formation of undesirable byproducts.[3] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations.[4][5] By utilizing microwave irradiation, polar molecules in the reaction mixture are directly and efficiently heated, leading to a rapid and uniform increase in temperature.[6] This results in dramatic accelerations of reaction rates, often reducing reaction times from hours to minutes, and can lead to higher product yields and purity.[6][7]
Reaction Mechanism: Formation of the Imidazo[1,2-a]pyridine Ring
The synthesis of the imidazo[1,2-a]pyridine ring system typically proceeds via the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. The generally accepted mechanism involves two key steps:
-
N-Alkylation: The endocyclic nitrogen atom of the 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl compound. This initial step forms a pyridinium salt intermediate.
-
Intramolecular Cyclization: The exocyclic amino group of the pyridinium intermediate then acts as a nucleophile, attacking the carbonyl carbon. This is followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.
Experimental Protocol: Microwave-Assisted Synthesis
This protocol details a representative method for the synthesis of this compound utilizing a dedicated microwave reactor.
Materials:
-
2-Amino-5-bromopyridine
-
A suitable α-halocarbonyl equivalent for glyoxal (e.g., 1-bromo-2,2-dimethoxyethane or similar protected bromoacetaldehyde)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Microwave synthesis vials (10 mL) with magnetic stir bars
-
Microwave synthesizer
Reaction Parameters:
| Parameter | Value |
| Temperature | 120 °C |
| Time | 20 minutes |
| Power | 150 W (initial) |
| Solvent | Ethanol |
| Base | Sodium Bicarbonate |
Procedure:
-
To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 2-amino-5-bromopyridine (1.0 mmol, 1.0 eq.).
-
Add the α-halocarbonyl equivalent (1.2 mmol, 1.2 eq.) and sodium bicarbonate (2.0 mmol, 2.0 eq.).
-
Add ethanol (5 mL) to the vial.
-
Seal the vial securely with a cap.
-
Place the vial in the microwave synthesizer.
-
Irradiate the reaction mixture at 120 °C for 20 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure this compound.
Characterization Data
The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₈H₅BrN₂O |
| Molecular Weight | 225.04 g/mol [8] |
| Appearance | Expected to be a solid |
| ¹H NMR | Characteristic peaks for the aromatic protons and the aldehyde proton are expected. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the imidazo[1,2-a]pyridine ring and the carbonyl carbon of the aldehyde should be observed. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass should be present. |
Conclusion
This application note provides a comprehensive guide to the microwave-assisted synthesis of this compound. The utilization of microwave technology offers a rapid, efficient, and scalable method for the preparation of this valuable synthetic intermediate. This protocol is intended to serve as a starting point for researchers, and optimization of reaction conditions may be necessary depending on the specific microwave equipment and reagents used.
References
- 1. Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction [mdpi.com]
- 2. 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 3. A practical two-step synthesis of imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01601D [pubs.rsc.org]
Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
For researchers, medicinal chemists, and professionals in drug development, the imidazo[1,2-a]pyridine scaffold is a cornerstone of modern pharmaceutical design, appearing in a wide array of therapeutic agents. Its rigid, bicyclic structure and tunable electronic properties make it a privileged core for interacting with biological targets. The ability to selectively functionalize this nucleus is paramount for developing novel chemical entities. Among the arsenal of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its robustness, functional group tolerance, and broad applicability in forging carbon-carbon bonds.
This guide provides a detailed exploration of the Suzuki cross-coupling reaction as applied to a specific, highly functionalized substrate: 6-bromoimidazo[1,2-a]pyridine-2-carbaldehyde. The presence of both a bromine atom at the 6-position—a prime handle for cross-coupling—and a carbaldehyde group at the 2-position necessitates a carefully considered approach to ensure chemoselectivity and high yields. Herein, we delve into the mechanistic underpinnings, provide field-proven protocols, and offer insights to navigate the intricacies of this powerful transformation.
Scientific Foundation: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that couples an organoboron compound with an organohalide.[1] The reaction is catalyzed by a Palladium(0) complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] Understanding this cycle is crucial for rational optimization of reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-determining step, particularly with less reactive halides.
-
Transmetalation: The organic group from the boronic acid (or its ester derivative) is transferred to the palladium center. This step requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex.[4] The choice of base is therefore critical for the efficiency of this step.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Key Experimental Parameters and Considerations
The success of the Suzuki coupling on this compound hinges on the judicious selection of several key parameters. The presence of the nitrogen-rich imidazopyridine core and the potentially sensitive aldehyde group requires careful optimization.
Catalyst System: Palladium Source and Ligand
For nitrogen-containing heterocycles, which can act as ligands and potentially inhibit the catalyst, the choice of the phosphine ligand is critical.[2][5][6] Bulky, electron-rich phosphine ligands are often employed to enhance catalyst activity and stability.[2][7]
| Catalyst System Component | Recommended Options | Rationale and Key Considerations |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst and is often effective for imidazo[1,2-a]pyridines.[8] Pd(OAc)₂ and Pd₂(dba)₃ are Pd(II) and Pd(0) sources, respectively, that require an external phosphine ligand. |
| Phosphine Ligand | PPh₃, SPhos, XPhos | PPh₃ is a standard, cost-effective ligand. For more challenging couplings or to mitigate catalyst inhibition by the heterocycle, more advanced biaryl phosphine ligands like SPhos and XPhos are highly recommended due to their bulk and electron-donating properties.[2][7][9] |
Base and Solvent Selection
The base plays a crucial role in activating the boronic acid for transmetalation. The solvent system must be chosen to ensure adequate solubility of all reactants and compatibility with the chosen base and temperature.
| Parameter | Recommended Options | Rationale and Key Considerations |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₂CO₃ is a common and effective base. K₃PO₄ is a stronger base that can be beneficial for less reactive boronic acids.[2][10] Cs₂CO₃ is also a strong base often used to accelerate the reaction. The aldehyde group is generally tolerant to these inorganic bases under anhydrous or carefully controlled aqueous conditions. |
| Solvent | Dioxane/H₂O, DMF/H₂O, Toluene/H₂O | A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic substrates and the inorganic base.[11][12] Dioxane and DMF are common choices.[13] The water content should be carefully controlled to avoid potential protodeboronation of the boronic acid.[14] |
Reaction Temperature and Method
The reaction can be performed using conventional heating or microwave irradiation. Microwave heating has been shown to significantly reduce reaction times and improve yields for Suzuki couplings on the imidazo[1,2-a]pyridine core.[13][15]
| Heating Method | Typical Temperature | Typical Time | Advantages |
| Conventional Heating | 80-110 °C | 4-24 hours | Standard laboratory equipment. |
| Microwave Irradiation | 100-150 °C | 10-60 minutes | Rapid optimization, shorter reaction times, and often higher yields. |
Detailed Experimental Protocols
The following protocols provide a starting point for the Suzuki cross-coupling of this compound. Optimization may be required for specific boronic acids.
Protocol 1: Conventional Heating with Pd(PPh₃)₄
This protocol utilizes a commonly available and effective catalyst system.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(PPh₃)₄ to the flask under the inert atmosphere.
-
Add a degassed mixture of 1,4-dioxane and water (typically 4:1 to 10:1 v/v) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
This protocol is recommended for rapid synthesis and optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Microwave vial with a stir bar
Procedure:
-
To a microwave vial, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 10:1 v/v).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to 120-150 °C for 15-45 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the work-up and purification procedure as described in Protocol 1.
Troubleshooting and Scientific Insights
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper degassing to remove oxygen. Use a fresh bottle of catalyst or a pre-catalyst. |
| Catalyst inhibition | Switch to a bulkier, more electron-rich ligand like SPhos or XPhos.[2][7] | |
| Insufficiently strong base | Use a stronger base such as K₃PO₄ or Cs₂CO₃.[2][10] | |
| Protodeboronation of Boronic Acid | Excess water or prolonged heating | Reduce the amount of water in the solvent system or use anhydrous conditions with a suitable base like KF.[4] Minimize reaction time, possibly by using microwave irradiation. |
| Side Reactions Involving the Aldehyde | Strong basic conditions or high temperatures | Use a milder base like K₂CO₃. If side reactions persist, consider protecting the aldehyde as an acetal, which can be deprotected under acidic conditions after the coupling. |
| Formation of Homocoupled Byproducts | Inefficient cross-coupling | Optimize the catalyst system and ensure proper stoichiometry of reactants. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of novel, functionalized imidazo[1,2-a]pyridine derivatives. By understanding the underlying mechanism and carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields and purity. The protocols provided herein, along with the troubleshooting guide, offer a solid foundation for the successful application of this reaction in drug discovery and development programs. The use of modern techniques such as microwave-assisted synthesis can further enhance the efficiency and speed of this important transformation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. reddit.com [reddit.com]
- 15. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Intermediate: Application Notes for 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde in Modern Synthesis
Introduction: The Privileged Scaffold in Drug Discovery
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant molecules.[1][2] This bicyclic heteroaromatic system is isosteric to purines and indoles, allowing it to interact with a wide array of biological targets.[3] Its derivatives have demonstrated a vast therapeutic spectrum, including hypnotic (e.g., Zolpidem), anti-ulcer (e.g., Zolimidine), and antiviral activities.[1][4] The strategic functionalization of this scaffold is therefore a critical endeavor in the pursuit of novel therapeutics.
6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde emerges as a highly valuable and versatile synthetic intermediate, providing a gateway to a diverse range of molecular architectures. The presence of three key functional handles—the reactive aldehyde at the 2-position, the nucleophilic C3 position, and the bromine atom at the 6-position amenable to cross-coupling reactions—offers medicinal chemists a powerful toolkit for library synthesis and lead optimization. This document serves as a detailed guide for researchers, outlining the properties, key synthetic transformations, and detailed protocols involving this pivotal building block.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective utilization. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O | --INVALID-LINK-- |
| Molecular Weight | 225.04 g/mol | --INVALID-LINK-- |
| Appearance | Off-white to yellow solid | Supplier Data |
| CAS Number | 885276-09-5 | --INVALID-LINK-- |
| Topological Polar Surface Area | 34.4 Ų | --INVALID-LINK-- |
| Complexity | 188 | --INVALID-LINK-- |
Synthetic Potential and Key Transformations
The aldehyde functionality at the C2 position is the primary site for a variety of classical and modern organic transformations. This allows for the extension of the carbon skeleton and the introduction of diverse functional groups, which is crucial for modulating the pharmacological profile of the resulting molecules.
References
- 1. 6-BROMO-IMIDAZO[1,2-A]PYRIDIN-8-AMINE | 676371-00-9 [chemicalbook.com]
- 2. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 3. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 4. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the Carbaldehyde Group in 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold and its C2-Carbaldehyde Moiety
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antiviral, anti-inflammatory, analgesic, and anticancer properties.[1][2] Its rigid, planar structure and the presence of nitrogen atoms at strategic positions allow for diverse interactions with biological targets. The 6-bromo-substituted analogue, in particular, offers a handle for further structural modifications, for instance, through cross-coupling reactions.
The C2-carbaldehyde group on this scaffold is a versatile functional group that serves as a key precursor for a vast array of derivatives. The electrophilic nature of the aldehyde carbon and the potential for condensation reactions make it an ideal starting point for introducing molecular diversity. This guide provides detailed application notes and protocols for the derivatization of the carbaldehyde group in 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde, enabling researchers to generate libraries of novel compounds for drug discovery and other applications.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is crucial for successful reaction planning and execution.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O | [3] |
| Molecular Weight | 225.04 g/mol | [3] |
| Appearance | Solid (form may vary) | --- |
| Melting Point | Not widely reported | --- |
| Solubility | Soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. Limited solubility in alcohols and water. | General knowledge |
| CAS Number | 885276-09-5 | [3] |
Core Derivatization Reactions and Protocols
This section details key chemical transformations of the carbaldehyde group, providing both the underlying chemical principles and step-by-step experimental protocols.
Reductive Amination: Accessing Secondary and Tertiary Amines
Principle: Reductive amination is a powerful and widely used method for the formation of C-N bonds. The reaction proceeds in two stages: the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine. Common reducing agents include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN), which are mild enough to selectively reduce the iminium ion in the presence of the starting aldehyde.
Workflow Diagram:
Caption: Reductive Amination Workflow.
Detailed Protocol: Synthesis of N-Benzyl-1-(6-bromoimidazo[1,2-a]pyridin-2-yl)methanamine
-
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
-
Acetic acid (catalytic amount, optional)
-
-
Procedure:
-
To a solution of this compound in anhydrous DCM (or DCE), add benzylamine.
-
Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Add sodium triacetoxyborohydride portion-wise over 10-15 minutes. The reaction is mildly exothermic.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired secondary amine.
-
-
Expected Outcome & Characterization:
-
Appearance: Typically a solid or viscous oil.
-
¹H NMR: Expect to see the disappearance of the aldehyde proton signal (~9.5-10.0 ppm) and the appearance of a new methylene bridge (CH₂) protons adjacent to the nitrogen and the imidazopyridine ring, along with signals corresponding to the benzyl group.
-
Mass Spectrometry: The molecular ion peak corresponding to the expected product should be observed.
-
Knoevenagel Condensation: Formation of α,β-Unsaturated Systems
Principle: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (a compound with a methylene group flanked by two electron-withdrawing groups) to a carbonyl group, followed by a dehydration reaction.[4][5] This reaction is a cornerstone for the synthesis of electron-deficient alkenes. The reaction is typically catalyzed by a weak base, such as piperidine or pyridine.
Workflow Diagram:
Caption: Knoevenagel Condensation Workflow.
Detailed Protocol: Synthesis of (E)-2-(6-bromoimidazo[1,2-a]pyridin-2-yl)-3-phenylacrylonitrile (A Chalcone Analogue)
-
Materials:
-
This compound (1.0 eq)
-
Benzyl cyanide (1.1 eq)
-
Sodium ethoxide (catalytic to stoichiometric amount) or Piperidine (catalytic)
-
Ethanol (anhydrous)
-
-
Procedure:
-
Dissolve this compound and benzyl cyanide in anhydrous ethanol.
-
Add the base (e.g., a catalytic amount of piperidine or a freshly prepared solution of sodium ethoxide in ethanol) to the mixture.
-
Stir the reaction mixture at room temperature or heat to reflux. The reaction progress can be monitored by the formation of a precipitate or by TLC. Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
-
Expected Outcome & Characterization:
-
Appearance: Typically a colored solid. Chalcones are often yellow or orange.[1][2][6]
-
¹H NMR: The aldehyde proton signal will be absent. New signals for the vinylic protons will appear in the olefinic region of the spectrum, with a characteristic large coupling constant for the trans isomer.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretching of the α,β-unsaturated ketone will be present.
-
Biological Activity: Chalcones derived from imidazo[1,2-a]pyridines have been reported to possess antimicrobial activities.[1][2]
-
Imine (Schiff Base) Formation: A Gateway to Diverse Functionalities
Principle: Imines, also known as Schiff bases, are formed through the condensation reaction of a primary amine with an aldehyde. The reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium towards the product. The formation of the C=N double bond is a key transformation that can be used to introduce a wide variety of substituents.
Workflow Diagram:
Caption: Imine (Schiff Base) Formation Workflow.
Detailed Protocol: Synthesis of (E)-N-(4-methylphenyl)-1-(6-bromoimidazo[1,2-a]pyridin-2-yl)methanimine
-
Materials:
-
This compound (1.0 eq)
-
p-Toluidine (1.0 eq)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
Dissolve this compound in ethanol.
-
Add a solution of p-toluidine in ethanol to the aldehyde solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 2-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect it by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
-
Expected Outcome & Characterization:
-
Appearance: Often a crystalline solid.
-
¹H NMR: The aldehyde proton signal will be replaced by a new singlet for the imine proton (CH=N) in the downfield region of the spectrum.
-
IR Spectroscopy: A characteristic C=N stretching vibration will be observed.
-
Biological Activity: Schiff bases derived from heterocyclic aldehydes have shown a wide range of biological activities, including antimicrobial and anticancer properties.[4][7][8][9]
-
Wittig Reaction: Olefination for Alkene Synthesis
Principle: The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes or ketones. It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent). The driving force for this reaction is the formation of the very stable triphenylphosphine oxide byproduct. The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide used (stabilized vs. non-stabilized).
Workflow Diagram:
Caption: Wittig Reaction Workflow.
Detailed Protocol: Synthesis of 3-(6-bromoimidazo[1,2-a]pyridin-2-yl)acrylonitrile
-
Materials:
-
This compound (1.0 eq)
-
(Triphenylphosphoranylidene)acetonitrile (1.1 eq)
-
Toluene or Tetrahydrofuran (THF) (anhydrous)
-
-
Procedure:
-
To a solution of this compound in anhydrous toluene, add (triphenylphosphoranylidene)acetonitrile.
-
Heat the reaction mixture to reflux. The reaction progress can be monitored by TLC.
-
After the starting aldehyde has been consumed (typically after several hours), cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.
-
-
Expected Outcome & Characterization:
-
Appearance: Likely a solid product.
-
¹H NMR: The aldehyde proton signal will be absent. New signals for the vinylic protons will appear, and their coupling constants will indicate the stereochemistry of the double bond.
-
IR Spectroscopy: A characteristic C≡N stretching vibration will be observed.
-
Oxime and Hydrazone Formation: Versatile Intermediates
Principle: Aldehydes readily react with hydroxylamine and hydrazines (or their derivatives like hydrazides) to form oximes and hydrazones, respectively. These reactions are condensation reactions that involve the elimination of a molecule of water. Oximes and hydrazones are stable compounds that can serve as intermediates for further transformations or possess biological activity in their own right.
Workflow Diagram:
Caption: Oxime and Hydrazone Formation Workflows.
Detailed Protocol: Synthesis of this compound Oxime
-
Materials:
-
This compound (1.0 eq)
-
Hydroxylamine hydrochloride (1.1 eq)
-
Sodium acetate or Pyridine (as a base)
-
Ethanol/Water mixture
-
-
Procedure:
-
Dissolve this compound in ethanol.
-
In a separate flask, dissolve hydroxylamine hydrochloride and sodium acetate (or pyridine) in a small amount of water and add it to the aldehyde solution.
-
Heat the mixture to reflux for 1-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture. The product may crystallize upon cooling.
-
If necessary, add water to induce precipitation.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Detailed Protocol: Synthesis of this compound Benzoylhydrazone
-
Materials:
-
This compound (1.0 eq)
-
Benzoylhydrazide (1.0 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
To a solution of this compound in ethanol, add benzoylhydrazide.
-
Add a few drops of glacial acetic acid.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture to room temperature. The product usually precipitates.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
-
-
Expected Outcome & Characterization (Oximes and Hydrazones):
-
Appearance: Typically crystalline solids.
-
¹H NMR: The aldehyde proton is replaced by a new proton signal for the CH=N group. For hydrazones, an NH proton signal will also be present.
-
IR Spectroscopy: Appearance of a C=N stretching band and, for hydrazones, an N-H stretching band.
-
Conclusion
The carbaldehyde group at the C2 position of 6-Bromoimidazo[1,2-a]pyridine is a highly valuable functional handle for the generation of diverse chemical entities. The protocols outlined in this guide for reductive amination, Knoevenagel condensation, imine formation, Wittig reaction, and the synthesis of oximes and hydrazones provide a robust toolbox for researchers in medicinal chemistry and drug discovery. These derivatization strategies, coupled with the inherent biological relevance of the imidazo[1,2-a]pyridine scaffold, offer significant opportunities for the development of novel therapeutic agents.
References
- 1. isca.me [isca.me]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C8H5BrN2O | CID 28326409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. eurekaselect.com [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization, Computational and Biological Activity of Some Schiff Bases and Their Fe, Cu and Zn Complexes | MDPI [mdpi.com]
- 9. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
Introduction: The Privileged Scaffold in Medicinal Chemistry
An Application Guide to the Functionalization of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention from the medicinal chemistry community.[1][2] This nitrogen-containing fused bicyclic system is a key structural motif in numerous natural products and pharmaceutical agents.[3][4] Its derivatives exhibit a remarkable breadth of biological and pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[3][5] The therapeutic importance of this scaffold is underscored by its presence in several marketed drugs, such as the hypnotic agent Zolpidem (Ambien), the anxiolytic Alpidem , the antiulcer drug Zolimidine , and the osteoporosis treatment Minodronic acid .[5][6]
The synthetic value and biological significance of imidazo[1,2-a]pyridines have driven extensive research into methods for their synthesis and functionalization.[1] The development of efficient and regioselective strategies to modify this core is crucial for expanding the chemical space available for drug discovery and for optimizing the structure-activity relationships (SAR) of lead compounds.
This guide provides a detailed overview of key functionalization strategies, complete with actionable protocols and insights into the underlying chemical principles, designed for researchers, scientists, and professionals in drug development.
Understanding the Reactivity of the Imidazo[1,2-a]pyridine Core
The reactivity of the imidazo[1,2-a]pyridine ring is governed by its electronic structure. The imidazole portion of the fused system is electron-rich, making it susceptible to electrophilic attack. Computational and experimental studies have consistently shown that the C3 position is the most nucleophilic and thus the most reactive site for electrophilic substitution and direct C-H functionalization.[5][7] This inherent regioselectivity is a dominant feature of its chemistry, making C3-functionalization the most explored avenue for derivatization.[7]
While C3 is the primary site of reactivity, functionalization at other positions, such as C5 on the imidazole ring and various positions on the pyridine ring, is also possible, though it often requires more specialized strategies to overcome the innate C3 selectivity.[1][3]
Strategic Approaches to Functionalization
The derivatization of the imidazo[1,2-a]pyridine scaffold can be broadly categorized into three main strategies:
-
Direct C-H Functionalization: This is the most atom- and step-economical approach, where a C-H bond is directly converted into a new C-C or C-heteroatom bond.[2][3] This strategy avoids the need for pre-functionalization (e.g., halogenation) but can sometimes be limited by harsh conditions or the need for expensive metal catalysts.[2][3]
-
Halogenation and Subsequent Cross-Coupling: A robust and versatile two-step method. A halogen atom (typically Br or Cl) is first installed regioselectively onto the core, serving as a synthetic "handle." This halogenated intermediate can then participate in a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse functionalities.[8][9]
-
Visible-Light Photoredox Catalysis: A modern and sustainable approach that utilizes light energy to drive chemical transformations under mild conditions.[2][6] This has emerged as a powerful tool for various C-H functionalizations, including alkylations, arylations, and the introduction of sulfur- or phosphorus-containing groups, often with unique selectivities.[3][6]
Diagram 1: Reactivity Map of the Imidazo[1,2-a]pyridine Core
Caption: Regioselectivity of the imidazo[1,2-a]pyridine core.
Protocols for Site-Selective Functionalization
This section provides detailed, step-by-step methodologies for key functionalization reactions at specific positions of the imidazo[1,2-a]pyridine core.
Section 1: C3-Functionalization Protocols
The C3 position is the workhorse for derivatization due to its high intrinsic reactivity.
Halogenation provides a critical entry point for further modifications, particularly cross-coupling reactions. This protocol uses inexpensive and readily available halogen sources without the need for a metal catalyst.[8][9]
-
Objective: To regioselectively install a bromine or chlorine atom at the C3 position.
-
Rationale: The electron-rich nature of the C3 position allows for facile electrophilic halogenation. Using reagents like sodium bromite (NaBrO₂) or sodium chlorite (NaClO₂) in an acidic medium provides an efficient and selective method for this transformation.[9]
Step-by-Step Protocol (C3-Bromination):
-
To a solution of the starting imidazo[1,2-a]pyridine (1.0 mmol) in DMF (5 mL), add acetic acid (2.0 mmol).
-
Add sodium bromite (NaBrO₂, 1.2 mmol) portion-wise to the stirred solution.
-
Heat the reaction mixture to 60 °C and stir for 10 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 3-bromoimidazo[1,2-a]pyridine.[9]
| Substrate Example | Halogenating Agent | Yield | Reference |
| 2-phenylimidazo[1,2-a]pyridine | NaClO₂ / AcOH | 92% | [9] |
| 2-methylimidazo[1,2-a]pyridine | NaClO₂ / AcOH | 85% | [9] |
| Imidazo[1,2-a]pyridine | NaBrO₂ / AcOH | 88% | [9] |
| 2-p-tolylimidazo[1,2-a]pyridine | NaBrO₂ / AcOH | 85% | [9] |
Direct arylation is a powerful method for forming C-C bonds, bypassing the need for pre-halogenation.
-
Objective: To directly couple an aryl halide with the C3-H bond of an imidazo[1,2-a]pyridine.
-
Rationale: Palladium catalysts can activate the C3-H bond, enabling a cross-coupling reaction with an aryl bromide or tosylate. The choice of ligand is critical for catalytic efficiency. Ligands like SPhos have proven effective for this transformation.[10][11]
Step-by-Step Protocol:
-
In an oven-dried Schlenk tube under a nitrogen atmosphere, add Pd(OAc)₂ (0.01 mmol, 2 mol%), SPhos (0.04 mmol, 8 mol%), the aryl tosylate (0.5 mmol), and K₂CO₃ (1.5 mmol).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add the imidazo[1,2-a]pyridine (1.0 mmol) followed by tert-butanol (1.0 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction for 18 hours.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography to yield the 3-arylated product.[10]
The formyl group is a versatile functional group that can be readily converted into other moieties. This protocol offers a direct method to install it at the C3 position.
-
Objective: To introduce a formyl (-CHO) group at the C3 position via C-H activation.
-
Rationale: This method utilizes a copper catalyst with dimethyl sulfoxide (DMSO) serving as both the solvent and the carbon source for the formyl group. Molecular oxygen from the air is used as an environmentally friendly terminal oxidant.[4][12][13][14]
Step-by-Step Protocol:
-
To a reaction tube, add the imidazo[1,2-a]pyridine (0.5 mmol), Cu(OAc)₂ (0.05 mmol, 10 mol%), and DMSO (2 mL).
-
Stir the mixture in a preheated oil bath at 130 °C under an oxygen atmosphere (balloon) for 24 hours.
-
After completion, cool the reaction to room temperature and add water (15 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography to obtain the 3-formyl imidazo[1,2-a]pyridine.[4]
This is a cornerstone reaction in medicinal chemistry for creating C-C bonds, particularly for synthesizing biaryl structures.
-
Objective: To couple a 3-haloimidazo[1,2-a]pyridine with a boronic acid.
-
Rationale: A palladium(0) catalyst facilitates a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to form the new C-C bond. This reaction is known for its high functional group tolerance and reliability.[15][16]
Step-by-Step Protocol:
-
Combine the 3-iodoimidazo[1,2-a]pyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and Ba(OH)₂ (3.0 mmol) in a flask.
-
Add dimethoxyethane (DME) (10 mL) as the solvent.
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Heat the reaction mixture to 80 °C and stir under a nitrogen atmosphere for 6-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and add water.
-
Extract with ethyl acetate, dry the organic phase over Na₂SO₄, and concentrate.
-
Purify by column chromatography to isolate the 3-arylimidazo[1,2-a]pyridine.[15]
Diagram 2: Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Section 2: C5-Functionalization Protocol
Functionalization at the C5 position is less common but can be achieved, often through radical-based pathways.
-
Objective: To selectively introduce an alkyl group at the C5 position.
-
Rationale: This method employs a photocatalyst (Eosin Y) that, upon irradiation with visible light, initiates a radical process. An alkyl N-hydroxyphthalimide ester serves as the radical precursor, which then adds selectively to the C5 position of the imidazo[1,2-a]pyridine.[3]
Step-by-Step Protocol:
-
In a reaction vial, combine the imidazo[1,2-a]pyridine (0.2 mmol), the alkyl N-hydroxyphthalimide ester (0.3 mmol), and Eosin Y (1 mol%).
-
Add anhydrous, degassed acetonitrile (2 mL) as the solvent.
-
Seal the vial and place it approximately 5 cm from a blue LED lamp.
-
Stir the mixture at room temperature for 24 hours.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue directly by column chromatography on silica gel to afford the C5-alkylated product.[3]
| Substrate | Alkylating Agent | Yield | Reference |
| 2-phenylimidazo[1,2-a]pyridine | Cyclohexyl-NHPI ester | 85% | [3] |
| 2-(4-fluorophenyl)imidazo[1,2-a]pyridine | tert-Butyl-NHPI ester | 72% | [3] |
| 7-methyl-2-phenylimidazo[1,2-a]pyridine | Isopropyl-NHPI ester | 81% | [3] |
Application in Drug Synthesis: Zolpidem and Alpidem
The functionalization strategies discussed are not merely academic; they are enabling technologies for the synthesis of important pharmaceuticals. The syntheses of Zolpidem and Alpidem are classic examples that rely on the construction and subsequent functionalization of the imidazo[1,2-a]pyridine core.
A common synthetic pathway involves:
-
Core Formation: Condensation of a substituted 2-aminopyridine with an α-bromoketone to form the bicyclic imidazo[1,2-a]pyridine system.[17][18]
-
C3-Functionalization: Introduction of an acetamide side chain at the C3 position. This is often achieved through a multi-step sequence, such as a Mannich reaction to install a dimethylaminomethyl group, followed by quaternization and cyanide displacement to form a nitrile, which is then hydrolyzed to a carboxylic acid and finally converted to the desired amide.[18][19]
Diagram 3: Generalized Workflow for Zolpidem/Alpidem Synthesis
Caption: A typical synthetic workflow for imidazo[1,2-a]pyridine-based drugs.
Conclusion
The imidazo[1,2-a]pyridine scaffold remains a cornerstone of modern drug discovery. The ability to selectively and efficiently functionalize this privileged core is paramount for developing new therapeutic agents. This guide has detailed several robust and field-proven protocols, from classic halogenation/cross-coupling sequences to modern direct C-H activation and photoredox catalysis. By understanding the intrinsic reactivity of the core and mastering these synthetic tools, researchers can effectively navigate the chemical space around this versatile scaffold, accelerating the journey from hit identification to clinical candidate.
References
- 1. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C–H bonds with DMSO using molecular oxygen - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C–H bonds with DMSO using molecular oxygen - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C-H bonds with DMSO using molecular oxygen. | Semantic Scholar [semanticscholar.org]
- 14. Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C-H bonds with DMSO using molecular oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Zolpidem - Wikipedia [en.wikipedia.org]
- 18. arkat-usa.org [arkat-usa.org]
- 19. Production Method of Alpidem - Chempedia - LookChem [lookchem.com]
The Strategic Application of 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde in Modern Drug Discovery
Introduction: The Privileged Scaffold and the Versatile Intermediate
The imidazo[1,2-a]pyridine core is recognized within the medicinal chemistry community as a "privileged scaffold," a molecular framework that is recurrently found in compounds exhibiting a wide array of biological activities. This bicyclic heterocyclic system is a key structural component in numerous therapeutic agents, underscoring its importance in drug design and development. The inherent drug-like properties of this scaffold have propelled the exploration of its derivatives against a multitude of diseases.
Within this important class of compounds, 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde emerges as a particularly valuable and versatile synthetic intermediate. Its strategic design incorporates three key features that make it an exceptional starting point for the construction of diverse molecular libraries for drug discovery:
-
The Imidazo[1,2-a]pyridine Core: Provides a rigid, bicyclic framework with favorable physicochemical properties for drug candidates.
-
The 2-Carbaldehyde Group: A highly reactive functional group that serves as a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse substituents and the construction of complex molecular architectures.
-
The 6-Bromo Substituent: A strategically placed halogen atom that is amenable to various palladium-catalyzed cross-coupling reactions, enabling the facile introduction of aryl, heteroaryl, and alkyl groups to further expand the chemical space of the resulting derivatives.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a key building block in the discovery of novel therapeutic agents. We will delve into its synthesis, key chemical transformations, and its application in the development of potent kinase inhibitors and antitubercular agents, supported by detailed experimental protocols and mechanistic insights.
Synthesis of this compound: A Proposed Protocol
While the synthesis of the isomeric 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde is well-documented, the preparation of the 2-carbaldehyde derivative requires a targeted approach. The Vilsmeier-Haack reaction, a classic method for the formylation of electron-rich heterocyclic systems, presents a highly plausible and effective strategy. The C2 position of the imidazo[1,2-a]pyridine ring is known to be susceptible to electrophilic attack, making it the likely site of formylation under Vilsmeier-Haack conditions.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
-
6-Bromoimidazo[1,2-a]pyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.5 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Reaction with Substrate: Dissolve 6-bromoimidazo[1,2-a]pyridine (1 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-45 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases and the pH is basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Note: The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich heterocycles. The regioselectivity is governed by the electronic properties of the imidazo[1,2-a]pyridine ring system, with the C2 position being the most nucleophilic and thus the primary site of electrophilic substitution.
Application in Drug Discovery: A Gateway to Diverse Chemical Scaffolds
The true utility of this compound lies in its capacity to serve as a versatile scaffold for the generation of a multitude of derivatives. The aldehyde functionality provides a reactive handle for various carbon-carbon and carbon-nitrogen bond-forming reactions, while the bromo substituent opens the door for late-stage diversification through cross-coupling chemistry.
Key Derivatization Strategies
Caption: Key derivatization pathways for the title compound.
Detailed Protocols for Key Derivatizations
Protocol 1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Derivatives
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. This reaction is particularly useful for forming carbon-carbon double bonds and introducing functionalities that can act as Michael acceptors.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Piperidine (catalyst)
-
Ethanol or Toluene (solvent)
Procedure:
-
To a solution of this compound (1 equivalent) in ethanol, add the active methylene compound (1.1 equivalents).
-
Add a catalytic amount of piperidine (0.1 equivalents).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography.
Protocol 2: Wittig Reaction for the Synthesis of Alkenyl Derivatives
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides. This reaction allows for the stereoselective formation of either the (E)- or (Z)-alkene depending on the nature of the ylide.
Materials:
-
This compound
-
Wittig reagent (e.g., methyltriphenylphosphonium bromide)
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Ylide Formation: In a flame-dried flask under a nitrogen atmosphere, suspend the phosphonium salt (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C and add the strong base dropwise. Stir the mixture at room temperature for 1 hour to generate the ylide.
-
Wittig Reaction: Cool the ylide solution to 0 °C and add a solution of this compound (1 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed (monitor by TLC).
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired alkene.
Protocol 3: Reductive Amination for the Synthesis of Amine Derivatives
Reductive amination is a two-step process that converts a carbonyl group into an amine. It involves the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine.
Materials:
-
This compound
-
Primary or secondary amine
-
Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride)
-
1,2-Dichloroethane (DCE) or Methanol (solvent)
-
Acetic acid (catalyst, optional)
Procedure:
-
To a solution of this compound (1 equivalent) and the amine (1.2 equivalents) in DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add the reducing agent (1.5 equivalents) portion-wise.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude amine by column chromatography.
Application Showcase: Development of Potent Bioactive Molecules
Derivatives of 6-bromoimidazo[1,2-a]pyridine have demonstrated significant potential in various therapeutic areas. The following examples highlight the utility of this scaffold in the development of kinase inhibitors and antitubercular agents.
Case Study 1: Imidazo[1,2-a]pyridines as PI3Kα Inhibitors
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. Several studies have reported the development of potent PI3Kα inhibitors based on the imidazo[1,2-a]pyridine scaffold. While not directly starting from the 2-carbaldehyde, the synthetic strategies often involve the elaboration of the 2-position, for which the carbaldehyde is an excellent precursor.
| Compound Class | Target | IC₅₀ (nM) | Reference |
| 2,6,8-substituted Imidazo[1,2-a]pyridines | PI3Kα | 1.94 | [1] |
The 6-bromo substituent is particularly valuable in this context, as it allows for the introduction of various aryl and heteroaryl groups via Suzuki coupling, a key step in the synthesis of many potent PI3K inhibitors.
Case Study 2: Imidazo[1,2-a]pyridinecarboxamides as Antitubercular Agents
Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutics. Imidazo[1,2-a]pyridine-3-carboxamides have been identified as a promising class of antitubercular agents. Although these are 3-carboxamides, the development of analogous 2-carboxamides is a logical extension, and this compound is a key starting material for their synthesis via oxidation to the carboxylic acid followed by amide coupling.
| Compound Class | Target Organism | MIC (µM) | Reference |
| Imidazo[1,2-a]pyridinecarboxamides | Mycobacterium tuberculosis H37Rv | 0.10 - 0.19 | [2] |
| Imidazo[1,2-a]pyridine analogues | Mycobacterium tuberculosis H37Rv | 1.6 - 6.25 | [3] |
The aldehyde functionality of the title compound can be readily oxidized to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to generate libraries of 2-carboxamide derivatives for antitubercular screening.
Conclusion
This compound is a high-value, versatile building block for drug discovery. Its strategic combination of a privileged heterocyclic core, a reactive aldehyde, and a functionalizable bromine atom provides medicinal chemists with a powerful tool for the rapid and efficient synthesis of diverse compound libraries. The application of this intermediate in the development of potent kinase inhibitors and antitubercular agents highlights its significant potential in addressing unmet medical needs. The detailed protocols and synthetic strategies outlined in this application note are intended to empower researchers to fully exploit the potential of this remarkable molecule in their drug discovery endeavors.
References
protocol for the synthesis of imidazo[1,2-a]pyridine derivatives
An Application Guide to the Synthesis of Imidazo[1,2-a]pyridine Derivatives A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Privileged Scaffold in Modern Drug Discovery
The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle that has garnered significant attention in medicinal chemistry, where it is often described as a "privileged scaffold".[1][2] This distinction arises from its unique structural and electronic properties, which allow it to serve as a versatile backbone for compounds targeting a wide array of biological targets.[3][4] Its presence in numerous commercially successful drugs validates its importance. Notable examples include Zolpidem for insomnia, Alpidem as an anxiolytic agent, and Olprinone , a cardiotonic agent used in treating acute heart failure.[5][6] Furthermore, this scaffold is a key component in compounds under investigation for anticancer, antiviral, anti-inflammatory, and antitubercular activities, highlighting its vast therapeutic potential.[7][8]
Given its biological significance, the development of efficient and robust synthetic methodologies to access diverse imidazo[1,2-a]pyridine derivatives is a primary focus for organic and medicinal chemists.[6] This guide provides detailed protocols for both classical and modern synthetic approaches, explaining the underlying principles and practical considerations to empower researchers in their drug discovery endeavors.
Synthetic Strategies: An Overview
The construction of the imidazo[1,2-a]pyridine ring system can be achieved through several strategic approaches. Historically, the Tschitschibabin reaction, involving the condensation of 2-aminopyridines with α-halocarbonyl compounds, was a foundational method.[3] Modern advancements have introduced more efficient and versatile techniques, including:
-
Multicomponent Reactions (MCRs): These reactions, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, allow for the one-pot synthesis of complex molecules from three or more starting materials, offering high atom economy and rapid access to diverse compound libraries.[6][9]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, improve yields, and promote reactions under greener conditions compared to conventional heating.[5][10][11]
-
Catalyst-Free and Green Chemistry Approaches: In response to growing environmental concerns, methods that operate without toxic catalysts and in environmentally benign solvents like water or polyethylene glycol (PEG) have been developed.[10][12][13]
This guide will focus on providing detailed protocols for a classical condensation reaction and a modern, microwave-assisted multicomponent reaction, representing two of the most practical and widely used methodologies.
Protocol 1: Classical Synthesis via Condensation of 2-Aminopyridines and α-Haloketones
This method represents the most traditional and straightforward approach to the imidazo[1,2-a]pyridine core. The reaction proceeds via an initial SN2 reaction followed by an intramolecular cyclization and dehydration.
Causality and Mechanism
The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on the electrophilic carbon of the α-haloketone. This forms an N-phenacylpyridinium intermediate. Subsequent intramolecular cyclization involving the exocyclic amino group, followed by dehydration, yields the aromatic imidazo[1,2-a]pyridine ring system. While the reaction can proceed without a catalyst, it often requires elevated temperatures.[3] The addition of a base like sodium bicarbonate can facilitate the reaction under milder conditions.[3] Solvents are typically polar, such as ethanol or DMF, to facilitate the dissolution of the starting materials and intermediates.
Caption: Mechanism of the Tschitschibabin-type synthesis.
Detailed Step-by-Step Protocol
Objective: To synthesize 2-phenylimidazo[1,2-a]pyridine from 2-aminopyridine and 2-bromoacetophenone.
Materials and Reagents:
-
2-Aminopyridine (1.0 equiv)
-
2-Bromoacetophenone (1.0 equiv)
-
Anhydrous Ethanol (or Acetone)
-
Sodium Bicarbonate (optional, 1.5 equiv)
-
Round-bottom flask with reflux condenser
-
Stir plate with heating mantle
-
Ethyl acetate, Saturated sodium bicarbonate solution, Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F254)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 2-aminopyridine (e.g., 10 mmol, 0.94 g) and anhydrous ethanol (40 mL). Stir until fully dissolved.
-
Reagent Addition: Add 2-bromoacetophenone (10 mmol, 1.99 g) to the solution. If using a base, add sodium bicarbonate (15 mmol, 1.26 g).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) with continuous stirring.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 3-5 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 2-phenylimidazo[1,2-a]pyridine.
-
Characterization: Confirm the structure and purity of the final product using 1H-NMR, 13C-NMR, and Mass Spectrometry.[14][15]
Protocol 2: Microwave-Assisted Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction
This modern, one-pot protocol offers a highly efficient route to 3-aminoimidazo[1,2-a]pyridine derivatives.[6] The use of microwave irradiation significantly accelerates the reaction, often reducing completion times from hours to minutes.[16][17] This method is exceptionally valuable for generating libraries of compounds for drug screening due to its operational simplicity and broad substrate scope.
Causality and Rationale
The GBB reaction is an isocyanide-based multicomponent reaction.[9] Its efficiency stems from the formation of multiple chemical bonds in a single synthetic operation without isolating intermediates.
-
Microwave Irradiation: Provides rapid and uniform heating, which overcomes activation energy barriers more efficiently than conventional heating, leading to shorter reaction times and often cleaner reactions with higher yields.[5][10]
-
Catalysis: While some variations are catalyst-free, the reaction is often promoted by a Lewis or Brønsted acid catalyst (e.g., ammonium chloride, p-toluenesulfonic acid) to activate the aldehyde and facilitate imine formation.[18][19]
-
Solvent Choice: "Green" solvents such as ethanol are commonly used. Some protocols have been developed in water or PEG-400, further enhancing the environmental friendliness of the synthesis.[10][16][20]
Caption: Workflow for microwave-assisted GBB synthesis.
Detailed Step-by-Step Protocol
Objective: To synthesize a 3-aminoimidazo[1,2-a]pyridine derivative via a microwave-assisted three-component reaction.
Materials and Reagents:
-
Substituted 2-aminopyridine (1.0 equiv)
-
Aromatic or aliphatic aldehyde (1.0 equiv)
-
Isocyanide (e.g., cyclohexyl isocyanide, tert-butyl isocyanide) (1.0-1.1 equiv)
-
Ammonium Chloride (NH4Cl) (10-20 mol%)
-
Ethanol (Microwave-grade)
-
Microwave synthesis vial (10 mL) with stir bar
-
Microwave synthesizer
-
Standard work-up and purification equipment as in Protocol 1
Procedure:
-
Reaction Setup: In a 10 mL microwave vial, combine the 2-aminopyridine (e.g., 1 mmol), the aldehyde (1 mmol), the isocyanide (1.05 mmol), and ammonium chloride (0.2 mmol).
-
Solvent Addition: Add anhydrous ethanol (3-4 mL) to the vial and seal it with a cap.
-
Microwave Irradiation: Place the vial in the microwave synthesizer. Irradiate the mixture for 15-30 minutes at a constant temperature of 100-120 °C (power will modulate to maintain temperature).[6]
-
Cooling and Work-up:
-
After the irradiation is complete, cool the vial to room temperature (often with compressed air within the instrument).
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.
-
-
Purification: The crude product can often be purified directly by flash column chromatography on silica gel.
-
Characterization: Analyze the purified product by NMR and mass spectrometry to confirm its identity and purity.[9][21][22]
Data Summary: Representative GBB Reaction Scope
The GBB reaction is highly versatile. The following table summarizes typical outcomes for various substrates.
| 2-Aminopyridine | Aldehyde | Isocyanide | Conditions | Yield (%) | Reference |
| 2-Aminopyridine | Furfural | Cyclohexyl Isocyanide | NH4Cl, EtOH, 60 °C | 86 | [9] |
| 2-Amino-5-cyanopyridine | Furfural | Cyclohexyl Isocyanide | NH4Cl, EtOH, 60 °C | 67 | [9] |
| 2-Aminopyridine | Benzaldehyde | tert-Butyl Isocyanide | MW, 100 °C, 30 min | 85-95 | [6] |
| 6-Chloro-2-aminopyridine | 2-Chlorobenzaldehyde | Cyclohexyl Isocyanide | Montmorillonite K-10, MW, 100 °C | ~80 | [6] |
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 3. bio-conferences.org [bio-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 10. connectjournals.com [connectjournals.com]
- 11. chem.msu.ru [chem.msu.ru]
- 12. researchgate.net [researchgate.net]
- 13. Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01601D [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. benthamdirect.com [benthamdirect.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. chemmethod.com [chemmethod.com]
- 22. Design and synthesis of imidazo[1,2-a]pyridine-chalcone conjugates as antikinetoplastid agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Metal-Free Synthesis of Imidazo[1,2-a]pyridines
Introduction: The Significance of Imidazo[1,2-a]pyridines and the Shift to Metal-Free Synthesis
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of biological activities.[1] Notable examples include the anti-ulcer agent zolimidine, the hypnotic drug zolpidem, and the anxiolytic alpidem.[1] The arrangement of nitrogen atoms in this bicyclic heteroaromatic system allows for diverse interactions with biological targets, making it a "privileged scaffold" in drug discovery.
Traditionally, the synthesis of these valuable compounds has often relied on transition-metal-catalyzed cross-coupling reactions. While effective, these methods can present challenges related to cost, toxicity of residual metals in the final active pharmaceutical ingredient (API), and the need for stringent purification processes. Consequently, the development of metal-free synthetic routes has become a significant focus in green and sustainable chemistry. These approaches not only mitigate the issue of metal contamination but also often offer milder reaction conditions, greater atom economy, and simpler work-up procedures.[2]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth overview of robust and reliable metal-free strategies for the synthesis of imidazo[1,2-a]pyridines. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-proven protocols, and offer insights into the rationale behind experimental choices.
I. Two-Component Condensation Strategies: The Workhorse of Imidazo[1,2-a]pyridine Synthesis
The most direct and widely employed approach for constructing the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with a two-carbon synthon, typically a carbonyl-containing compound.[1][3] The choice of the carbonyl component dictates the substitution pattern on the resulting imidazo[1,2-a]pyridine ring.
A. Condensation with α-Halocarbonyl Compounds
This classic method involves the reaction of a 2-aminopyridine with an α-haloketone (e.g., α-bromoacetophenone). The reaction proceeds via an initial SN2 reaction where the endocyclic nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine.[1][3] While traditionally catalyzed by metals, several metal-free variations have been developed.[1]
Mechanism: SN2 Alkylation followed by Intramolecular Cyclization
The reaction is initiated by the nucleophilic attack of the pyridine nitrogen onto the α-carbon of the haloketone, displacing the halide. The resulting pyridinium salt then undergoes an intramolecular condensation between the exocyclic amino group and the ketone carbonyl, followed by dehydration to furnish the final product.
Caption: Proposed mechanism for the condensation of 2-aminopyridine with an α-haloketone.
Protocol 1: Catalyst-Free Synthesis of 2-Aryl-imidazo[1,2-a]pyridines
This protocol is adapted from a procedure that utilizes potassium carbonate as a base in DMF at room temperature.[1][3]
Materials:
-
Substituted 2-aminopyridine (1.0 mmol)
-
Substituted α-bromoacetophenone (1.1 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of the 2-aminopyridine in DMF, add potassium carbonate.
-
Add the α-bromoacetophenone portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours (monitor by TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired 2-aryl-imidazo[1,2-a]pyridine.
Data Summary: Scope of α-Halocarbonyl Condensation
| Entry | 2-Aminopyridine Substituent | α-Bromoacetophenone Substituent | Yield (%) |
| 1 | H | H | 92 |
| 2 | 4-Me | 4-Cl | 88 |
| 3 | 5-Br | 4-NO₂ | 85 |
| 4 | H | 4-OMe | 90 |
Yields are representative and may vary based on specific substrates and reaction conditions.
II. Multicomponent Reactions (MCRs): A Paradigm of Efficiency
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, are highly valued for their efficiency and atom economy. The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[4]
A. The Groebke–Blackburn–Bienaymé (GBB) Three-Component Reaction
This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.[3][4] The reaction is typically acid-catalyzed and proceeds through the formation of an imine from the 2-aminopyridine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the imine, followed by tautomerization to yield the final product. Molecular iodine has also been shown to be an effective catalyst for this transformation.[5][6]
Mechanism: Imine Formation followed by [4+1] Cycloaddition
The aldehyde and 2-aminopyridine first condense to form an imine intermediate. The isocyanide then adds to the imine, and a subsequent intramolecular cyclization involving the pyridine nitrogen leads to a cyclic intermediate which aromatizes to the 3-aminoimidazo[1,2-a]pyridine.
Caption: Workflow for the Groebke–Blackburn–Bienaymé three-component reaction.
Protocol 2: Ammonium Chloride Catalyzed GBB Reaction
This protocol is based on a green, mild synthesis of azide-functionalized imidazo[1,2-a]pyridines.[4]
Materials:
-
2-Aminopyridine (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
tert-Butyl isocyanide (1.2 mmol)
-
Ammonium chloride (NH₄Cl) (10 mol%)
-
Methanol (5 mL)
Procedure:
-
In a round-bottom flask, dissolve the 2-aminopyridine, aldehyde, and ammonium chloride in methanol.
-
Add the tert-butyl isocyanide to the mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography on silica gel.
III. Iodine-Catalyzed Oxidative Cyclizations: A Green and Powerful Tool
Molecular iodine has emerged as an inexpensive, non-toxic, and versatile catalyst in organic synthesis.[7] It is particularly effective in promoting oxidative C-N and C-C bond formations required for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and ketones or nitroalkenes.[1][3]
A. Iodine-Catalyzed Reaction of 2-Aminopyridines and Ketones
This reaction allows for the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines. The proposed mechanism often involves the in-situ formation of an α-iodo ketone, which then reacts similarly to the α-haloketone condensation described earlier. Alternatively, an enamine intermediate can be formed, which is then iodinated and undergoes cyclization.
Protocol 3: Iodine-Catalyzed Synthesis from a 2-Aminopyridine and an Acetophenone
This protocol is a representative example of an iodine-catalyzed oxidative cyclization.[1]
Materials:
-
2-Aminopyridine (1.0 mmol)
-
Acetophenone (1.2 mmol)
-
Iodine (I₂) (20 mol%)
-
Dimethyl sulfoxide (DMSO) (3 mL)
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
Combine the 2-aminopyridine, acetophenone, and iodine in DMSO in a sealed tube.
-
Heat the reaction mixture at 120 °C for 12 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
B. Iodine-Catalyzed Reaction with Nitroalkenes
The reaction of 2-aminopyridines with nitroalkenes in the presence of an iodine catalyst and an oxidant like hydrogen peroxide provides a route to 3-nitroimidazo[1,2-a]pyridines.[1][3] The mechanism is thought to involve a Michael addition of the 2-aminopyridine to the nitroalkene, followed by an iodine-mediated oxidative cyclization.[1]
Data Summary: Versatility of Iodine-Catalyzed Reactions
| Entry | Reactant 1 | Reactant 2 | Product Substitution | Yield (%) |
| 1 | 2-Aminopyridine | Acetophenone | 2-Phenyl | 85 |
| 2 | 2-Amino-5-methylpyridine | 4'-Methoxyacetophenone | 2-(4-Methoxyphenyl)-5-methyl | 82 |
| 3 | 2-Aminopyridine | β-Nitrostyrene | 3-Nitro-2-phenyl | 78 |
Yields are representative and may vary based on specific substrates and reaction conditions.
IV. Sulfur-Promoted Oxidative Annulation
An innovative metal- and base-free approach utilizes elemental sulfur to promote the oxidative annulation of 2-aminopyridines and aldehydes.[8][9] This method is highly atom-economical and has been shown to be scalable.[9]
Mechanism: Sulfur-Mediated Oxidative Cyclization
While the precise mechanism is complex, it is proposed that sulfur acts as a hydrogen acceptor (oxidant) in the final aromatization step. The reaction likely proceeds through the formation of an imine, followed by cyclization and subsequent dehydrogenation by sulfur.
Caption: Simplified workflow for sulfur-promoted oxidative annulation.
Protocol 4: Elemental Sulfur-Promoted Synthesis of Imidazo[1,2-a]pyridines
This protocol is based on the work by Deng and co-workers.[8]
Materials:
-
2-Aminopyridine (1.0 mmol)
-
Aldehyde (1.2 mmol)
-
Elemental Sulfur (S₈) (1.5 mmol)
-
1,4-Dioxane (2 mL)
Procedure:
-
To an oven-dried Schlenk tube, add 2-aminopyridine, the aldehyde, elemental sulfur, and 1,4-dioxane.
-
Seal the tube and heat the mixture at 130 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove any solid residue.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired imidazo[1,2-a]pyridine.
Conclusion and Future Perspectives
The development of metal-free synthetic methodologies for imidazo[1,2-a]pyridines represents a significant advancement in sustainable organic synthesis. The protocols outlined in this guide, from classic condensations to modern multicomponent and oxidative reactions, provide a robust toolkit for researchers in academia and industry. These methods offer distinct advantages in terms of reduced environmental impact, cost-effectiveness, and simplified purification, which are critical considerations in drug development. Future research will likely focus on further expanding the substrate scope, exploring novel catalytic systems (such as photoredox catalysis), and applying these green methods to the large-scale synthesis of pharmaceutically active imidazo[1,2-a]pyridines.
References
- 1. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01601D [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metal- and base-free synthesis of imidazo[1,2-a]pyridines through elemental sulfur-initiated oxidative annulation of 2-aminopyridines and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Leveraging 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde as a Versatile Scaffold for Anticancer Drug Discovery
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold in Oncology
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its wide spectrum of biological activities.[1] This bicyclic aromatic system, with its unique electronic properties and rigid structure, serves as an excellent framework for the design of targeted therapeutics. In the realm of oncology, imidazo[1,2-a]pyridine derivatives have emerged as potent inhibitors of various key players in cancer progression, including protein kinases such as PI3K, Akt, and CDKs, as well as modulators of tubulin polymerization.[2][3] The inherent versatility of this scaffold allows for substitutions at multiple positions, enabling fine-tuning of physicochemical properties and biological activity.
This guide focuses on a particularly promising starting material: 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde . The strategic placement of the bromo and carbaldehyde functionalities offers a dual handle for synthetic elaboration, making it an ideal starting point for the generation of diverse chemical libraries for anticancer drug screening. The electron-withdrawing nature of the bromine atom at the 6-position can influence the electronic distribution of the ring system, potentially enhancing interactions with biological targets. The aldehyde group at the 2-position is a versatile functional group that can be readily transformed into a wide array of other functionalities, such as imines, oximes, and chalcones, allowing for the exploration of diverse chemical space and structure-activity relationships (SAR).
These application notes will provide a comprehensive overview of the synthetic utility of this compound in the design of novel anticancer agents, along with detailed protocols for the synthesis of derivatives and their biological evaluation.
Synthesis of the Core Scaffold: this compound
The synthesis of the title compound can be achieved through a multi-step process, starting from commercially available reagents. A common route involves the condensation of 2-amino-5-bromopyridine with an appropriate three-carbon building block.
Protocol 1: Synthesis of this compound
Materials:
-
2-Amino-5-bromopyridine
-
Chloroacetaldehyde (40% aqueous solution)
-
Sodium bicarbonate
-
Ethanol
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for column elution
Procedure:
-
To a solution of 2-amino-5-bromopyridine (1.0 eq) in ethanol, add sodium bicarbonate (1.2 eq) and 40% aqueous chloroacetaldehyde (1.2 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Synthetic Derivatization of the 2-Carbaldehyde Group: Exploring Chemical Diversity
The aldehyde functionality at the 2-position is a gateway to a vast array of chemical transformations, enabling the synthesis of diverse libraries of compounds for SAR studies. Here, we present protocols for two common and effective derivatizations: Schiff base formation and Claisen-Schmidt condensation to form chalcones.
Protocol 2: Synthesis of Schiff Base Derivatives
Rationale: The formation of Schiff bases (imines) introduces a nitrogen-containing linkage that can participate in hydrogen bonding with biological targets. The R-group of the primary amine can be varied to explore different steric and electronic effects.
Materials:
-
This compound
-
Substituted primary amines (e.g., anilines, benzylamines)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add the substituted primary amine (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature or gentle heat and monitor by TLC.
-
Upon completion, the product often precipitates from the reaction mixture. If not, cool the mixture in an ice bath to induce precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Protocol 3: Synthesis of Chalcone Derivatives
Rationale: Chalcones are well-known pharmacophores with potent anticancer activities, often acting as tubulin polymerization inhibitors. The extended π-system of chalcones can facilitate π-π stacking interactions with aromatic residues in protein binding pockets.
Materials:
-
This compound
-
Substituted acetophenones
-
Ethanol
-
Aqueous sodium hydroxide solution (e.g., 10%)
Procedure:
-
Dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol.
-
Cool the solution in an ice bath and slowly add the aqueous sodium hydroxide solution dropwise with constant stirring.
-
Allow the reaction mixture to stir at room temperature and monitor by TLC.
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.
-
Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Biological Evaluation: Assessing Anticancer Potential
A systematic biological evaluation is crucial to determine the anticancer efficacy of the synthesized derivatives. The following protocols outline standard in vitro assays to assess cytotoxicity, effects on cell cycle progression, and induction of apoptosis.
Protocol 4: MTT Assay for Cytotoxicity Screening
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds (typically in a range from 0.01 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 5: Cell Cycle Analysis by Flow Cytometry
Principle: This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.
Materials:
-
Cancer cell line
-
Synthesized compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 6: Apoptosis Assay using Annexin V-FITC and Propidium Iodide
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide is used to distinguish viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cancer cell line
-
Synthesized compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Data Presentation and Interpretation
Table 1: Hypothetical Cytotoxicity Data (IC50 in µM) of this compound Derivatives
| Compound ID | R-group on Schiff Base/Chalcone | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | A549 (Lung Cancer) |
| Parent | -CHO | >100 | >100 | >100 |
| SB-1 | -N=CH-Ph | 55.2 | 62.1 | 78.4 |
| SB-2 | -N=CH-(4-Cl-Ph) | 25.8 | 30.5 | 41.2 |
| SB-3 | -N=CH-(4-OCH3-Ph) | 48.1 | 55.9 | 63.7 |
| CH-1 | -CH=CH-CO-Ph | 15.3 | 18.9 | 22.5 |
| CH-2 | -CH=CH-CO-(4-Br-Ph) | 5.1 | 7.8 | 9.2 |
| CH-3 | -CH=CH-CO-(4-NO2-Ph) | 2.5 | 3.1 | 4.6 |
| Doxorubicin | - | 0.8 | 1.1 | 1.5 |
This data is for illustrative purposes to demonstrate potential SAR trends.
From this hypothetical data, a preliminary SAR can be deduced. For instance, the conversion of the aldehyde to Schiff bases or chalcones generally increases cytotoxicity. Electron-withdrawing groups on the aromatic ring of the chalcone moiety (e.g., -Br, -NO2) appear to enhance the anticancer activity.
Visualizing Mechanisms and Workflows
Diagram 1: The PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling cascade, a key regulator of cell growth and survival, is a frequent target for imidazo[1,2-a]pyridine-based anticancer agents.
Diagram 2: Experimental Workflow for Anticancer Drug Discovery
Caption: A streamlined workflow for the discovery and development of novel anticancer agents starting from the this compound scaffold.
Conclusion and Future Perspectives
This compound represents a highly valuable and versatile starting material for the development of novel anticancer therapeutics. Its facile synthesis and the reactivity of the aldehyde group provide a robust platform for generating extensive libraries of derivatives. The protocols and workflows detailed in these application notes offer a solid foundation for researchers to explore the full potential of this privileged scaffold. Future work should focus on expanding the diversity of the synthesized libraries, exploring other biological targets beyond PI3K and tubulin, and advancing the most promising lead compounds into preclinical and clinical development.
References
Troubleshooting & Optimization
optimizing reaction conditions for 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde synthesis
Technical Support Center: Synthesis of 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to navigate the complexities of this synthesis, ensuring higher yields, purity, and reproducibility.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The targeted 6-bromo-2-formyl derivative serves as a crucial building block for further molecular elaboration. However, its synthesis, particularly the regioselective introduction of the formyl group, can present significant challenges. This document synthesizes established chemical principles with practical, field-proven insights to overcome these hurdles.
Synthesis Overview: A Two-Stage Approach
The synthesis of this compound is typically achieved in two primary stages:
-
Stage 1: Cyclization. Formation of the 6-Bromoimidazo[1,2-a]pyridine core via the condensation of 2-amino-5-bromopyridine with a suitable C2 synthon.
-
Stage 2: Formylation. Introduction of the aldehyde group at the C2 position, most commonly via an electrophilic substitution like the Vilsmeier-Haack reaction.
This guide will focus on optimizing both stages, with a particular emphasis on the critical formylation step.
Caption: Overall synthetic workflow for this compound.
Troubleshooting and FAQs
This section addresses common problems encountered during the synthesis in a direct question-and-answer format.
Stage 1: Core Synthesis Issues
Q1: My yield for the 6-Bromoimidazo[1,2-a]pyridine intermediate is consistently low. What are the most critical parameters to investigate?
A1: Low yields in this cyclization are common and typically trace back to one of four areas:
-
Starting Material Quality: Ensure the purity of your 2-amino-5-bromopyridine. Impurities can interfere with the initial nucleophilic attack.
-
Reagent Stability: When using chloroacetaldehyde, it is often supplied as an aqueous solution. Using a fresh solution is critical, as it can polymerize upon storage.[4]
-
Temperature and Reaction Time: The reaction requires heating, but excessive temperatures or prolonged reaction times can lead to decomposition and byproduct formation. A typical range is 50-100°C.[4][5] Monitor the reaction by TLC to determine the optimal endpoint, which can range from 2 to 24 hours.[4]
-
pH Control During Workup: After the reaction, the mixture is acidic. Careful neutralization is required, typically with a base like sodium bicarbonate (NaHCO₃) to a pH of ~8.[4] Over-basification can lead to degradation, while insufficient neutralization will result in poor extraction of the product into the organic phase.
Stage 2: Vilsmeier-Haack Formylation Issues
The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles.[6][7] The electrophile, the Vilsmeier reagent (a chloroiminium salt), is generated in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[8][9]
Q2: I am observing no product or only trace amounts of the desired 2-carbaldehyde. What is the most likely cause?
A2: This is almost always an issue with the Vilsmeier reagent itself.
-
Strictly Anhydrous Conditions: The Vilsmeier reagent is extremely sensitive to moisture. Both POCl₃ and DMF must be anhydrous. Any water present will quench the reagent and halt the reaction. Use oven-dried glassware and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Order and Temperature of Addition: The reagent must be prepared correctly before adding the substrate. The standard procedure is to add POCl₃ dropwise to ice-cold, stirred DMF (0-5 °C). This is an exothermic reaction; maintaining a low temperature is crucial to prevent degradation. After the reagent has formed (typically after stirring for 15-30 minutes at low temperature), the 6-bromoimidazo[1,2-a]pyridine (dissolved in a minimal amount of anhydrous DMF or another suitable solvent like DCM) should be added slowly, maintaining the cold temperature.
-
Reagent Stoichiometry: An excess of the Vilsmeier reagent is typically required. A molar ratio of 1.5 to 3.0 equivalents of both POCl₃ and DMF relative to the imidazo[1,2-a]pyridine substrate is a good starting point.
Q3: My reaction is producing a complex mixture of products, including an isomer that is difficult to separate. What is happening?
A3: You are likely facing a regioselectivity issue, a common challenge with this scaffold.
-
C3-Formylation Competition: The imidazo[1,2-a]pyridine ring has two primary sites for electrophilic attack: C2 and C3. While electronic factors often favor one over the other, a mixture is possible. In fact, the synthesis of the 3-carbaldehyde isomer is also well-documented.[10]
-
Mechanism Insight: The Vilsmeier-Haack reaction proceeds via electrophilic aromatic substitution. The regioselectivity is dictated by the relative stability of the sigma complex (Wheland intermediate) formed upon attack at each position. Subtle changes in reaction conditions can alter this selectivity.
-
Optimization Strategy: To favor the desired 2-carbaldehyde, systematically optimize the reaction parameters. Lower reaction temperatures generally afford higher selectivity. See the optimization table below for a structured approach.
Q4: The workup procedure seems to be degrading my product. How can I improve it?
A4: The hydrolysis of the iminium salt intermediate formed after the electrophilic attack is a critical and often harsh step.
-
Controlled Hydrolysis: The reaction mixture must be quenched by pouring it slowly onto crushed ice or into a vigorously stirred ice-water mixture. This dissipates the heat from the exothermic hydrolysis of excess POCl₃.
-
Careful Neutralization: The resulting aqueous solution will be strongly acidic. Neutralize it cautiously with a saturated solution of NaHCO₃ or a dilute solution of NaOH while keeping the mixture cold in an ice bath. The product is often pH-sensitive. Adjust to a pH of 7-8 for optimal recovery during extraction.
-
Extraction: Use a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) for extraction.[10] Multiple extractions are recommended to maximize recovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Strategies for Synthesis of Imidazo[1,2-a]pyridine Derivatives: Carbene Transformations or C-H Functionalizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 5. 6-Bromoimidazo[1,2-a]pyridine synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing the Synthesis of 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
Welcome to the technical support center for the synthesis of 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic building block. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot issues and significantly improve your reaction yields.
I. Overview of the Synthetic Strategy
The synthesis of this compound is most effectively approached via a two-step sequence. First, the core heterocyclic system is constructed through the cyclization of 2-amino-5-bromopyridine. Second, a formyl group is introduced at the C2 position, typically via an electrophilic aromatic substitution like the Vilsmeier-Haack reaction. This guide is structured to address potential pitfalls in each of these critical stages.
II. Troubleshooting Guide & FAQs
Part A: Synthesis of the 6-Bromoimidazo[1,2-a]pyridine Core
The foundational step is the condensation reaction between 2-amino-5-bromopyridine and an acetaldehyde equivalent to form the bicyclic imidazo[1,2-a]pyridine ring system.
Low yield in this step often points to one of three areas: incomplete reaction, side product formation, or issues with the starting materials.
Answer:
Let's break down the potential causes and solutions systematically.
-
Causality - Incomplete Reaction: The cyclization requires two key steps: an initial SN2 reaction between the exocyclic amine of 2-amino-5-bromopyridine and the α-halocarbonyl (or equivalent), followed by an intramolecular cyclization and dehydration. If the reaction conditions are too mild (e.g., low temperature, insufficient time), the reaction may stall. A Chinese patent suggests that gentle heating between 25-50°C for 2-24 hours is effective when using a chloroacetaldehyde solution.[1]
-
Causality - Side Product Formation: A common side reaction during the synthesis of the precursor, 2-amino-5-bromopyridine, is the formation of the dibrominated species, 2-amino-3,5-dibromopyridine.[2] This impurity can be carried over and will not cyclize correctly, thus lowering your overall yield.
-
Causality - Reagent Quality: The chloroacetaldehyde solution can degrade over time. Using a freshly prepared or properly stored solution is critical for achieving high yields.
Troubleshooting Table: Improving Core Synthesis Yield
| Problem | Potential Cause | Recommended Solution | Scientific Rationale |
| Low Conversion | Reaction temperature too low or time too short. | Increase reaction temperature to 45-50°C and monitor by TLC until the starting material is consumed (may take up to 24 hours).[1] | The intramolecular cyclization and subsequent dehydration steps have activation energy barriers that are more readily overcome with moderate heating. |
| Significant Byproducts | Impure 2-amino-5-bromopyridine (e.g., containing dibromo-species). | Purify the starting 2-amino-5-bromopyridine by recrystallization or column chromatography before use.[2] | Steric hindrance and altered electronics from a second bromine atom on the pyridine ring can inhibit the desired cyclization pathway. |
| Reaction Fails to Initiate | Poor quality of chloroacetaldehyde. | Use a fresh bottle of 40% chloroacetaldehyde aqueous solution or verify the concentration of your current stock. | Chloroacetaldehyde can polymerize or degrade, reducing the concentration of the active electrophile needed for the initial reaction with the aminopyridine. |
| Difficult Workup | Product remains in the aqueous layer. | During workup, ensure the pH of the aqueous layer is neutralized or made slightly basic (pH 7-8) with NaHCO₃ before extraction with ethyl acetate.[1] | The imidazo[1,2-a]pyridine core can be protonated under acidic conditions, forming a salt that is more soluble in water than in organic solvents. |
Experimental Workflow: Synthesis of 6-bromoimidazo[1,2-a]pyridine
Caption: Workflow for the synthesis of the core heterocyclic structure.
Part B: Vilsmeier-Haack Formylation at the C2 Position
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles.[3][4] The imidazo[1,2-a]pyridine system is sufficiently electron-rich to undergo this transformation, but regioselectivity and reaction conditions are critical for high yield.[5]
This is a classic issue in Vilsmeier-Haack formylations. The problem almost always lies with the generation and reactivity of the Vilsmeier reagent itself or with the reaction conditions being either too harsh or too mild.
Answer:
The Vilsmeier reagent, a chloroiminium salt, is formed from the reaction of a formamide (like DMF) with an activating agent (like POCl₃).[4][6] This reagent is highly sensitive to moisture.
-
Causality - Reagent Integrity: The primary culprit for low yield is often moisture. Water will rapidly quench the Vilsmeier reagent, rendering it inactive for formylation.[6] Therefore, using anhydrous DMF and fresh, dry POCl₃ under an inert atmosphere (Nitrogen or Argon) is non-negotiable.
-
Causality - Reaction Temperature: The formation of the Vilsmeier reagent should be done at a low temperature (0°C) to control its exothermic formation.[5] The subsequent formylation reaction temperature is substrate-dependent. For an activated system like imidazo[1,2-a]pyridine, the reaction may proceed at room temperature, but gentle heating (e.g., to 60-80°C) might be required to drive the reaction to completion.[7] However, excessive heat can lead to decomposition and the formation of tar-like byproducts.
-
Causality - Stoichiometry: An incorrect ratio of POCl₃ to DMF can be detrimental. A slight excess of POCl₃ is common, but a large excess can lead to decomposition of the substrate. A typical starting point is 1.2 to 1.5 equivalents of POCl₃ relative to the substrate.
Troubleshooting Table: Improving Vilsmeier-Haack Formylation Yield
| Problem | Potential Cause | Recommended Solution | Scientific Rationale |
| No Reaction / Low Conversion | Inactive Vilsmeier reagent due to moisture. | Use anhydrous DMF (e.g., from a fresh sealed bottle or distilled over CaH₂). Ensure POCl₃ is fresh. Perform the reaction under a nitrogen or argon atmosphere. | The Vilsmeier reagent is a powerful electrophile but is readily hydrolyzed by water, which is a competing nucleophile.[6] |
| Low Yield with Byproducts | Incorrect reaction temperature. | Prepare the Vilsmeier reagent at 0°C. Add the substrate solution at 0°C. Allow the reaction to stir at room temperature for 1-2 hours, then gently heat to 60°C, monitoring by TLC. | Stepwise temperature control allows for the controlled formation of the reagent and prevents initial decomposition of the substrate, while gentle heating provides the necessary activation energy for the electrophilic substitution.[7] |
| Formation of Isomers (e.g., 3-carbaldehyde) | Reaction kinetics vs. thermodynamics. | Maintain a lower reaction temperature (e.g., room temperature) for a longer duration. | The C3 position is also nucleophilic. While C2 formylation is generally favored, higher temperatures can sometimes lead to the formation of the thermodynamically stable C3 isomer. |
| Product Decomposition (Dark/Tarry Mixture) | Conditions are too harsh (excess POCl₃ or high temperature). | Reduce the equivalents of POCl₃ to 1.1-1.2. Avoid temperatures above 80°C. Ensure the hydrolysis step is performed carefully by slowly pouring the reaction mixture onto crushed ice. | The imidazo[1,2-a]pyridine ring, while electron-rich, can be sensitive to strong acids and high temperatures, leading to polymerization or degradation. |
Proposed Mechanism: Vilsmeier-Haack Formylation
Caption: Key stages of the Vilsmeier-Haack formylation reaction.
III. Detailed Experimental Protocols
Protocol 1: Synthesis of 6-bromoimidazo[1,2-a]pyridine
This protocol is adapted from established literature procedures.[1]
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-5-bromopyridine (10.0 g, 57.5 mmol, 1.0 eq) and ethanol (100 mL).
-
Stir the mixture until the solid is fully dissolved.
-
Add a 40% aqueous solution of chloroacetaldehyde (13.5 g, 68.9 mmol, 1.2 eq) to the flask.
-
Heat the reaction mixture to 45-50°C and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:EtOAc).
-
Once the starting material is consumed, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous residue with water (50 mL) and carefully neutralize with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a mixture of ethyl acetate and n-hexane to afford pure 6-bromoimidazo[1,2-a]pyridine as a solid. (Typical yield: 70-85%).
Protocol 2: Vilsmeier-Haack Formylation to Yield this compound
This protocol is based on general Vilsmeier-Haack procedures for heterocyclic compounds.[5][7]
-
Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Add anhydrous N,N-dimethylformamide (DMF) (20 mL) to the flask and cool to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (4.4 mL, 47.7 mmol, 1.5 eq) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 10°C.
-
Stir the mixture at 0°C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
In a separate flask, dissolve 6-bromoimidazo[1,2-a]pyridine (6.3 g, 31.8 mmol, 1.0 eq) in anhydrous DMF (15 mL).
-
Add the substrate solution dropwise to the cold Vilsmeier reagent mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Gently heat the reaction mixture to 60°C and stir for an additional 2-4 hours, monitoring by TLC until completion.
-
Cool the reaction mixture back to room temperature and pour it slowly and carefully onto 200 g of crushed ice with vigorous stirring.
-
Neutralize the mixture to pH 8-9 with a cold 3 M sodium hydroxide (NaOH) solution.
-
Extract the product with ethyl acetate or dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (using a gradient eluent such as hexane/ethyl acetate) to isolate this compound. (Typical yield: 60-75%).
IV. References
-
ChemicalBook. (n.d.). 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde. Retrieved from --INVALID-LINK--
-
Google Patents. (2014). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Troubleshooting poor reproducibility in 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine experiments. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--
-
Ansari, M. A., & Tasneem. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27435-27471. Retrieved from --INVALID-LINK--
-
Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 38B(10), 1159-1163. (1999).
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from --INVALID-LINK--
-
International Journal of Research in Pharmaceutical and Nano Sciences, 4(5), 323-341. (2015).
-
J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--
-
NROChemistry. (2021, June 19). Vilsmeier-Haack Reaction [Video]. YouTube. Retrieved from --INVALID-LINK--
-
Mondal, P., Guria, M., & Jana, S. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38263-38275. Retrieved from --INVALID-LINK--
-
Singh, P., Kaur, M., & Singh, G. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22449-22463. Retrieved from --INVALID-LINK--
-
Sonavane, S., et al. (2021). An improved and scalable process for the synthesis of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. Retrieved from --INVALID-LINK--
References
- 1. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 2. heteroletters.org [heteroletters.org]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. jk-sci.com [jk-sci.com]
Technical Support Center: Purification of 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde by Column Chromatography
Welcome to the technical support center for the purification of 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the column chromatography of this important heterocyclic compound.
Understanding the Molecule: this compound
Before diving into purification strategies, it is crucial to understand the physicochemical properties of the target molecule.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O | [1] |
| Molecular Weight | 225.04 g/mol | [1][2][3] |
| XLogP3 | 2.2 | [1][3] |
| Topological Polar Surface Area (TPSA) | 34.4 Ų | [1][3] |
| Hydrogen Bond Acceptor Count | 2 | [1][3] |
| Hydrogen Bond Donor Count | 0 | [2] |
The imidazo[1,2-a]pyridine scaffold is a prominent feature in many pharmacologically active compounds.[4] The presence of the bromine atom and the carbaldehyde group influences the molecule's polarity and reactivity, which are key considerations for developing a successful purification strategy.
Troubleshooting Guide: Column Chromatography
This section addresses common issues encountered during the column chromatography of this compound in a question-and-answer format.
Problem: My compound is not moving from the baseline on the TLC plate, even with highly polar solvents.
Answer: This indicates strong interaction with the stationary phase, which is common for polar compounds like this compound.
-
Causality: The nitrogen atoms in the imidazopyridine ring system and the oxygen of the aldehyde group can form hydrogen bonds with the silanol groups of the silica gel, leading to strong retention.
-
Solutions:
-
Increase Solvent Polarity Systematically: While you may have tried polar solvents, a systematic approach is key. Start with a non-polar solvent like hexane and gradually increase the proportion of a more polar solvent like ethyl acetate or acetone.[5]
-
Employ a More Eluting Solvent System: If ethyl acetate is insufficient, consider using a small percentage of methanol or ethanol in your mobile phase. For very polar compounds, a solvent system containing a small amount of ammonium hydroxide in methanol (e.g., 1-10% of a 10% NH₄OH in MeOH solution mixed with dichloromethane) can be effective in disrupting strong interactions with the silica.[6]
-
Consider Reverse-Phase Chromatography: If normal-phase silica proves too retentive, reverse-phase chromatography is a viable alternative. Here, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[6][7]
-
Problem: The compound is coming off the column, but the fractions are not pure, showing multiple spots on TLC.
Answer: This can be due to several factors, including co-eluting impurities, on-column degradation, or improper column packing.
-
Causality & Solutions:
-
Co-eluting Impurities: The crude reaction mixture may contain impurities with similar polarity to your desired product.
-
Optimize the Solvent System: Perform a thorough TLC analysis with various solvent systems to find one that provides the best separation between your product and the impurities. Aim for an Rf value of 0.2-0.3 for your target compound for optimal separation.
-
Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can be very effective in separating compounds with close Rf values.[8][9]
-
-
On-Column Decomposition: Imidazo[1,2-a]pyridines can be sensitive to the acidic nature of standard silica gel.[6]
-
Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If you observe new spots, your compound may be degrading on the silica.
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a solution of triethylamine in your non-polar solvent (e.g., 1% triethylamine in hexane) before packing the column.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[6]
-
-
Improper Column Packing: A poorly packed column will lead to channeling and band broadening, resulting in poor separation.
-
Ensure the silica gel is uniformly packed without any air bubbles. A well-packed column is crucial for good resolution.
-
-
Problem: The compound streaks on the TLC plate and the column, leading to broad peaks and poor separation.
Answer: Streaking is often a sign of compound overloading or secondary interactions with the stationary phase.
-
Causality & Solutions:
-
Overloading: Applying too much sample to the column is a common cause of streaking.
-
Rule of Thumb: A general guideline is to load no more than 1g of crude material per 10-20g of silica gel. This ratio can vary depending on the difficulty of the separation.
-
Dry Loading: If your compound has poor solubility in the initial mobile phase, consider dry loading. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and then carefully add the dried, free-flowing powder to the top of your column.[10]
-
-
Secondary Interactions: The basic nitrogen atoms of the imidazopyridine ring can interact with acidic silanol groups, causing tailing.
-
Add a Modifier: Adding a small amount of a basic modifier like triethylamine or pyridine (e.g., 0.1-1%) to your mobile phase can suppress these interactions and lead to sharper peaks.
-
-
Problem: I can't find my compound after running the column.
Answer: This can be a frustrating experience, but a systematic check can usually identify the issue.
-
Possible Causes & Solutions:
-
Compound Decomposed on the Column: As mentioned earlier, test for silica gel stability.[6]
-
Compound Eluted in the Solvent Front: If your initial solvent system was too polar, your compound might have eluted very quickly in the first few fractions. Always check the first fractions collected.[6]
-
Fractions are Too Dilute: Your compound may have eluted, but at a concentration too low to be detected by TLC. Try concentrating a few fractions in the expected elution range and re-running the TLC.[6]
-
Incorrect Solvent System: Double-check that you prepared the mobile phase correctly and did not accidentally switch the polar and non-polar components.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound?
A1: A good starting point is a mixture of hexane and ethyl acetate. Begin with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate while monitoring the separation by TLC. Other systems reported for similar compounds include gradients of dichloromethane/acetone and ethyl acetate/petroleum ether.[5]
Q2: How can I effectively load my sample onto the column?
A2: The goal is to apply the sample in a narrow band.
-
Wet Loading: Dissolve the sample in a minimal amount of the initial mobile phase or a slightly more polar solvent. Carefully pipette this solution onto the top of the column bed.[10]
-
Dry Loading: This is preferred if the sample is not very soluble in the mobile phase. Dissolve the sample in a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder is then carefully added to the top of the column.[10]
Q3: Should I use isocratic or gradient elution?
A3:
-
Isocratic Elution: Using a constant solvent composition is suitable for simple separations where the components are well-resolved on TLC.[9]
-
Gradient Elution: For complex mixtures or when impurities are close in polarity to the product, a gradient elution is often more effective. It allows for the elution of less polar impurities first, followed by the target compound, and then more polar impurities, often resulting in better separation and sharper peaks.[8][9]
Q4: What are the common impurities I might encounter?
A4: Common impurities can arise from starting materials, side reactions, or decomposition. In the synthesis of imidazo[1,2-a]pyridines, unreacted 2-aminopyridines and by-products from the cyclization reaction are potential impurities.[11] A thorough analysis of your crude reaction mixture by TLC or LC-MS before purification can help in identifying potential impurities.
Experimental Workflow & Visualization
Step-by-Step Column Chromatography Protocol
-
TLC Analysis: Determine the optimal solvent system that gives good separation and an Rf of ~0.2-0.3 for the target compound.
-
Column Preparation:
-
Select an appropriate size column based on the amount of crude material.
-
Pack the column with silica gel using the chosen non-polar solvent (slurry packing is recommended).
-
Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Choose either wet or dry loading based on the sample's solubility.
-
Apply the sample carefully to the top of the silica bed.
-
-
Elution:
-
Begin eluting with the initial mobile phase.
-
If using a gradient, gradually increase the polarity of the mobile phase.
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Workflow Diagram
References
- 1. This compound | C8H5BrN2O | CID 28326409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. echemi.com [echemi.com]
- 4. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 6. Chromatography [chem.rochester.edu]
- 7. pharmaerudition.org [pharmaerudition.org]
- 8. bvchroma.com [bvchroma.com]
- 9. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Technical Support Center: Recrystallization of 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
This guide provides in-depth technical support for the recrystallization of 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde (CAS 885276-09-5).[1] It is designed for researchers, medicinal chemists, and process development scientists who require a highly purified final product. This document moves beyond a simple protocol to address common challenges and explain the underlying chemical principles, ensuring a successful and repeatable purification process.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing this compound?
The primary goal is to remove impurities that may have been introduced or formed during its synthesis. Synthetic routes for imidazo[1,2-a]pyridine scaffolds can involve multiple reagents and catalysts, leading to side products or residual starting materials.[2][3] Recrystallization is a cost-effective and efficient purification technique that relies on the differences in solubility between the target compound and impurities in a chosen solvent system at different temperatures. A successful recrystallization yields a highly crystalline, pure product, which is critical for subsequent synthetic steps or biological assays.
Q2: How does the chemical structure of this compound influence solvent selection?
The structure of this compound—a fused heterocyclic aromatic system containing a polar aldehyde group and a moderately non-polar brominated pyridine ring—dictates its solubility.[1] The molecule has a calculated XLogP3 of 2.2, indicating it is not extremely polar or non-polar.[1] This intermediate polarity is key.
-
Polar Moieties : The pyridine nitrogen, imidazole nitrogens, and the carbaldehyde group can engage in hydrogen bonding and dipole-dipole interactions, favoring solubility in polar solvents (like alcohols or acetone).
-
Non-Polar Moiety : The fused aromatic rings and the bromo-substituent contribute to van der Waals forces, allowing for solubility in less polar solvents (like ethyl acetate or toluene).
The ideal recrystallization solvent will dissolve the compound completely at an elevated temperature but poorly at lower temperatures, while impurities remain soluble at all temperatures.
Q3: Is a single-solvent or a mixed-solvent system better for this compound?
A mixed-solvent system is often superior for compounds with intermediate polarity like this one. While finding a single perfect solvent can be challenging, a two-solvent system provides a much wider and more finely tunable polarity range. For imidazo[1,2-a]pyridine derivatives, systems like ethyl acetate/n-hexane are commonly employed.[4]
-
Solvent 1 (the "Solvent") : Dissolves the compound well (e.g., Ethyl Acetate, Acetone, or Ethanol).
-
Solvent 2 (the "Anti-solvent") : The compound is poorly soluble in it (e.g., Hexanes, Heptane, or Water).
This approach allows you to dissolve the crude product in a minimal amount of the hot "solvent" and then carefully add the "anti-solvent" until the solution becomes turbid (cloudy), indicating the saturation point has been reached. Subsequent cooling then promotes high-yield crystal formation.
Troubleshooting Guide
This section addresses specific problems you may encounter during the recrystallization of this compound.
Problem 1: The Compound "Oils Out" Instead of Crystallizing
Question: I've dissolved my compound in a hot solvent, but upon cooling, it separates as a sticky, yellowish oil, not as crystals. What's happening and how do I fix it?
Answer: "Oiling out" is a common issue, particularly when the melting point of the compound is lower than the boiling point of the solvent or when significant impurities are present.[5] The oil is essentially a supersaturated liquid phase of your molten compound mixed with solvent and impurities.
Causality & Solutions:
-
High Solute Concentration/Rapid Cooling : The solution is too supersaturated, and cooling is too fast for molecules to orient into a crystal lattice.
-
Solution : Re-heat the solution to re-dissolve the oil. Add a small amount (5-10% more) of the hot solvent to reduce the saturation level. Allow the solution to cool much more slowly. You can achieve this by placing the flask in a warm water bath and letting both cool to room temperature together.[6]
-
-
Presence of Impurities : Impurities can disrupt the crystallization process and lower the melting point of the mixture.
-
Solution : If slow cooling fails, the product may be too impure for recrystallization alone. Consider a preliminary purification step. Running the crude material through a short silica gel plug using a solvent like ethyl acetate can remove highly polar or non-polar impurities.[7] Then, attempt the recrystallization again.
-
-
Inappropriate Solvent Choice : The solvent's boiling point may be too high relative to the compound's melting point.
-
Solution : Switch to a lower-boiling point solvent system. If you were using toluene, consider trying an ethyl acetate/hexane or acetone/hexane system.
-
Problem 2: No Crystals Form, Even After Extended Cooling
Question: My solution has cooled to room temperature and has been in an ice bath, but no crystals have appeared. What should I do?
Answer: This is almost always due to one of two reasons: either too much solvent was used, or the solution requires a nucleation event to initiate crystallization.[5]
Causality & Solutions:
-
Excess Solvent : This is the most frequent cause.[5] If the solution is not saturated at the lower temperature, crystals will not form.
-
Solution : Reduce the solvent volume. Gently heat the solution and evaporate a portion of the solvent using a stream of nitrogen or a rotary evaporator. Continue until the solution appears slightly cloudy while hot, or until you have significantly reduced the volume. Then, attempt to cool it again.
-
-
Lack of Nucleation Sites : Crystal growth requires a starting point (a "seed" or a nucleation site).
-
Solution A (Scratching) : Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide an ideal surface for crystal nucleation.
-
Solution B (Seeding) : If you have a small crystal of the pure compound from a previous batch, add it to the cooled solution. This "seed crystal" provides a template for further crystal growth.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common recrystallization issues.
Caption: Troubleshooting workflow for recrystallization.
Experimental Protocol & Data
Recommended Solvents & Properties
Choosing the right solvent is critical. The table below lists potential solvents, ordered by polarity, that are suitable for developing a recrystallization procedure for this compound.
| Solvent | Polarity Index | Boiling Point (°C) | Role | Rationale |
| n-Hexane | 0.1 | 69 | Anti-Solvent | The compound is expected to have very low solubility due to its polarity. Ideal for precipitating the product from a more polar solvent. |
| Toluene | 2.4 | 111 | Solvent | Good for dissolving aromatic compounds. Can be a good choice if impurities are highly polar. |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Solvent | Excellent general-purpose solvent for compounds of intermediate polarity. Often used in chromatography for this class of compounds.[8] |
| Acetone | 5.1 | 56 | Solvent | A more polar option that dissolves the compound well. Its low boiling point makes it easy to remove. |
| Ethanol (EtOH) | 5.2 | 78 | Solvent | A polar, protic solvent. Good dissolving power, but sometimes solubility remains high even when cold, potentially lowering yield. |
| Methanol (MeOH) | 6.6 | 65 | Solvent | Similar to ethanol but more polar. Has been used for recrystallizing other imidazo[1,2-a]pyridine derivatives.[9] |
Step-by-Step Recrystallization Protocol (Mixed-Solvent System)
This protocol uses an Ethyl Acetate/n-Hexane system, a robust choice for this compound class.[4]
-
Dissolution :
-
Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of ethyl acetate (e.g., 5-10 mL) and heat the mixture to a gentle boil (approx. 77°C) with stirring on a hot plate.
-
Continue adding ethyl acetate dropwise until the solid is completely dissolved. Causality : Using the minimum amount of hot solvent is crucial to ensure the solution becomes supersaturated upon cooling, maximizing crystal yield.[6] Avoid adding a large excess.
-
-
Hot Filtration (Optional but Recommended) :
-
If any insoluble impurities are visible (e.g., dust, inorganic salts), perform a hot gravity filtration. Place a funnel with fluted filter paper over a second pre-heated flask and pour the hot solution through it quickly to remove the impurities. Causality : This step prevents insoluble impurities from being incorporated into your final crystals. Pre-heating the apparatus prevents premature crystallization in the funnel.
-
-
Inducing Crystallization :
-
Remove the flask from the heat. While the solution is still hot, slowly add n-hexane (the anti-solvent) dropwise with continuous stirring.
-
Continue adding n-hexane until the solution becomes persistently cloudy (turbid). This is the point of saturation.
-
Add 1-2 more drops of hot ethyl acetate to just re-dissolve the cloudiness, ensuring the solution is perfectly saturated at that temperature.
-
-
Crystal Growth :
-
Cover the flask with a watch glass or loosely with foil and allow it to cool slowly to room temperature undisturbed. Causality : Slow cooling promotes the formation of larger, purer crystals by allowing molecules to selectively deposit onto the growing lattice, excluding impurities.[6]
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
-
Isolation and Drying :
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals (the "filter cake") with a small amount of ice-cold n-hexane or a pre-chilled ethyl acetate/n-hexane mixture to rinse away any remaining soluble impurities.
-
Continue to draw air through the funnel to partially dry the crystals.
-
Transfer the crystals to a watch glass and dry them completely, preferably in a vacuum oven at a moderate temperature (e.g., 40-50°C) to remove all residual solvent.
-
Process Flow Diagram
Caption: Step-by-step recrystallization workflow.
References
- 1. echemi.com [echemi.com]
- 2. bio-conferences.org [bio-conferences.org]
- 3. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 4. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. reddit.com [reddit.com]
- 8. 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
Welcome to the technical support center for the synthesis of 6-bromoimidazo[1,2-a]pyridine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of this synthesis. We understand that obtaining the desired C2-substituted isomer can be challenging, and this resource provides in-depth troubleshooting, frequently asked questions, and validated protocols to ensure the success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues you might encounter. The primary challenge in this synthesis is the regioselectivity of the formylation, which overwhelmingly favors the C3 position.
Issue 1: The major product isolated is the 3-formyl isomer, not the desired 2-formyl product.
This is the most common challenge encountered during the formylation of the 6-bromoimidazo[1,2-a]pyridine scaffold.
Root Cause Analysis:
The imidazo[1,2-a]pyridine ring system is electron-rich, making it susceptible to electrophilic substitution. The C3 position is the most nucleophilic and sterically accessible site, leading to a strong kinetic and thermodynamic preference for electrophilic attack at this position. Standard formylation methods, such as the Vilsmeier-Haack reaction, will almost exclusively yield the 3-formyl isomer, 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde.
Caption: Potential side reactions in the synthesis of the 6-bromoimidazo[1,2-a]pyridine core.
Optimized Protocol for Precursor Synthesis:
-
In a round-bottom flask, dissolve 2-amino-5-bromopyridine in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Add sodium bicarbonate (1.5 eq.) to the solution.
-
Slowly add a 40% aqueous solution of chloroacetaldehyde (1.1 eq.) dropwise at room temperature with vigorous stirring.
-
Heat the reaction mixture to a gentle reflux (60-70 °C) for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture, and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Frequently Asked Questions (FAQs)
Q1: How can I confirm if I have the 2-formyl or 3-formyl isomer?
A1: ¹H NMR spectroscopy is the most definitive method. The protons on the imidazo[1,2-a]pyridine core have characteristic chemical shifts and coupling constants.
-
For the 3-formyl isomer: You will typically observe two singlets for the protons on the imidazole ring (H-2 and H-5).
-
For the 2-formyl isomer: You would expect to see a singlet for the H-3 proton.
-
Consulting reference spectra from literature or spectral databases is highly recommended for unambiguous assignment.
Q2: Are there any alternative, more direct methods to attempt C2-formylation?
A2: While challenging, advanced synthetic strategies can be explored, though they require careful optimization:
-
Directed ortho-Metalation (DoM): This strategy involves using a directing group to facilitate deprotonation at a specific position, followed by quenching with an electrophile. In theory, the nitrogen atom at position 1 of the imidazole ring could direct a strong base (like n-butyllithium or LDA) to deprotonate the C2 position. The resulting lithiated species could then be quenched with a formylating agent like DMF. This is an advanced technique that requires strictly anhydrous and inert conditions and is sensitive to the substrate and reaction parameters. [1]* Halogen-Metal Exchange: If a 2-halo-6-bromoimidazo[1,2-a]pyridine derivative is accessible, a halogen-metal exchange (e.g., with n-BuLi) at low temperature could generate a C2-lithiated species, which can then be formylated.
Q3: Can other formylation reactions like the Reimer-Tiemann or Duff reaction be used?
A3: These reactions are generally not suitable for this substrate.
-
The Reimer-Tiemann reaction requires a phenol or other highly activated aromatic system and proceeds via a dichlorocarbene intermediate. [2]Its application to imidazo[1,2-a]pyridines is not well-established and is unlikely to be regioselective for the C2 position.
-
The Duff reaction uses hexamine as the formylating agent and is also typically employed for highly activated aromatic compounds like phenols. [3]It is generally inefficient and unlikely to provide the desired product.
Q4: What are the key safety precautions for the Vilsmeier-Haack reaction?
A4: The Vilsmeier-Haack reaction involves corrosive and reactive reagents.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The reaction can be exothermic. It is crucial to control the temperature during the formation of the Vilsmeier reagent, typically by cooling the DMF in an ice bath before the slow, dropwise addition of POCl₃.
-
The workup procedure often involves quenching with a base (like sodium bicarbonate or sodium hydroxide), which can also be exothermic and should be done carefully with cooling.
By understanding the inherent reactivity of the imidazo[1,2-a]pyridine system and employing the appropriate synthetic strategies, the successful synthesis of this compound is achievable. This guide provides the foundational knowledge and practical steps to troubleshoot and optimize your experimental approach.
References
Technical Support Center: Synthesis of Halogenated Imidazo[1,2-a]pyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of halogenated imidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of introducing halogen atoms onto this privileged heterocyclic scaffold. The following content is structured to provide direct, actionable solutions to common challenges encountered in the lab, blending established protocols with mechanistic insights to empower your synthetic strategy.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems in a question-and-answer format. Each answer provides an explanation of the underlying chemical principles and a detailed protocol to overcome the issue.
Q1: My reaction is producing a mixture of regioisomers. How can I achieve selective halogenation at the C3 position?
Answer: This is the most common challenge and stems from the inherent electronic properties of the imidazo[1,2-a]pyridine core. The imidazole ring is electron-rich, making it highly susceptible to electrophilic aromatic substitution. The C3 position is the most nucleophilic and kinetically favored site for attack. However, under harsh conditions or with highly reactive starting materials, halogenation can occur at other positions, such as C5 or on substituted aryl rings.
Causality & Strategy: The key to achieving high regioselectivity is to control the electrophilicity of the halogenating agent and the reaction conditions. Milder reagents and lower temperatures reduce the likelihood of activating less reactive positions or promoting side reactions.
Protocol for Highly C3-Selective Bromination: This protocol utilizes N-Bromosuccinimide (NBS), a mild and reliable source of electrophilic bromine.[1][2]
-
Reagent Preparation: Dissolve your imidazo[1,2-a]pyridine substrate (1.0 eq.) in a suitable anhydrous solvent such as acetonitrile (MeCN) or dichloromethane (DCM) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical for controlling the reaction rate and minimizing side products.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq.) portion-wise over 15-20 minutes. Adding the reagent slowly prevents localized overheating and a rapid increase in Br₂ concentration, which can lead to over-bromination.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted NBS.
-
Work-up & Purification: Transfer the mixture to a separatory funnel, extract with an organic solvent (e.g., EtOAc or DCM), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by flash column chromatography.
Q2: I'm observing very low conversion to the desired halogenated product. What factors could be responsible for the low yield?
Answer: A low or non-existent yield can be attributed to several factors, including the choice of halogen source, insufficient activation of the halogenating agent, or sub-optimal solvent and temperature conditions. For less reactive substrates or for iodination, a simple electrophilic source may not be sufficient and an oxidant is often required.
Causality & Strategy: Iodination, in particular, often requires an oxidizing agent to generate a more potent electrophilic iodine species ("I⁺") from molecular iodine (I₂).[3][4] The combination of I₂ with an oxidant like tert-Butyl hydroperoxide (TBHP) provides an effective system. Furthermore, unconventional energy sources like ultrasound can enhance reaction rates and yields.[3][4]
Protocol for High-Yield C3-Iodination using an Oxidant: This protocol is adapted from an ultrasound-assisted, metal-free method.[4]
-
Setup: In a Schlenk tube, combine the imidazo[1,2-a]pyridine substrate (0.20 mmol, 1.0 eq.), molecular iodine (I₂, 0.12 mmol, 0.6 eq.), and ethanol (EtOH, 2.0 mL).
-
Oxidant Addition: Add tert-Butyl hydroperoxide (TBHP, 70% in water, 0.40 mmol, 2.0 eq.).
-
Reaction: Place the sealed Schlenk tube in an ultrasonic bath and irradiate at room temperature. The ultrasound provides the energy to accelerate the reaction.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Quenching & Work-up: Quench the reaction by adding 10 mL of water. Extract the aqueous layer three times with ethyl acetate (EtOAc).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified via column chromatography.
Troubleshooting Flowchart for Low Yield
Caption: A decision tree for troubleshooting low-yield reactions.
Q3: My purification is challenging due to persistent impurities. What are they and how can I remove them?
Answer: Purification is often complicated by byproducts that have similar polarities to the desired product. Common impurities include unreacted starting material, regioisomers, di-halogenated products, and, if using N-halosuccinimides, the succinimide byproduct.
Causality & Strategy: Effective purification relies on maximizing the polarity difference between your product and impurities. Succinimide is relatively polar and can often be removed with an aqueous wash. Separating regioisomers or over-halogenated products requires careful optimization of column chromatography.
Detailed Purification Protocol:
-
Aqueous Wash (Post-Quench): After quenching the reaction, ensure a thorough aqueous wash is performed. If NBS or NIS was used, washing with a dilute base (e.g., 5% aq. NaHCO₃) followed by water can help remove the acidic succinimide byproduct.
-
Column Chromatography Optimization: Flash column chromatography is the most effective method for final purification.[5]
-
Stationary Phase: Use silica gel (230-400 mesh) as the standard.
-
Mobile Phase Selection: The choice of eluent is critical. Start with a non-polar system and gradually increase polarity. A gradient elution is often more effective than an isocratic one. See the table below for starting points.
-
Loading: Adsorb the crude material onto a small amount of silica gel before loading it onto the column ("dry loading"). This typically results in better separation than loading the material dissolved in a strong solvent.
-
| Compound Polarity | Recommended Starting Solvent System | Gradient To |
| Non-polar | 95:5 Hexane:EtOAc | 80:20 Hexane:EtOAc |
| Moderately Polar | 90:10 Hexane:EtOAc | 70:30 Hexane:EtOAc |
| Polar | 100% DCM | 98:2 DCM:MeOH |
| Table 1: Recommended Solvent Systems for Column Chromatography Purification. |
Frequently Asked Questions (FAQs)
FAQ 1: From a mechanistic standpoint, why is the C3 position so reactive towards electrophiles?
The high reactivity and regioselectivity at the C3 position is a direct consequence of the stability of the cationic intermediate (the "arenium ion" or "sigma complex") formed during electrophilic aromatic substitution. When an electrophile (E⁺) attacks the C3 position, the resulting positive charge can be delocalized without breaking the aromatic sextet of the pyridine ring. Attack at C2, however, forces the formation of an intermediate where the pyridine ring's aromaticity is disrupted, which is energetically unfavorable.[6]
Caption: Mechanism of electrophilic attack at C3 vs. C2.
FAQ 2: What are the most common halogenating agents and what are their pros and cons?
Choosing the right reagent is a balance between reactivity, selectivity, cost, and safety.
| Reagent | Halogen | Pros | Cons |
| NBS (N-Bromosuccinimide) | Br | Mild, selective, easy to handle solid.[1] | Can be unreliable if impure; byproduct can complicate purification. |
| NCS (N-Chlorosuccinimide) | Cl | Solid, easy to handle. | Generally less reactive than NBS. |
| NIS (N-Iodosuccinimide) | I | Effective for iodination, often used at room temp.[7][8] | More expensive than I₂. |
| I₂ (Molecular Iodine) | I | Inexpensive, readily available. | Often requires an oxidant (e.g., TBHP, K₂S₂O₈) to be effective.[3][9][10] |
| NaClO₂/NaBrO₂ | Cl/Br | Inexpensive, transition-metal-free.[11][12] | Requires specific conditions (acidic, DMF) to generate active species.[12] |
| K₂S₂O₈ + NaX | Cl, Br, I | Uses simple sodium halides as the halogen source.[13] | Requires an oxidant; can be less selective. |
| Table 2: Comparison of Common Halogenating Reagents. |
FAQ 3: My starting material seems to be decomposing under the reaction conditions. How can I prevent this?
Decomposition often occurs under overly harsh conditions, such as high temperatures or strongly acidic or oxidizing environments. The imidazo[1,2-a]pyridine core, while aromatic, can be sensitive.
-
Check for N-Oxide Formation: The pyridine nitrogen is susceptible to oxidation, especially if strong oxidants are used (e.g., in some iodination protocols). This results in a byproduct with a mass 16 units higher than the starting material.[14] If this is observed, use a milder oxidant or protect the nitrogen if possible.
-
Reduce Temperature: Many halogenations can be performed at 0 °C or even room temperature. Avoid high heat unless necessary to drive the reaction.
-
Use Milder Reagents: If using a highly reactive system (e.g., Br₂), switch to a milder source like NBS.
-
Avoid Strong Acids: While some protocols use acid, strong acids can lead to protonation and potential degradation. If an acid is necessary, use it catalytically.
References
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
stability of 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde under acidic/basic conditions
Welcome to the technical support center for 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile building block. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and understanding its stability is paramount for successful and reproducible research.[1][2][3][4][5]
Introduction: The Chemical Landscape of this compound
This compound is a key intermediate in the synthesis of a wide array of biologically active molecules.[1][4] Its structure comprises three key features that dictate its reactivity and stability: the electron-rich imidazo[1,2-a]pyridine core, the reactive 2-carbaldehyde group, and the 6-bromo substituent. The interplay of these functionalities determines the compound's behavior under different experimental conditions, particularly in acidic and basic media. This guide will address common questions and troubleshooting scenarios related to the stability of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Section 1: Stability and Reactivity under Basic Conditions
Question 1: I am running a reaction with this compound using a strong base (e.g., NaOH, KOH) at elevated temperatures and observing low yields of my desired product and the formation of multiple byproducts. What could be happening?
Answer: Under strongly basic conditions, especially with heating, this compound is susceptible to a disproportionation reaction known as the Cannizzaro reaction .[6][7][8] This is a common reaction for aldehydes that lack an alpha-hydrogen, which is the case for the 2-carbaldehyde group on the imidazo[1,2-a]pyridine ring.
Causality: The Cannizzaro reaction involves the base-induced disproportionation of two aldehyde molecules. One molecule is oxidized to a carboxylic acid (in this case, 6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid), and the other is reduced to a primary alcohol (6-bromoimidazo[1,2-a]pyridin-2-yl)methanol).[6][7][9][10]
Troubleshooting:
-
Lower the Temperature: If your reaction conditions permit, reducing the temperature can significantly slow down the rate of the Cannizzaro reaction.
-
Use a Weaker, Non-Nucleophilic Base: Consider using a weaker or sterically hindered base that is less likely to initiate the Cannizzaro reaction. Examples include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate.
-
Protect the Aldehyde Group: If the aldehyde functionality is not directly involved in your desired transformation, consider protecting it as an acetal. Acetals are stable to basic conditions and can be deprotected later under acidic conditions.
-
Crossed Cannizzaro Reaction: In some instances, a "crossed" Cannizzaro reaction can be utilized if you are aiming for the alcohol product. This involves using a sacrificial aldehyde, like formaldehyde, which is preferentially oxidized.[6][10]
Question 2: I've noticed a gradual discoloration and degradation of my sample of this compound when stored in a solution containing a mild base. What is the likely cause?
Answer: Even under mildly basic conditions, aldehydes can be susceptible to oxidation and other degradation pathways over time. The electron-rich nature of the imidazo[1,2-a]pyridine ring can potentially make the aldehyde group more susceptible to oxidation. Additionally, depending on the solvent and other components in your mixture, base-catalyzed self-condensation or polymerization, although less common for non-enolizable aldehydes, cannot be entirely ruled out, especially with prolonged storage.
Troubleshooting:
-
Storage Conditions: Store solutions of the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Freshly Prepared Solutions: It is always best practice to use freshly prepared solutions of this compound for your reactions.
-
pH Control: If possible for your experimental setup, maintain the pH of the solution as close to neutral as feasible.
Question 3: Could the bromo substituent at the 6-position be displaced under basic conditions?
Answer: While nucleophilic aromatic substitution (SNA) of halogens on pyridine rings can occur, it is generally favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the intermediate negative charge. The 6-position (equivalent to the 3-position of a simple pyridine ring) is less activated towards nucleophilic attack. However, under forcing conditions (high temperatures, strong nucleophiles), displacement of the bromine is a possibility.
Troubleshooting:
-
Reaction Monitoring: Carefully monitor your reaction by TLC or LC-MS to check for the appearance of a new, more polar spot that could correspond to the debrominated or substituted product.
-
Choice of Nucleophile: Be mindful of the nucleophiles present in your reaction mixture. Strong nucleophiles are more likely to participate in substitution reactions.
Section 2: Stability and Reactivity under Acidic Conditions
Question 4: My reaction in a strong acidic medium (e.g., concentrated HCl, H2SO4) is resulting in a dark, insoluble material. Is the imidazo[1,2-a]pyridine ring system unstable under these conditions?
Answer: The imidazo[1,2-a]pyridine ring system is generally stable to a range of acidic conditions, as evidenced by its synthesis often being carried out in the presence of acids like perchloric acid or acetic acid.[11] However, under strongly acidic and forcing conditions, polymerization or decomposition can occur.
Causality: The nitrogen atoms in the imidazo[1,2-a]pyridine ring can be protonated in strong acid. This can activate the ring towards polymerization or other undesired side reactions, leading to the formation of complex, often colored, mixtures.
Troubleshooting:
-
Use of Milder Acids: If your reaction allows, switch to a milder acid such as acetic acid, p-toluenesulfonic acid (pTSA), or a Lewis acid.
-
Control of Acid Concentration: Use the minimum concentration of acid required to catalyze your desired reaction.
-
Temperature Control: Avoid high reaction temperatures in the presence of strong acids.
Question 5: I am attempting a reaction that requires acidic conditions, and I am concerned about the stability of the aldehyde group. What are the potential side reactions?
Answer: Under acidic conditions, the primary concern for the aldehyde group is its propensity to form acetals or hemiacetals in the presence of alcohols or water.
Causality: The carbonyl oxygen of the aldehyde can be protonated by an acid, which makes the carbonyl carbon more electrophilic and highly susceptible to nucleophilic attack by alcohols or water.
Troubleshooting:
-
Anhydrous Conditions: If acetal formation with the solvent (e.g., methanol, ethanol) is a concern, ensure your reaction is carried out under strictly anhydrous conditions.
-
Choice of Solvent: Use a non-nucleophilic, aprotic solvent if possible.
-
Monitoring for Acetal Formation: Use analytical techniques like NMR or LC-MS to monitor for the formation of acetal byproducts.
Summary of Stability and Potential Degradation Pathways
| Condition | Potential Instability/Side Reaction | Affected Functional Group(s) | Troubleshooting Recommendations |
| Strong Base (e.g., NaOH, KOH) | Cannizzaro Reaction | Aldehyde | Lower temperature, use a weaker base, protect the aldehyde. |
| Nucleophilic Substitution | Bromo group (less likely) | Monitor for byproducts, use less nucleophilic conditions. | |
| Mild Base | Slow Oxidation/Degradation | Aldehyde | Store under inert atmosphere, use fresh solutions. |
| Strong Acid (e.g., conc. HCl, H2SO4) | Polymerization/Decomposition | Imidazo[1,2-a]pyridine ring | Use milder acids, control acid concentration and temperature. |
| Acid with Nucleophilic Solvent | Acetal/Hemiacetal Formation | Aldehyde | Use anhydrous conditions, aprotic solvents. |
Experimental Protocols
Protocol 1: Acetal Protection of the Aldehyde Group
This protocol is recommended when the aldehyde functionality needs to be protected from basic conditions or nucleophilic attack.
-
Dissolve this compound (1 eq.) in a mixture of ethylene glycol (3 eq.) and an appropriate anhydrous solvent (e.g., toluene, dichloromethane).
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq.).
-
Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and quench with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting acetal by column chromatography.
Protocol 2: Monitoring Stability by HPLC
This protocol can be used to assess the stability of the compound under your specific experimental conditions.
-
Prepare a stock solution of this compound of known concentration in a suitable solvent.
-
Prepare your reaction mixture (acidic or basic) without your other starting materials.
-
Add a known amount of the stock solution to the reaction mixture at the desired temperature.
-
At regular time intervals , withdraw an aliquot of the reaction mixture, quench it (neutralize the acid or base), and dilute it with the HPLC mobile phase.
-
Analyze the samples by HPLC, monitoring the peak area of the starting material. A decrease in the peak area over time indicates degradation.
Visualization of Potential Degradation Pathways
Cannizzaro Reaction under Basic Conditions
References
- 1. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 7. BJOC - Synthetic applications of the Cannizzaro reaction [beilstein-journals.org]
- 8. Cannizzaro Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. THE CANNIZZARO REACTION OF AROMATIC ALDEHYDES - ProQuest [proquest.com]
- 10. Cannizzaro’s reaction and Crossed Cannizzaro’s reaction – Definition, Examples and Mechanism [chemicalnote.com]
- 11. pubs.acs.org [pubs.acs.org]
preventing protodeboronation in Suzuki coupling of 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Protodeboronation
Welcome to the technical support center for the Suzuki-Miyaura coupling of 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, with a specific focus on mitigating the common and often frustrating side reaction of protodeboronation. As Senior Application Scientists, we understand that success in complex organic synthesis lies in the nuanced understanding of reaction mechanisms and the strategic selection of experimental parameters.
Understanding the Challenge: Protodeboronation in Heteroaromatic Suzuki Couplings
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and the relatively low toxicity of its boron-based reagents.[1] However, when working with electron-deficient or heteroaromatic substrates like imidazo[1,2-a]pyridines, the undesired cleavage of the carbon-boron bond in the organoboron reagent—a process known as protodeboronation—can become a significant competing pathway, leading to reduced yields and purification challenges.[2][3]
The imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry, presents a unique set of challenges. The presence of the nitrogen-containing heterocyclic system can influence the electronic properties of the reaction partners and intermediates, making the system more susceptible to protodeboronation.[4] This guide will walk you through the causes of this side reaction and provide actionable strategies to favor the desired cross-coupling pathway.
Troubleshooting Guide: Low Yields and Protodeboronation Byproducts
Here, we address common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.
Q1: I'm observing a significant amount of imidazo[1,2-a]pyridine-2-carbaldehyde (the protodeboronated product) in my reaction mixture, alongside unreacted 6-bromo starting material. What's the primary cause?
A1: This is a classic sign that protodeboronation is outcompeting the desired cross-coupling reaction.[3] The primary factors that promote protodeboronation are the presence of a proton source (often water), the choice and strength of the base, and elevated reaction temperatures.[3][5] For heteroaromatic boronic acids, the reaction pH is a critical factor influencing the rate of this undesired side reaction.[6]
Q2: I'm using standard Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol/water). What are the first adjustments I should make?
A2: Your initial efforts should focus on three key areas: the base, the solvent system, and the temperature.
-
Base Selection: Strong bases can accelerate protodeboronation.[7][8] Consider switching to a milder base. Weaker inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are often effective at promoting the Suzuki coupling while minimizing the decomposition of the boronic acid.[5]
-
Solvent System: While some water is often necessary to facilitate the reaction, an excess can be detrimental.[5] If possible, try using anhydrous solvents or minimizing the amount of water in your co-solvent system.
-
Temperature Control: Higher temperatures increase the rate of all reactions, including protodeboronation.[9] Attempt to run the reaction at the lowest temperature that still provides a reasonable rate for the desired coupling. Microwave-assisted heating can sometimes be beneficial by shortening reaction times, thereby reducing the opportunity for the boronic acid to decompose.
Q3: I've optimized the base and solvent, but protodeboronation is still a major issue. What's the next step?
A3: If optimizing the reaction conditions isn't sufficient, the next logical step is to consider the nature of your boronic acid reagent.
-
Use a Boronate Ester: Boronic acids are generally more reactive but less stable than their corresponding boronate esters.[10][11] Pinacol esters, for example, are significantly more stable and can be a good alternative.[4] They are thought to slowly hydrolyze in situ to the more reactive boronic acid, a "slow-release" strategy that keeps the concentration of the unstable free boronic acid low, thus minimizing protodeboronation.[7][12]
-
Consider MIDA Boronates: For particularly challenging substrates, N-methyliminodiacetic acid (MIDA) boronates offer exceptional stability.[2][13] These derivatives provide a very slow and controlled release of the boronic acid under the reaction conditions, which is a highly effective method for suppressing protodeboronation with unstable heteroaryl boronic acids.[7]
Q4: Can the choice of palladium catalyst and ligand impact the extent of protodeboronation?
A4: Absolutely. A highly active catalyst system can promote a rapid cross-coupling that outpaces the undesired protodeboronation.[2] Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, can facilitate efficient coupling at lower temperatures.[14] However, it's worth noting that some studies have shown that very bulky phosphine ligands can, in some cases, promote palladium-catalyzed protodeboronation.[15][16] Therefore, ligand screening may be necessary to find the optimal balance for your specific system.
Frequently Asked Questions (FAQs)
Q: My this compound seems to be degrading under the reaction conditions. Is this related to protodeboronation?
A: While protodeboronation specifically refers to the cleavage of the C-B bond of the boronic acid, the basic and sometimes high-temperature conditions of the Suzuki reaction can also lead to the degradation of your electrophile. The aldehyde functional group on the imidazo[1,2-a]pyridine core can be sensitive. If you suspect your starting material is unstable, ensure you are using degassed solvents and maintaining an inert atmosphere to prevent oxidative degradation. Running the reaction at a lower temperature is also a good strategy to enhance the stability of all reaction components.
Q: I'm concerned about the purity of my boronic acid. Could this be a contributing factor?
A: Yes, the quality of your boronic acid is crucial. Boronic acids can dehydrate to form boroxines or undergo aerobic oxidation.[7] It's always best to use high-purity reagents. If you suspect your boronic acid has degraded, you can try to purify it or purchase a fresh batch. Storing boronic acids under cool, dry, and inert conditions is essential.[5]
Q: Should I be concerned about the order of addition of my reagents?
A: While not always the primary factor, the order of addition can sometimes influence the outcome of a sensitive reaction. A common practice is to add the palladium catalyst and ligand to a mixture of the aryl halide, the boronic acid (or ester), and the base in a degassed solvent. This ensures that the active catalyst is generated in the presence of all the necessary components for the catalytic cycle to begin promptly.
Experimental Protocols
Recommended Starting Protocol for Suzuki Coupling of this compound
This protocol is designed as a robust starting point to minimize protodeboronation.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid pinacol ester (1.2-1.5 equiv)
-
Potassium phosphate (K₃PO₄, 3.0 equiv), finely powdered and dried
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the this compound, the arylboronic acid pinacol ester, and the dried potassium phosphate.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed, anhydrous solvent via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes the influence of key reaction parameters on the outcome of Suzuki couplings prone to protodeboronation. This data should serve as a guide for your optimization efforts.
| Parameter | Condition A (Prone to Protodeboronation) | Condition B (Optimized to Minimize Protodeboronation) | Expected Outcome with Condition B |
| Boron Reagent | Arylboronic Acid | Arylboronic Acid Pinacol Ester | Increased stability of the nucleophile, leading to higher yields.[17] |
| Base | Strong Base (e.g., NaOH, K₂CO₃ in H₂O) | Milder Base (e.g., K₃PO₄, Cs₂CO₃) | Reduced rate of protodeboronation.[5] |
| Solvent | Aqueous co-solvent (e.g., Toluene/H₂O) | Anhydrous solvent (e.g., Dioxane, Toluene) | Minimized proton source for protodeboronation.[5] |
| Temperature | High (e.g., >100 °C) | Moderate (e.g., 80-100 °C) | Slower rate of protodeboronation relative to coupling.[14] |
| Catalyst | Standard (e.g., Pd(PPh₃)₄) | High-activity (e.g., Pd(dppf)Cl₂) | Faster coupling kinetics to outcompete protodeboronation.[18] |
Visualizing the Reaction Pathways
To better understand the chemistry at play, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the competing protodeboronation pathway.
Caption: Competing pathways in Suzuki-Miyaura coupling.
The following workflow provides a logical sequence for troubleshooting protodeboronation issues.
Caption: Troubleshooting workflow for minimizing protodeboronation.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. reddit.com [reddit.com]
Technical Support Center: Catalyst Selection for Suzuki Coupling with 2-Bromopyridines
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving 2-bromopyridines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. The unique electronic and steric properties of 2-bromopyridines often present challenges not encountered with simpler aryl bromides. This guide provides in-depth, experience-driven advice to help you overcome these hurdles, optimize your reaction conditions, and achieve high yields.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki couplings with 2-bromopyridines often challenging?
The primary difficulty arises from the pyridine nitrogen atom. Its ability to coordinate with the palladium catalyst can lead to the formation of inactive catalytic species, effectively poisoning the catalyst and stalling the reaction.[1] This electron-deficient nature of the pyridine ring can also slow down the crucial transmetalation step in the catalytic cycle.[1][2]
Q2: I'm getting low to no yield. What is the most critical first parameter to check?
Before exhaustively screening catalysts and ligands, rigorously ensure your reaction is performed under an inert atmosphere. Oxygen can lead to the deactivation of the palladium catalyst and promote the homocoupling of the boronic acid, a common side reaction.[1] All solvents and the reaction mixture should be thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.[1]
Q3: Which type of palladium catalyst is a good starting point for 2-bromopyridine couplings?
For 2-bromopyridines, catalysts with bulky, electron-rich phosphine ligands are often a successful starting point.[1] A classic and effective choice is Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)). The dppf ligand helps to stabilize the active Pd(0) species and can mitigate the catalyst poisoning effect of the pyridine nitrogen.[1] Pre-catalyst systems, such as those based on N-heterocyclic carbenes (NHCs) like PEPPSI-IPr, have also shown high activity for these challenging substrates, often at lower catalyst loadings.[3]
Q4: Can I use a "ligand-free" protocol for coupling with 2-bromopyridines?
While some "ligand-free" protocols using a simple palladium source like Pd(OAc)₂ have been reported, they can be less reliable for heteroaryl halides like 2-bromopyridine.[4] The success of these systems often depends on the specific substrates and reaction conditions. For robust and reproducible results, especially during methods development, employing a well-defined catalyst with a suitable ligand is strongly recommended.
Q5: My reaction is sluggish and doesn't go to completion. What can I do?
If you observe unreacted starting material, consider the following adjustments:
-
Increase Temperature: Cautiously increasing the reaction temperature can significantly improve the reaction rate.[1]
-
Screen Bases: The choice and strength of the base are critical for the transmetalation step.[5] If a weaker base like K₂CO₃ is failing, consider stronger inorganic bases like K₃PO₄ or Cs₂CO₃.[6]
-
Solvent Choice: Ensure your starting materials are fully soluble in the chosen solvent system. A common and effective solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water.[6]
Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format, providing actionable advice grounded in mechanistic principles.
Problem 1: Low Yield and Significant Byproduct Formation
Symptoms:
-
The desired product is observed, but in low yield (<50%).
-
Significant formation of homocoupled boronic acid (biaryl byproduct).
-
Debromination of the 2-bromopyridine starting material.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Oxygen Contamination | Oxygen promotes the oxidative homocoupling of the boronic acid and can lead to the formation of palladium black (inactive Pd(0)), which reduces catalyst activity.[1][7] | Action: Rigorously degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[1] |
| Protodeboronation | The boronic acid coupling partner can react with water or other protic sources, replacing the boronic acid group with a hydrogen atom. This is more common with aqueous bases.[1] | Action: Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[1] Ensure you are using anhydrous solvents where appropriate. |
| Catalyst Deactivation | The pyridine nitrogen can coordinate to the palladium center, forming inactive complexes.[6] | Action: Switch to a catalyst with a bulky, electron-rich ligand such as SPhos or an N-heterocyclic carbene (NHC) ligand like IPr.[3] These ligands can sterically shield the palladium, preventing pyridine coordination. |
| Inefficient Transmetalation | The transfer of the aryl group from boron to palladium can be slow for electron-deficient pyridines.[2] | Action: Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) to facilitate the formation of the more reactive borate species.[6][8] Increasing the temperature can also accelerate this step. |
Problem 2: Reaction Stalls / No Conversion of Starting Material
Symptoms:
-
TLC or LC-MS analysis shows predominantly unreacted 2-bromopyridine.
-
The reaction mixture may turn black, indicating catalyst decomposition.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Poor Catalyst Choice | The chosen catalyst may not be active enough for the specific 2-bromopyridine substrate. Classical catalysts like Pd(PPh₃)₄ can be less effective for this substrate class.[3] | Action: Screen a panel of catalysts. Good candidates include Pd(dppf)Cl₂, Pd(OAc)₂/SPhos, and PEPPSI-IPr.[3] |
| Insufficient Base Strength | The base may not be strong enough to activate the boronic acid for transmetalation.[1] | Action: Switch to a stronger base. A common progression is K₂CO₃ → K₃PO₄ → Cs₂CO₃. |
| Low Reaction Temperature | The activation energy for the oxidative addition of 2-bromopyridine may not be reached at lower temperatures. | Action: Increase the reaction temperature in increments of 10-20 °C, typically in the range of 80-120 °C.[6] |
| Poor Solubility | If starting materials are not fully dissolved, the reaction will be heterogeneous and slow. | Action: Try a different solvent system. Common choices include 1,4-dioxane/water, toluene/water, or DMF.[6][9] |
Catalyst Selection and Optimization Workflow
To systematize the troubleshooting process, the following workflow can be employed.
Caption: A decision tree for troubleshooting Suzuki coupling reactions of 2-bromopyridines.
Experimental Protocols
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a 2-bromopyridine with an arylboronic acid.
Materials:
-
2-Bromopyridine derivative (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Pd(dppf)Cl₂ (1-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0–3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or reaction vial
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the 2-bromopyridine, arylboronic acid, Pd(dppf)Cl₂, and the base.[6]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[6]
-
Solvent Addition: Add the degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the 2-bromopyridine.[6]
-
Reaction: Heat the reaction mixture to 80–110 °C with vigorous stirring.[6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).[10]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[6][10]
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can dramatically reduce reaction times and is particularly useful for rapid library synthesis.[10]
Materials:
-
Same as Protocol 1, but using a microwave-safe reaction vial.
Procedure:
-
Reaction Setup: In a microwave-safe vial equipped with a magnetic stir bar, combine the 2-bromopyridine, arylboronic acid, palladium catalyst (e.g., Pd(dppf)Cl₂ at 3-5 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv).[10]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water).
-
Microwave Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to a temperature between 100-150 °C for 10-60 minutes.[10]
-
Work-up and Purification: After cooling to room temperature, follow the work-up and purification steps as described in Protocol 1.[10]
Catalytic Cycle Visualization
Understanding the catalytic cycle is fundamental to troubleshooting. The pyridine nitrogen can interfere at multiple stages, primarily by coordinating with the Pd(0) or Pd(II) intermediates.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis of the 1H NMR Spectrum of 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing profound insights into molecular structure. For researchers engaged in the synthesis and development of novel therapeutics, a comprehensive understanding of NMR data is paramount for structural verification and purity assessment. This guide provides an in-depth analysis of the 1H NMR spectrum of 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde, a key heterocyclic scaffold in medicinal chemistry. Through a comparative approach with structurally related analogs, this document will elucidate the subtle yet significant effects of substituent placement on proton chemical shifts and coupling constants. Detailed experimental protocols, data interpretation, and supporting theoretical principles are presented to empower researchers in their analytical endeavors.
Introduction: The Significance of Imidazo[1,2-a]pyridines and NMR in Drug Discovery
The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently encountered in pharmaceuticals and bioactive molecules.[1] Its unique electronic properties and rigid, planar structure make it an attractive scaffold for designing enzyme inhibitors, receptor agonists, and other therapeutic agents. The synthesis of derivatives of this core structure is a significant area of research in organic and medicinal chemistry.[2]
Accurate structural characterization is a critical step in the drug discovery pipeline. Among the suite of analytical tools available, 1H NMR spectroscopy stands out for its ability to provide a detailed atomic-level map of a molecule's proton environment.[3][4] By analyzing the chemical shift, integration, and multiplicity of NMR signals, chemists can confirm the identity of a synthesized compound, assess its purity, and deduce its three-dimensional conformation.[3]
This guide focuses on this compound, a versatile intermediate for the synthesis of more complex imidazo[1,2-a]pyridine derivatives. We will dissect its 1H NMR spectrum and compare it with related structures to highlight key spectral features and interpretive strategies.
Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum
The acquisition of a clean, well-resolved 1H NMR spectrum is foundational to accurate structural analysis. The following protocol outlines the steps for preparing a sample of this compound and acquiring its spectrum.
Sample Preparation
-
Solvent Selection: The choice of deuterated solvent is critical as it can influence the chemical shifts of the analyte.[5][6][7][8][9] Chloroform-d (CDCl3) is a common initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual signal. For compounds with poor solubility or to resolve overlapping signals, other solvents such as DMSO-d6 or Acetone-d6 may be employed.
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard to reference the chemical shift scale to 0 ppm. Modern NMR spectrometers can often reference the spectrum to the residual solvent peak, making the addition of an external standard unnecessary.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
NMR Spectrometer Setup and Data Acquisition
The following parameters are a general guideline for a 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample.
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 400 MHz | Higher field strengths provide better signal dispersion and resolution. |
| Pulse Angle | 30-45 degrees | A smaller flip angle allows for a shorter relaxation delay and faster acquisition time. |
| Acquisition Time | 2-4 seconds | A longer acquisition time results in better resolution. |
| Relaxation Delay | 1-2 seconds | Allows for the magnetization to return to equilibrium between scans. |
| Number of Scans | 16-64 | Signal-to-noise ratio increases with the square root of the number of scans. |
| Spectral Width | -2 to 12 ppm | Encompasses the typical chemical shift range for organic molecules. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Analysis of the 1H NMR Spectrum of this compound
The 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehyde proton and the aromatic protons on the imidazo[1,2-a]pyridine ring system. The presence of the electron-withdrawing bromine atom and the aldehyde group significantly influences the chemical shifts of the ring protons.
Below is a table summarizing the expected 1H NMR data for this compound.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 (CHO) | ~9.9-10.1 | s | - |
| H-5 | ~9.5-9.7 | d | ~7.0 |
| H-3 | ~8.4-8.6 | s | - |
| H-7 | ~7.7-7.9 | dd | ~9.0, ~1.5 |
| H-8 | ~7.4-7.6 | d | ~9.0 |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.
Interpretation of the Spectrum
-
Aldehyde Proton (H-2): The most downfield signal, typically a singlet, is attributed to the aldehyde proton. Its significant deshielding is due to the strong electron-withdrawing nature of the carbonyl group and magnetic anisotropy.
-
H-5 Proton: This proton is located peri to the nitrogen atom of the pyridine ring, resulting in a substantial downfield shift. It appears as a doublet due to coupling with the H-7 proton.
-
H-3 Proton: This proton on the imidazole ring appears as a singlet, as it has no adjacent protons to couple with.
-
H-7 and H-8 Protons: These protons on the pyridine ring form an ABX spin system with H-5. H-8 appears as a doublet due to ortho-coupling with H-7. H-7 appears as a doublet of doublets due to ortho-coupling with H-8 and meta-coupling with H-5.
Molecular Structure and Proton Assignments
The following diagram illustrates the structure of this compound with the assigned protons.
Caption: Molecular structure of this compound with proton numbering.
Comparative Analysis with Structurally Related Compounds
To better understand the influence of substituents on the 1H NMR spectrum, we will compare the data for this compound with that of two related compounds: imidazo[1,2-a]pyridine and 6-bromoimidazo[1,2-a]pyridine.
1H NMR Data for Comparative Compounds
| Compound | H-2 | H-3 | H-5 | H-6 | H-7 | H-8 |
| Imidazo[1,2-a]pyridine | ~7.9 (s) | ~7.5 (s) | ~8.1 (d) | ~6.7 (t) | ~7.1 (t) | ~7.6 (d) |
| 6-Bromoimidazo[1,2-a]pyridine | ~7.9 (s) | ~7.5 (s) | ~8.2 (d) | - | ~7.2 (dd) | ~7.5 (d) |
| This compound | ~9.9 (s, CHO) | ~8.5 (s) | ~9.6 (d) | - | ~7.8 (dd) | ~7.5 (d) |
Analysis of Substituent Effects
-
Effect of the Bromine Atom: Comparing imidazo[1,2-a]pyridine with 6-bromoimidazo[1,2-a]pyridine, the introduction of the bromine atom at the C-6 position causes a downfield shift of the adjacent H-5 and H-7 protons due to its electron-withdrawing inductive effect. The signal for H-6 is absent in the bromo-substituted compound.
-
Effect of the Aldehyde Group: The addition of the carbaldehyde group at the C-2 position in this compound has a profound effect on the entire spectrum.
-
The most dramatic effect is the significant downfield shift of the H-3 proton, which is now adjacent to the strongly deshielding carbonyl group.
-
The H-5 proton also experiences a notable downfield shift, likely due to a through-space deshielding effect from the aldehyde group, which may adopt a conformation placing its oxygen atom in proximity to H-5.
-
The protons on the pyridine ring (H-7 and H-8) are also shifted downfield, but to a lesser extent, demonstrating the transmission of electronic effects through the fused ring system.
-
Workflow for Spectral Analysis and Comparison
The following diagram illustrates a logical workflow for the analysis and comparison of the 1H NMR spectra.
Caption: Workflow for 1H NMR spectral analysis and comparison.
Conclusion
The 1H NMR spectrum of this compound provides a wealth of structural information that can be readily interpreted with a foundational understanding of NMR principles. By systematically analyzing the chemical shifts, multiplicities, and coupling constants, and by comparing the spectrum to those of simpler analogs, a confident structural assignment can be made. This guide has demonstrated the significant influence of both the bromine and carbaldehyde substituents on the proton chemical shifts, offering valuable insights for researchers working with this important class of heterocyclic compounds. A thorough and comparative approach to NMR spectral interpretation is an essential skill for chemists in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 3. Interpreting | OpenOChem Learn [learn.openochem.org]
- 4. che.hw.ac.uk [che.hw.ac.uk]
- 5. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. thieme-connect.de [thieme-connect.de]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the 13C NMR Analysis of 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde, a heterocyclic compound representative of a scaffold with significant interest in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine core is a privileged structure found in marketed drugs like Zolpidem and Alpidem.[1] Accurate and unambiguous structural elucidation is paramount in the synthesis and development of new chemical entities based on this framework.
Herein, we move beyond a simple recitation of chemical shifts. This document is designed for the practicing researcher, offering a comparative analysis grounded in the principles of physical organic chemistry. We will explore the causal relationships between molecular structure and spectral output, compare experimental data with in silico predictions and closely related analogues, and provide a robust, validated protocol for obtaining high-quality data.
Molecular Structure and Atom Numbering Convention
To ensure clarity in spectral assignment, a standardized atom numbering system is essential. The structure of this compound is presented below, following IUPAC conventions for fused heterocyclic systems.
References
A Comparative Guide to the Mass Spectrometry of 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde: EI-MS vs. ESI-MS
Authored by: A Senior Application Scientist
Introduction
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents due to its diverse biological activities.[1][2] Among its derivatives, 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is a critical building block in synthetic organic chemistry and drug development. Accurate and comprehensive characterization of this molecule is paramount for ensuring the identity, purity, and structural integrity of synthesized compounds.
Mass spectrometry (MS) stands as an indispensable analytical technique for this purpose, providing precise molecular weight determination and invaluable structural insights through fragmentation analysis. The choice of ionization method is a critical decision that dictates the quality and type of information obtained. This guide provides an in-depth comparison of two prevalent ionization techniques—Electron Ionization (EI) and Electrospray Ionization (ESI)—for the analysis of this compound. We will explore the mechanistic underpinnings of each technique, predict fragmentation behaviors, and offer field-proven protocols to guide researchers in selecting the optimal method for their analytical objectives.
Analyte Profile: this compound
A foundational understanding of the analyte's properties is essential before delving into its mass spectrometric behavior.
-
Molecular Weight (Average): 225.04 g/mol [3]
-
Key Structural Features: A rigid bicyclic imidazo[1,2-a]pyridine core, a reactive aldehyde group at the 2-position, and a bromine atom at the 6-position. The presence of two nitrogen atoms provides basic sites amenable to protonation, a key factor in ESI. The bromine atom provides a distinct isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) that is readily observable in the mass spectrum.
Comparative Analysis: Electron Ionization vs. Electrospray Ionization
The choice between a "hard" ionization technique like EI and a "soft" technique like ESI fundamentally alters the resulting mass spectrum and the information it conveys.
Electron Ionization Mass Spectrometry (EI-MS): The Fingerprint Approach
Electron Ionization is a high-energy process that provides a reproducible fragmentation pattern, often referred to as a chemical "fingerprint."[5][6] This makes it exceptionally powerful for structural elucidation and for identifying unknown compounds by matching their spectra against established libraries like the NIST Mass Spectral Library.[7]
Principle of Operation: In the EI source, the analyte is introduced in the gas phase (typically from a Gas Chromatograph) and bombarded by a beam of high-energy electrons (standardized at 70 eV).[8][9] This energetic collision ejects a valence electron from the molecule, creating a radical cation (M•⁺).[8] The significant excess energy imparted to this molecular ion causes it to undergo extensive and predictable fragmentation.[8]
Predicted EI Fragmentation of this compound: The molecular ion peak (M•⁺) is expected at m/z 224 and 226, reflecting the isotopic distribution of bromine. The high energy of EI is anticipated to induce several key fragmentation pathways:
-
Loss of Carbon Monoxide (CO): A characteristic fragmentation of aromatic aldehydes is the loss of the formyl radical (•CHO) followed by the loss of CO (28 Da). This would result in a fragment ion corresponding to the 6-bromoimidazo[1,2-a]pyridine radical cation.
-
Loss of Bromine: Cleavage of the C-Br bond would lead to the loss of a bromine radical (•Br), resulting in an ion at m/z 145.
-
Ring Cleavage: Subsequent fragmentation of the bicyclic core would produce smaller, characteristic ions.
Caption: Predicted EI-MS fragmentation pathway for this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS): The Gentle Approach
ESI is a soft ionization technique that generates ions directly from a solution, making it ideal for thermally labile and non-volatile compounds.[10] Its primary strength lies in its ability to produce intact molecular ions with minimal fragmentation, providing unambiguous molecular weight information.[10]
Principle of Operation: A dilute solution of the analyte is passed through a high-voltage capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are desorbed into the gas phase.[10] For a molecule like this compound, the basic nitrogen atoms are readily protonated in an acidic mobile phase, leading to the formation of a protonated molecule, [M+H]⁺.
Tandem Mass Spectrometry (MS/MS) for Structural Analysis: While a standard ESI spectrum is simple, it lacks the rich structural detail of an EI spectrum. To overcome this, tandem mass spectrometry (MS/MS) is employed. The [M+H]⁺ ion is mass-selected and then subjected to Collision-Induced Dissociation (CID), where it collides with an inert gas, inducing fragmentation.[10]
Predicted ESI-MS/MS Fragmentation of [M+H]⁺: The fragmentation of the even-electron [M+H]⁺ ion (m/z 225/227) proceeds through different mechanisms than the radical cation in EI.
-
Loss of Carbon Monoxide (CO): Similar to EI, a neutral loss of CO (28 Da) is a probable pathway.
-
Loss of HBr: Elimination of hydrogen bromide (80/82 Da) is another plausible fragmentation route.
-
Ring Fragmentation: Cleavage of the heterocyclic ring system following protonation.
Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule [M+H]⁺.
Data Summary: Head-to-Head Comparison
| Feature | Electron Ionization (EI-MS) | Electrospray Ionization (ESI-MS) |
| Ionization Principle | High-energy electron bombardment (Hard)[6][8] | High-voltage spray from solution (Soft)[10] |
| Primary Ion Observed | Radical Cation [M]•⁺ | Protonated Molecule [M+H]⁺ |
| Degree of Fragmentation | Extensive, provides a "fingerprint"[8] | Minimal (MS¹), controlled via MS/MS[10] |
| Molecular Weight Info | Inferred from M•⁺, which can be weak/absent | Directly from [M+H]⁺, typically the base peak |
| Structural Information | High, from characteristic fragmentation patterns | Low in MS¹, requires MS/MS for fragments |
| Typical Coupling | Gas Chromatography (GC-MS) | Liquid Chromatography (LC-MS) |
| Key Advantages | Reproducible spectra, library searchable, detailed structural data | Gentle, excellent for MW confirmation, high sensitivity |
| Key Disadvantages | May not show a molecular ion, requires volatile samples | Limited fragmentation without MS/MS, matrix effects |
Experimental Protocols
The following protocols are provided as a robust starting point for analysis. Optimization may be required based on the specific instrumentation available.
Protocol 1: GC/EI-MS Analysis
This method is ideal for purity assessment and structural confirmation via spectral library matching.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of dichloromethane or ethyl acetate.
-
Instrumentation: A standard GC-MS system equipped with an EI source.
-
GC Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Injection Volume: 1 µL (splitless).
-
Inlet Temperature: 250°C.
-
Oven Program: Hold at 100°C for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Source Temperature: 230°C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-350.
-
Scan Rate: 2 scans/sec.
-
Protocol 2: LC/ESI-MS Analysis
This method is superior for rapid molecular weight confirmation and for analyzing reaction mixtures directly.
-
Sample Preparation: Dissolve 0.1 mg of the compound in 1 mL of methanol. Dilute 1:100 in the mobile phase.
-
Instrumentation: An LC-MS system equipped with an ESI source.
-
LC Conditions:
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS Conditions:
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (for minimal fragmentation).
-
Desolvation Gas Temp: 350°C.
-
Mass Range: m/z 50-400.
-
For MS/MS: Select the precursor ion (m/z 225) and apply a collision energy of 15-25 eV.
-
Workflow Visualization
Caption: Comparative experimental workflows for GC/EI-MS and LC/ESI-MS analysis.
Conclusion and Recommendations
Both Electron Ionization and Electrospray Ionization are powerful techniques for the mass spectrometric analysis of this compound, yet they serve distinct analytical purposes.
-
For unambiguous molecular weight confirmation and high-throughput screening of reaction products, ESI-MS is the superior choice. Its soft ionization ensures the protonated molecule [M+H]⁺ is the most prominent ion, simplifying data interpretation. Its compatibility with liquid chromatography makes it exceptionally versatile.
-
For definitive structural elucidation, identification of unknown isomers, or when creating a reference spectrum, EI-MS is the recommended technique. The reproducible and extensive fragmentation provides a detailed chemical fingerprint that, when combined with GC separation, offers a high degree of confidence in compound identification.
As a Senior Application Scientist, my recommendation is to employ these techniques synergistically. Use LC/ESI-MS for rapid confirmation of synthesis success and purity assessment. When a deeper structural investigation is required, or for final characterization of a purified compound, the detailed fragmentation pattern from GC/EI-MS provides an invaluable and orthogonal dataset. This dual-pronged approach ensures the highest level of scientific integrity and confidence in your research outcomes.
References
- 1. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. This compound | C8H5BrN2O | CID 28326409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. rroij.com [rroij.com]
- 7. 2-Pyridinecarboxaldehyde [webbook.nist.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 10. web.uvic.ca [web.uvic.ca]
Introduction: The Structural Significance of a Privileged Scaffold
An In-Depth Technical Guide to the Infrared Spectroscopy of 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
This compound is a heterocyclic compound built upon the imidazo[1,2-a]pyridine scaffold. This particular scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceutical agents, including the well-known drugs zolpidem and zolimidine[1]. The functionalization of this core—in this case, with a bromine atom at the 6-position and a carbaldehyde group at the 2-position—creates a versatile building block for drug discovery and materials science.
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds.[2] For a molecule like this compound, IR spectroscopy is indispensable for confirming the presence of key functional groups—most notably the aldehyde—and verifying the integrity of the heterocyclic ring system. This guide provides a comprehensive analysis of its expected IR spectrum, compares it with related structural analogues to elucidate the influence of its constituent parts, and details a robust protocol for acquiring high-quality spectral data.
Molecular Structure and Vibrational Analysis
To properly interpret the IR spectrum, we must first understand the molecule's structure and the types of bond vibrations it can exhibit. The molecule consists of three key components: the imidazo[1,2-a]pyridine ring system, an aldehyde functional group, and a bromine substituent.
Key Vibrational Regions and Predictions:
-
The Aldehyde Group (CHO): This is the most diagnostic functional group.
-
C=O Stretch: The carbonyl (C=O) stretch is one of the most intense and recognizable peaks in an IR spectrum.[3] For aldehydes where the carbonyl is conjugated with an aromatic ring or a double bond, this absorption is typically found in the range of 1710–1685 cm⁻¹.[4][5] The delocalization of electrons from the ring system into the carbonyl group weakens the C=O double bond, lowering its vibrational frequency compared to saturated aldehydes (1740–1720 cm⁻¹).[4][6] Therefore, a strong, sharp peak is predicted in this region for the target molecule.
-
Aldehydic C-H Stretch: The C-H bond of the aldehyde group displays a unique stretching vibration that typically appears as one or two distinct, medium-intensity peaks between 2830 cm⁻¹ and 2695 cm⁻¹.[4] A peak near 2720 cm⁻¹ is often a tell-tale sign of an aldehyde and helps distinguish it from a ketone, which lacks this feature.[4][5]
-
-
The Imidazo[1,2-a]pyridine Core:
-
Aromatic C-H Stretch: The stretching vibrations of C-H bonds on the aromatic rings (both the pyridine and imidazole components) will absorb at wavenumbers slightly above 3000 cm⁻¹.[7] These peaks are typically of medium to weak intensity.
-
Ring C=C and C=N Stretches: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic rings give rise to a series of absorptions in the 1600–1400 cm⁻¹ region.[8] These bands can be complex but are characteristic of the heterocyclic scaffold.[9]
-
-
The C-Br Bond and the Fingerprint Region:
-
C-Br Stretch: The carbon-bromine stretching vibration absorbs in the low-frequency (fingerprint) region, typically below 1000 cm⁻¹. While its presence is expected, definitive assignment can be difficult as this region contains many other complex bending and skeletal vibrations.[10] The analytical region above 1500 cm⁻¹ is generally more useful for functional group identification.[10][11]
-
Comparative Spectral Analysis
To understand the specific contributions of each part of the molecule, we can compare its expected spectrum to that of simpler, related compounds: the parent imidazo[1,2-a]pyridine and the archetypal aromatic aldehyde, benzaldehyde.
| Vibrational Mode | This compound (Predicted) | Benzaldehyde (Reference) | Imidazo[1,2-a]pyridine (Reference) | Rationale for Differences |
| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ (medium-weak) | ~3080-3010 cm⁻¹ | ~3100-3000 cm⁻¹ | All three molecules possess sp² C-H bonds, leading to absorptions in a similar region just above 3000 cm⁻¹.[7] |
| Aldehydic C-H Stretch | ~2830 cm⁻¹ and ~2730 cm⁻¹ (medium, sharp) | ~2820 cm⁻¹ and ~2735 cm⁻¹ | Not Applicable | This characteristic doublet is a hallmark of the aldehyde group and should be present in both aldehyde-containing molecules.[4][5] |
| C=O Carbonyl Stretch | ~1700-1680 cm⁻¹ (strong, sharp) | ~1705-1685 cm⁻¹[4][12] | Not Applicable | The position is lowered due to conjugation with the aromatic system. The electron-donating nature of the imidazopyridine ring may lower this frequency slightly compared to benzaldehyde. |
| Ring C=C & C=N Stretches | ~1630-1450 cm⁻¹ (multiple, medium-strong) | ~1600, 1585, 1450 cm⁻¹ | ~1640, 1510, 1470 cm⁻¹[9] | The target molecule will show a complex pattern derived from the imidazopyridine core, with potential shifts due to the electronic effects of the bromo and aldehyde substituents. |
| C-Br Stretch | < 1000 cm⁻¹ (weak-medium) | Not Applicable | Not Applicable | Appears in the fingerprint region, confirming the presence of the bromine substituent. |
Experimental Protocol: Acquiring the FT-IR Spectrum via KBr Pellet
The Potassium Bromide (KBr) pellet method is a traditional and reliable transmission technique for analyzing solid samples.[13][14] The underlying principle is to disperse a small amount of the solid analyte within an IR-transparent matrix (KBr) to allow the IR beam to pass through it.
Causality Behind Experimental Choices:
-
Why KBr? Potassium bromide is used because it is transparent to infrared radiation in the typical analytical region (4000-400 cm⁻¹) and, being an alkali halide, can be pressed into a semi-transparent disc under high pressure.[13][14]
-
Why Grinding? The sample must be ground to a fine powder (particle size < 2 microns) to minimize scattering of the IR radiation, which would otherwise cause a sloping baseline and distorted peak shapes.[15]
-
Why a Low Concentration? A low sample concentration (0.2-1%) is required to ensure that the absorption peaks do not become overly saturated (i.e., transmittance approaching 0%), which would make quantitative analysis impossible, according to Beer's Law.[15]
-
Why Vacuum? Applying a vacuum to the pellet die removes trapped air and moisture, which can interfere with the spectrum (water shows broad O-H absorptions) and compromise the physical integrity of the pellet.
Step-by-Step Methodology:
-
Sample and KBr Preparation:
-
Gently dry high-purity, spectroscopy-grade KBr powder in an oven at ~110°C for 2-4 hours to remove absorbed moisture. Store in a desiccator.
-
Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr. The goal is a sample concentration of roughly 0.5-1% by weight.[16]
-
-
Grinding and Mixing:
-
Place the sample and a small portion of the KBr into a clean, dry agate mortar.
-
Grind the mixture thoroughly for 2-3 minutes with the pestle until it becomes a fine, homogenous powder. The appearance should be consistent, with no visible clumps of the sample.
-
Add the remaining KBr and mix gently for another minute.
-
-
Pellet Pressing:
-
Assemble the pellet die. Place the bottom bolt and the die body on a stable surface.
-
Carefully transfer the KBr/sample mixture into the die, ensuring an even distribution.
-
Insert the plunger and place the entire assembly into a hydraulic press.
-
Connect the die to a vacuum line and apply vacuum for 1-2 minutes to remove entrapped air.
-
While under vacuum, apply pressure (typically 8-10 metric tons) for 1-2 minutes.[16]
-
-
Spectrum Acquisition:
-
Carefully release the pressure and vacuum, then disassemble the die to retrieve the translucent pellet.
-
Place the pellet into the spectrometer's sample holder.
-
Acquire Background: Run a background spectrum with an empty sample compartment or a blank KBr pellet. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as any scattering from the KBr itself.
-
Acquire Sample Spectrum: Run the spectrum of the sample pellet. The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.
-
-
Data Analysis:
-
Process the resulting spectrum to label the wavenumbers of significant peaks.
-
Compare the observed peak positions and intensities with the predicted values and reference spectra to confirm the structure of the compound.
-
Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for obtaining an FT-IR spectrum using the KBr pellet technique.
Conclusion
IR spectroscopy serves as a rapid, reliable, and essential tool for the structural characterization of this compound. By focusing on the diagnostic region of the spectrum, researchers can unequivocally confirm the presence of the critical aldehyde functional group through its strong C=O stretch (predicted ~1700-1680 cm⁻¹) and its unique aldehydic C-H stretching vibrations (~2830 and ~2730 cm⁻¹). Comparison with the spectra of simpler analogues like benzaldehyde and the parent imidazo[1,2-a]pyridine ring system allows for a confident assignment of the key vibrational bands and provides a deeper understanding of the molecule's electronic and structural properties. The detailed experimental protocol provided ensures that researchers can obtain high-quality, reproducible data, which is fundamental for quality control, reaction monitoring, and the advancement of research in drug development.
References
- 1. Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01601D [pubs.rsc.org]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. The C=O Stretch [sites.science.oregonstate.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 7. Interpreting IR Spectra [chemistrysteps.com]
- 8. umsl.edu [umsl.edu]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. What Is The Difference Between Kbr And Atr In Ftir? Choosing The Right Technique For Your Sample - Kintek Solution [kindle-tech.com]
- 14. jascoinc.com [jascoinc.com]
- 15. eng.uc.edu [eng.uc.edu]
- 16. m.youtube.com [m.youtube.com]
A Comparative Analysis of the Reactivity of 6-Bromo- vs. 6-Chloro-Imidazo[1,2-a]pyridine-2-carbaldehyde: A Guide for Medicinal Chemists
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Functionalization of this ring system is crucial for modulating the physicochemical and pharmacological properties of drug candidates. Among the various substituted imidazo[1,2-a]pyridines, the 6-halo-2-carbaldehyde derivatives serve as versatile synthetic intermediates. The choice between a 6-bromo and a 6-chloro substituent can significantly impact the reactivity and subsequent synthetic transformations. This guide provides an in-depth comparison of the reactivity of 6-bromo-imidazo[1,2-a]pyridine-2-carbaldehyde and 6-chloro-imidazo[1,2-a]pyridine-2-carbaldehyde, offering experimental insights and theoretical grounding to aid researchers in their synthetic strategies.
Core Structural Features and Electronic Properties
The reactivity of these compounds is dictated by the interplay of the imidazo[1,2-a]pyridine core, the halogen substituent at the 6-position, and the carbaldehyde group at the 2-position. The nitrogen atom at position 1 is electron-donating, while the fused pyridine ring is generally electron-withdrawing. The aldehyde group is a strong electron-withdrawing group, further influencing the electron density distribution within the heterocyclic system.
The nature of the halogen at the 6-position primarily influences the reactivity at that site, particularly in cross-coupling reactions. Bromine and chlorine differ in their electronegativity and polarizability, which in turn affects the carbon-halogen (C-X) bond strength and the electronic nature of the substituent.
| Halogen | Electronegativity (Pauling Scale) | C-X Bond Dissociation Energy (Aryl-X, kcal/mol) | Hammett Meta Constant (σm) | Hammett Para Constant (σp) |
| Chlorine | 3.16 | ~96 | 0.37 | 0.23 |
| Bromine | 2.96 | ~81 | 0.39 | 0.23 |
Table 1: Key properties of chlorine and bromine substituents. Hammett constants provide a measure of the electronic influence of substituents on a benzene ring and are used here as an approximation for the imidazo[1,2-a]pyridine system.[2][3]
The Hammett constants (σ) indicate that both chlorine and bromine are electron-withdrawing through the inductive effect (positive σ values).[2][3] While their para-constants are identical, the slightly higher meta-constant for bromine suggests a stronger electron-withdrawing inductive effect at that position. However, the most significant difference lies in the C-X bond strength, which is a critical determinant in palladium-catalyzed cross-coupling reactions.
Reactivity at the C-6 Position: A Focus on Palladium-Catalyzed Cross-Coupling Reactions
The C-6 halogenated position is a prime site for the introduction of molecular diversity through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. The general reactivity trend for aryl halides in these reactions is I > Br > OTf > Cl.[4] This trend is primarily governed by the C-X bond dissociation energy, where weaker bonds lead to faster oxidative addition to the palladium catalyst, which is often the rate-determining step.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds between an organohalide and a boronic acid or ester.[4]
General Reactivity Trend:
Based on the C-X bond dissociation energies, 6-bromo-imidazo[1,2-a]pyridine-2-carbaldehyde is expected to be significantly more reactive than its 6-chloro counterpart in Suzuki-Miyaura coupling reactions. This translates to milder reaction conditions, shorter reaction times, and often higher yields for the bromo derivative. While Suzuki-type cross-coupling has been shown to be efficient for 6-bromo-imidazo[1,2-a]pyridines, reactions involving the 6-chloro analogue may require more specialized and highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands, and potentially higher temperatures to achieve comparable results.[5]
Experimental Protocol: A Comparative Suzuki-Miyaura Coupling
To empirically compare the reactivity, the following protocol can be employed:
-
To a reaction vial, add 6-halo-imidazo[1,2-a]pyridine-2-carbaldehyde (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol).
-
Add a solvent mixture, such as 1,4-dioxane and water (4:1, 5 mL).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture at a set temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS.
-
Compare the reaction times and isolated yields for the 6-bromo and 6-chloro substrates.
Expected Outcome:
| Substrate | Expected Reactivity | Typical Conditions |
| 6-Bromo-imidazo[1,2-a]pyridine-2-carbaldehyde | High | Standard Pd catalysts, moderate temperatures (80-100 °C) |
| 6-Chloro-imidazo[1,2-a]pyridine-2-carbaldehyde | Moderate to Low | Requires more active catalysts (e.g., with Buchwald ligands), higher temperatures, and potentially stronger bases. |
Reactivity at the C-6 Position: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is another important transformation for functionalizing the 6-position. In this reaction, a nucleophile displaces the halide. The reaction is facilitated by electron-withdrawing groups that stabilize the negatively charged intermediate (Meisenheimer complex).
Theoretical Considerations:
The imidazo[1,2-a]pyridine ring system is electron-deficient, which makes it susceptible to nucleophilic attack. The electron-withdrawing aldehyde group at the 2-position further activates the ring towards SNAr. The relative reactivity of the 6-bromo versus 6-chloro derivatives in SNAr is more nuanced than in cross-coupling reactions. The rate-determining step in SNAr is typically the initial attack of the nucleophile to form the Meisenheimer complex. This step is influenced by the electrophilicity of the carbon bearing the halogen. Since chlorine is more electronegative than bromine, it polarizes the C-Cl bond to a greater extent, making the carbon atom more electrophilic. However, the C-X bond is broken in the subsequent, often fast, step. For many SNAr reactions, the reactivity order is F > Cl > Br > I, as the highly electronegative fluorine strongly activates the ring towards nucleophilic attack. In the case of chloro and bromo substituents, the difference in reactivity can be less pronounced and may depend on the specific nucleophile and reaction conditions.
Experimental Protocol: A Comparative SNAr Reaction
-
Dissolve the 6-halo-imidazo[1,2-a]pyridine-2-carbaldehyde (1.0 mmol) in a suitable polar aprotic solvent, such as DMSO or DMF (5 mL).
-
Add the nucleophile (e.g., a secondary amine like morpholine, 1.2 mmol) and a base if necessary (e.g., K₂CO₃, 1.5 mmol).
-
Heat the reaction mixture to a specific temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Compare the reaction rates and yields for the 6-bromo and 6-chloro substrates.
References
A Comparative Guide to the Biological Activity of 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde Derivatives
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of a bromine atom at the 6-position and a carbaldehyde group at the 2-position of this scaffold creates a versatile building block, 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde. This aldehyde functionality serves as a key synthetic handle for the generation of a diverse library of derivatives, most notably through the formation of Schiff bases, enabling a systematic exploration of their therapeutic potential.
This guide provides a comparative analysis of the potential biological activities of derivatives synthesized from this compound. We will delve into the rationale behind their design, present plausible synthetic routes, and compare their anticipated biological performance with supporting data from analogous compounds. Detailed experimental protocols for key biological assays are also provided to ensure scientific rigor and reproducibility.
Synthetic Strategy: Leveraging the Carbaldehyde for Derivatization
The primary route for diversifying the this compound core involves the condensation reaction of the aldehyde group with various primary amines to form Schiff base derivatives (imines). This reaction is typically straightforward, often requiring simple refluxing in a suitable solvent like ethanol. The choice of the amine reactant is crucial as it allows for the introduction of a wide range of substituents, which can significantly modulate the biological activity of the resulting molecule.
Caption: General synthetic workflow for Schiff base derivatives.
Anticancer Activity: A Comparative Outlook
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant potential as anticancer agents.[1] The introduction of various functionalities via a Schiff base linkage allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against cancer cell lines.
Comparison with Analogous Pyridine Schiff Base Complexes
While specific data on this compound derivatives is emerging, we can draw valuable insights from studies on other pyridine carboxaldehyde Schiff bases and their metal complexes. For instance, Schiff bases derived from 2-aminopyridine and various aldehydes have shown potent anti-proliferative effects.[2] Similarly, cobalt complexes of pyridine carboxaldehyde thiosemicarbazones have been investigated for their anti-proliferative activity against glioblastoma cell lines.[3] It is hypothesized that the imine bond and the extended conjugation in these systems play a crucial role in their interaction with biological targets.
The 6-bromo substituent on the imidazo[1,2-a]pyridine ring is expected to enhance the lipophilicity of the derivatives, potentially improving cell membrane permeability. Furthermore, the diverse R-groups introduced from the primary amine can be tailored to interact with specific pockets in target proteins, such as kinases or other enzymes involved in cancer cell proliferation.
| Derivative Type | Analogous Compound Class | Reported Anticancer Activity | Key Cancer Cell Lines | Reference |
| Schiff Base | Pyridine-2-carboxaldehyde Schiff Bases | Potent anti-proliferative effects | HeLa, SW620, A549, MCF-7 | [2] |
| Thiosemicarbazone | Pyridine Carboxaldehyde Thiosemicarbazones | Moderate to significant anti-proliferative activity | U87 (Glioblastoma) | [3] |
| Metal Complexes | Zinc(II) and Manganese(II) complexes of Pyridine-2-carbaldehyde dithiocarbazates | Significant antitumor activity | K562 (Leukemia) | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of potential anticancer compounds.[5][6]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[6]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000-100,000 cells per well and incubate for 24 hours to allow for attachment.[5][7]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the diluted compound solutions. Include vehicle controls (medium with the same concentration of the solvent used for the compounds) and blank controls (medium only).[5]
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[5]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[7]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, or until a purple precipitate is visible.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution, such as DMSO, to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Caption: Workflow for the MTT cell viability assay.
Antimicrobial Activity: A Promising Avenue
The search for new antimicrobial agents is a global health priority due to the rise of drug-resistant pathogens. Heterocyclic compounds, including imidazo[1,2-a]pyridines and Schiff bases, are a rich source of potential antimicrobial agents.[8][9]
Comparative Analysis with Related Heterocycles
Studies on various pyridine derivatives and imidazo[2,1-b]-1,3,4-thiadiazoles have shown promising antibacterial and antifungal activities.[8][9][10] For example, certain pyridine imidazo[2,1-b]-1,3,4-thiadiazole derivatives exhibited good antimicrobial activity against a panel of bacteria and fungi, with some compounds showing efficacy comparable to the standard drug ampicillin.[8] The mode of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
The derivatives of this compound are expected to exhibit antimicrobial properties, which can be fine-tuned by the nature of the substituent introduced via the Schiff base formation. Aromatic and heteroaromatic substituents are of particular interest as they can engage in π-π stacking and hydrogen bonding interactions with microbial targets.
| Derivative Type | Analogous Compound Class | Reported Antimicrobial Activity | Key Microbial Strains | Reference |
| Schiff Base | Pyridine Imidazo[2,1-b]-1,3,4-thiadiazoles | Good antibacterial and antifungal activity | B. pumilus, S. aureus, V. cholera, E. coli, C. albicans | [8] |
| Reduced Schiff Base | Zinc(II) Complexes of Reduced Schiff Bases | Significant activity, particularly against S. aureus and E. coli | S. aureus, E. coli, C. albicans | [11] |
| General Pyridine Derivatives | Various Pyridine-containing heterocycles | Broad-spectrum antimicrobial activity | Gram-positive and Gram-negative bacteria, fungi | [9] |
Experimental Protocol: Kirby-Bauer Disk Diffusion Test
The Kirby-Bauer disk diffusion method is a standardized technique for determining the susceptibility of bacteria to various antimicrobial agents.[12][13]
Principle: A filter paper disk impregnated with a specific concentration of the test compound is placed on an agar plate inoculated with a lawn of the target bacterium. The compound diffuses into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth, known as the zone of inhibition, will form around the disk.[14]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[15][16]
-
Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension, remove excess fluid, and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn.[12][13]
-
Disk Application: Aseptically place sterile filter paper disks impregnated with known concentrations of the test compounds onto the inoculated agar surface. Ensure the disks are at least 24 mm apart.[12][16]
-
Incubation: Invert the plates and incubate them at 37°C for 18-24 hours.[16]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition in millimeters using a ruler or calipers.[13][16]
-
Interpretation: Compare the measured zone diameters to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the tested compound.[16]
Caption: Workflow for the Kirby-Bauer disk diffusion test.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. By leveraging the reactivity of the 2-carbaldehyde group, a wide variety of derivatives can be synthesized and screened for biological activity. Based on comparative analysis with structurally related compounds, these derivatives are anticipated to possess significant anticancer and antimicrobial properties. The detailed experimental protocols provided in this guide offer a robust framework for the systematic evaluation of these compounds. Future research should focus on synthesizing a diverse library of these derivatives and performing comprehensive in vitro and in vivo studies to elucidate their mechanisms of action and establish their therapeutic potential.
References
- 1. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. atcc.org [atcc.org]
- 8. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 9. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobially Active Zn(II) Complexes of Reduced Schiff Bases Derived from Cyclohexane-1,2-diamine and Fluorinated Benzaldehydes—Synthesis, Crystal Structure and Bioactivity [mdpi.com]
- 12. hardydiagnostics.com [hardydiagnostics.com]
- 13. asm.org [asm.org]
- 14. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 15. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 16. microbenotes.com [microbenotes.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Imidazo[1,2-a]pyridine Analogs
The imidazo[1,2-a]pyridine scaffold is a quintessential example of a "privileged structure" in medicinal chemistry. This nitrogen-bridged heterocyclic system is the core of several marketed drugs, including the sedative Zolpidem and the cardiotonic Olprinone, underscoring its therapeutic relevance.[1][2][3] The scaffold's true power lies in its versatility, with derivatives exhibiting a vast spectrum of biological activities, including anticancer, antimicrobial, antituberculosis, and anti-inflammatory properties.[1][3][4][5][6][7][8]
This guide offers a comparative analysis of the structure-activity relationships (SAR) for imidazo[1,2-a]pyridine analogs across different therapeutic areas. By dissecting the causal links between specific structural modifications and biological outcomes, we aim to provide researchers and drug development professionals with a robust framework for rational drug design.
The Imidazo[1,2-a]pyridine Core: A Scaffold for Innovation
The bicyclic structure of imidazo[1,2-a]pyridine offers multiple positions for substitution, allowing for fine-tuning of its physicochemical and pharmacological properties. The most frequently modified positions—C2, C3, C6, and C7—are critical for modulating potency, selectivity, and mechanism of action.
Caption: The core imidazo[1,2-a]pyridine ring system with key positions for chemical modification.
Comparative SAR Analysis by Therapeutic Application
The biological activity of imidazo[1,2-a]pyridine analogs is highly dependent on the substitution patterns, which dictate the molecule's interaction with specific biological targets.
Anticancer Activity: Targeting Cellular Proliferation Pathways
Imidazo[1,2-a]pyridine derivatives have emerged as potent anticancer agents, often by inhibiting critical signaling pathways like the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which is frequently dysregulated in tumors.[4][9][10]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine analogs.
Key SAR Insights:
-
C2 Position: The presence of a phenyl group at the C2 position is a common feature.[1] Further substitution on this phenyl ring, such as with a morpholino group, has been shown to enhance PI3K inhibitory activity.[7]
-
C3 Position: While critical for other activities, extensive modification at C3 is less common for PI3K inhibitors compared to substitutions on the pyridine ring. However, some studies show that amine substituents can be favorable.
-
C6 Position: This position is crucial for potency and selectivity. Attaching a quinazoline moiety to the C6 position of the imidazo[1,2-a]pyridine scaffold has yielded highly potent and selective PI3Kα inhibitors.[10]
-
General Trend: The imidazo[1,2-a]pyridine core often acts as a hinge-binding motif, while substituents at C2 and C6 explore deeper pockets within the kinase active site.
Comparative Data: Anticancer Activity (IC₅₀)
| Compound ID | C2-Substituent | C6-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 13k | H | 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline | HCC827 (Lung) | 0.09 | [10] |
| 12b | tert-Butylamine | H | MCF-7 (Breast) | 11 | [11] |
| 6d | 4-(phenyl)phenyl | N/A (substituted on N-acetamide) | HepG2 (Liver) | - | [12] |
| IP-5 | 2-Nitrophenyl | N/A | HCC1937 (Breast) | 45 | [13] |
Note: The structures of compounds 6d and IP-5 are complex; refer to the source for full details. Compound 6d was shown to inhibit DNA synthesis via an apoptotic pathway.[12]
Antimicrobial Activity: Combating Bacterial Resistance
The scaffold is a promising platform for developing novel antibiotics, including agents active against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[5]
Caption: SAR workflow for developing antimicrobial imidazo[1,2-a]pyridine analogs.
Key SAR Insights:
-
Antibacterial (General):
-
C2 Position: The nature of the group on the C2-phenyl ring significantly influences activity.[1] A para-chlorine atom can improve activity against E. coli, likely by enhancing lipophilicity.[14] The presence of an aldehyde group on an attached phenol ring also demonstrated broad-spectrum activity.[14]
-
Molecular Target: For some analogs, the bacterial target has been identified as GyrB, a subunit of DNA gyrase.[14]
-
-
Antituberculosis (Anti-TB):
-
C3 Position: This position is paramount for anti-TB activity. A C3-carboxamide moiety is a key pharmacophoric feature.[5]
-
C3-Carboxamide Substituent: Potency is dramatically enhanced by attaching bulky and lipophilic biaryl ethers to the amide, leading to compounds with nanomolar activity against M. tuberculosis.[5] Furthermore, a three-carbon spacer between the amide nitrogen and a cyclic aliphatic ring was found to boost activity.[5]
-
Comparative Data: Antimicrobial Activity (MIC)
| Compound Class | Key Feature | Target Organism | MIC (µM or mg/mL) | Reference |
| Azo-linked (4e) | C2-(hydroxyl/aldehyde-phenol) | E. coli CTXM (MDR) | 0.5 - 0.7 mg/mL | [14] |
| C3-Carboxamide (4) | C3-(bulky biaryl ether) | M. tuberculosis (MDR/XDR) | ≤0.03 - 0.8 µM | [5] |
| C3-Carboxamide (26/27) | C3-(amide with 3-carbon spacer) | M. tuberculosis | 1.5-3x more potent than isoniazid | [5] |
| Dimethylated (various) | 2,8-dimethyl substitution | S. aureus / S. epidermidis | Active in varying degrees | [15] |
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Derivatives of imidazo[1,2-a]pyridine have been developed as potent inhibitors of key enzymes in inflammatory cascades, such as 5-lipoxygenase (5-LO), and modulators of the STAT3/NF-κB signaling pathway.[7][16]
Key SAR Insights for 5-LO Inhibition:
-
A systematic SAR study identified a potent class of 5-LO inhibitors characterized by three key components.[7]
-
C2 Position: A 4-morpholinophenyl group was found to be optimal.
-
C3 Position: An N-cyclohexyl amine at this position was critical for high potency.
-
C6 Position: A methyl group at C6 contributed favorably to the inhibitory activity.
Comparative Data: Anti-inflammatory Activity (IC₅₀)
| Compound ID | Key Features | Target | IC₅₀ (µM) | Reference |
| 14 | C2-(4-morpholinophenyl), C3-(N-cyclohexylamine), C6-methyl | 5-LO (intact cells) | 0.16 | [7] |
| 14 | C2-(4-morpholinophenyl), C3-(N-cyclohexylamine), C6-methyl | 5-LO (cell-free) | 0.10 | [7] |
Experimental Protocols & Methodologies
To ensure scientific integrity, the protocols used to generate SAR data must be robust and reproducible. Below are standardized methodologies for synthesis and biological evaluation.
Protocol 1: General Synthesis of Imidazo[1,2-a]pyridines
A common and efficient method for synthesizing the core scaffold is the one-pot, three-component Groebke-Blackburn-Bienaymé reaction.
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve 1.0 equivalent of the appropriate 2-aminopyridine, 1.1 equivalents of an aldehyde, and 1.1 equivalents of an isocyanide in a suitable solvent (e.g., methanol or ethanol).
-
Catalyst Addition: Add a catalytic amount (10 mol%) of an acid catalyst, such as scandium(III) triflate or iodine.
-
Reaction: Stir the mixture at room temperature or under reflux (typically 50-80°C) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure imidazo[1,2-a]pyridine derivative.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Anticancer Evaluation (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[11]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized imidazo[1,2-a]pyridine analogs (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) by plotting a dose-response curve.
Conclusion and Future Outlook
The imidazo[1,2-a]pyridine scaffold remains a highly versatile and privileged structure in modern drug discovery. The structure-activity relationships discussed herein demonstrate that specific, targeted modifications at the C2, C3, and C6 positions are instrumental in directing the biological activity towards anticancer, antimicrobial, or anti-inflammatory targets. The development of potent PI3K inhibitors by introducing quinazoline moieties at C6, and the creation of nanomolar anti-TB agents through C3-carboxamide modifications, highlight the power of rational design.
Future research should focus on leveraging these SAR insights to develop next-generation analogs with enhanced selectivity and improved pharmacokinetic profiles. The continued exploration of this remarkable scaffold promises to yield novel therapeutic agents to address significant unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 6. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 7. SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition | MDPI [mdpi.com]
- 11. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Evaluation of some new Imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Data of Substituted Imidazo[1,2-a]pyridines
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry and materials science. This 10-π-electron aromatic system is a cornerstone in numerous FDA-approved drugs, including the sedative-hypnotic Zolpidem and the anxiolytic Alpidem.[1][2][3] Its rigid, planar structure and tunable electronic properties also make it a promising candidate for organic light-emitting diodes (OLEDs) and fluorescent probes.[1][4] The therapeutic and photophysical outcomes of these molecules are critically dependent on the nature and position of substituents on the fused ring system.
Consequently, unambiguous structural confirmation and a deep understanding of structure-property relationships are paramount. This guide provides a comparative analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible/Fluorescence—used to characterize this vital class of compounds. We will delve into how substituent effects manifest in each analytical technique, supported by experimental data and protocols, to empower researchers in their drug discovery and materials development endeavors.
Core Structure and Numbering
Understanding the standard numbering of the imidazo[1,2-a]pyridine ring is fundamental for interpreting spectroscopic data.
Caption: Standard IUPAC numbering for the imidazo[1,2-a]pyridine scaffold.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the definitive structural elucidation of organic molecules. For imidazo[1,2-a]pyridines, both ¹H and ¹³C NMR provide a detailed electronic and structural map of the molecule, which is highly sensitive to substitution.
¹H NMR Spectroscopy: A Window into Electronic Effects
The aromatic protons of the imidazo[1,2-a]pyridine core resonate in characteristic regions, but their precise chemical shifts (δ) are exquisitely sensitive to the electronic nature of substituents.
-
Unsubstituted Core: The protons on the pyridine ring (H5-H8) typically appear more downfield than those on the imidazole ring (H2, H3) due to the electron-withdrawing nature of the pyridine nitrogen. H5 is often the most deshielded proton of the pyridine moiety.[5]
-
Substituent Effects:
-
Electron-Donating Groups (EDGs) like -CH₃, -OCH₃, or -NH₂ cause an upfield shift (lower ppm) of nearby protons due to increased electron density (shielding).
-
Electron-Withdrawing Groups (EWGs) such as -NO₂, -CN, or -CF₃ induce a downfield shift (higher ppm) by decreasing electron density (deshielding).[6]
-
Positional Isomers: The magnitude of the shift is position-dependent. For instance, a substituent at C2 will have the most significant impact on H3, while a C7 substituent will primarily affect H6 and H8.
-
Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for Substituted Imidazo[1,2-a]pyridines in CDCl₃.
| Compound | Substituent | H2 | H3 | H5 | H6 | H7 | H8 | Reference |
| A | 2-phenyl | - | 7.85 | 8.10 | 6.77 | 7.17 | 7.64 | [7] |
| B | 2-methyl | - | 7.30-7.23 | 8.27 | 7.30-7.23 | 7.30-7.23 | - | [8] |
| C | 2-phenyl, 7-methyl | - | 7.78 | 7.93 | 6.62 | - | 7.45 | [9] |
| D | 2-(4-nitrophenyl) | - | 7.98 | 8.16 | 6.84 | 7.23 | 7.69 | [7] |
Causality: In compound D , the strongly electron-withdrawing nitro group on the C2-phenyl ring pulls electron density from the entire system, causing a general downfield shift for all protons compared to the unsubstituted 2-phenyl analog (A ), demonstrating the long-range electronic influence.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR complements ¹H NMR by providing direct information about the carbon framework. The chemical shifts are similarly influenced by substitution, offering another layer of structural verification.[6]
-
Characteristic Shifts: The bridgehead carbon (C8a) and the carbons adjacent to nitrogen atoms (C2, C3, C5) show distinct chemical shifts that are diagnostic for the scaffold.[10][11]
-
Substituent Influence: The trends observed in ¹H NMR generally hold for ¹³C NMR. EDGs shield carbon nuclei (upfield shift), while EWGs deshield them (downfield shift). The effect is most pronounced on the carbon atom directly attached to the substituent (the ipso-carbon) and attenuates with distance.
Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Imidazo[1,2-a]pyridines in CDCl₃.
| Compound | Substituent | C2 | C3 | C5 | C6 | C7 | C8 | C8a | Reference |
| A | 2-phenyl | 145.8 | 108.1 | 124.8 | 112.5 | 125.6 | 117.4 | 145.5 | [7] |
| B | 2-methyl | 144.2 | 109.4 | - | 130.2 | 118.0 | - | 143.7 | [8] |
| C | 2-phenyl, 7-methyl | 145.0 | 107.2 | 123.0 | 111.8 | 136.5 | 115.9 | 144.8 | [9] |
| D | 2-(4-nitrophenyl) | 151.2 | 118.0 | 128.2 | 115.1 | 127.5 | 118.6 | 142.1 | [10] |
Self-Validation: The data in Tables 1 and 2 are internally consistent. For instance, the methyl group at C7 in compound C results in a significant downfield shift for the attached C7 carbon (136.5 ppm) compared to the unsubstituted analog (A , 125.6 ppm), while also causing a slight upfield shift for the adjacent H6 and H8 protons, as expected.
Experimental Protocol: NMR Analysis
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Section 2: Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight (MW) and elemental formula of synthesized compounds. Tandem MS (MS/MS) experiments further provide structural information through characteristic fragmentation patterns.
Molecular Ion and Fragmentation
-
Ionization: Electrospray ionization (ESI) is commonly used, typically generating the protonated molecule [M+H]⁺, which allows for precise MW determination.
-
Characteristic Fragmentation: The fused bicyclic system exhibits predictable fragmentation pathways. Common losses from the parent ion of unsubstituted imidazo[1,2-a]pyridine include the neutral loss of HCN and C₂H₂N.[12]
-
Substituent-Driven Fragmentation: The nature of the substituents dictates additional, often dominant, fragmentation pathways. For example, a study on 3-phenoxy imidazo[1,2-a]pyridines showed that the characteristic fragmentation is the homolytic cleavage of the C3-O bond, providing a diagnostic ion for this specific substitution pattern.[13] This principle allows for the differentiation of isomers where NMR data might be ambiguous.
Table 3: Representative Mass Spectrometry Data (ESI-MS).
| Compound | Formula | Calculated MW | Observed [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Reference |
| E | C₁₉H₁₄N₂O | 286.11 | 287.12 | 194 ([M+H - C₆H₅O]⁺) | [13] |
| F | C₁₄H₁₂N₄O₂ | 268.09 | 269.10 | 223 ([M+H - NO₂]⁺) | [10] |
| G | C₁₅H₁₅N₅ | 265.13 | 266.14 | 146, 107 | [10] |
Expertise in Action: The fragmentation of compound E (a 3-phenoxy derivative) is a textbook example of charge-remote fragmentation directed by a specific functional group. The loss of the phenoxy radical is so characteristic that it can be used to identify this substructure within a complex mixture, a powerful application in metabolite identification.[13]
Diagram: Common Fragmentation Pathway
Caption: Simplified fragmentation pathways for a generic substituted imidazo[1,2-a]pyridine.
Section 3: UV-Visible and Fluorescence Spectroscopy
The extended π-conjugated system of imidazo[1,2-a]pyridines endows them with interesting photophysical properties, making them highly suitable for applications in optical materials and as fluorescent probes.[1]
UV-Visible Absorption
Imidazo[1,2-a]pyridines typically display two main absorption bands in the UV region corresponding to π-π* transitions.[4]
-
High-Energy Band: An intense band is usually observed around 250-270 nm.[4]
-
Low-Energy Band: A broader, less intense band appears at longer wavelengths (e.g., >300 nm). The position and intensity of this band are highly sensitive to substituents that extend the π-conjugation.
-
Substituent Effects: Both EDGs and EWGs, particularly when attached to a phenyl ring at the C2 position, can cause a bathochromic (red) shift in the absorption maximum, indicating a smaller HOMO-LUMO gap.[14]
Fluorescence Emission
The imidazo[1,2-a]pyridine scaffold is inherently fluorescent, with emission typically in the near-UV to blue region of the spectrum.[1][8] This fluorescence can be systematically tuned.
-
Quantum Yield (Φ): The efficiency of fluorescence is highly dependent on the substitution pattern.
-
Influence of Substituents:
-
EDGs (e.g., -NH₂, -N(CH₃)₂, -OCH₃) attached to a C2-aryl substituent generally lead to a marked red-shift in emission and often improve the luminescence performance.[1][9][15]
-
EWGs (e.g., -NO₂) tend to quench fluorescence or cause a more erratic behavior.[15][16]
-
Aryl Substitution: Attaching a phenyl or naphthyl group at the C2-position is a well-established strategy to increase the fluorescence quantum yield.[1]
-
Table 4: Comparative Photophysical Data of Substituted Imidazo[1,2-a]pyridines in Ethanol.
| Compound | Substituent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Reference |
| H | Unsubstituted | ~254 | 370.5 | 0.57 | 116.5 | [9] |
| I | 7-Methyl-2-phenyl | ~310 | 374 | 0.78 | 64 | [9] |
| J | 2-(4-Aminophenyl) | ~350 | 445 | 0.72 | 95 | [9] |
| K | 2-(4-Nitrophenyl) | ~380 | - | No Fluorescence | - | [16] |
| L | 3-Hydroxymethyl-2-phenyl | 247 | 437.6 | - | 190.6 | [16] |
Trustworthiness of Data: The data clearly illustrates the design principles. Comparing H and I , the addition of a 2-phenyl group and a 7-methyl group significantly enhances the quantum yield from 0.57 to 0.78.[9] Comparing I and J , the powerful electron-donating amino group causes a dramatic 71 nm red-shift in the emission wavelength, moving it from the violet-blue to the deep blue region.[9] Conversely, the nitro group in K completely quenches the fluorescence, a common effect for this group.[16]
Experimental Protocol: Fluorescence Spectroscopy
-
Solution Preparation: Prepare a dilute stock solution (~1 mM) of the compound in a spectroscopic-grade solvent (e.g., ethanol, acetonitrile). Create a series of dilutions to obtain a solution with an absorbance of ~0.1 at the excitation wavelength to avoid inner filter effects.
-
Acquisition of Absorption Spectrum: Record the UV-Vis absorption spectrum to determine the absorption maximum (λ_max).
-
Acquisition of Emission Spectrum: Set the excitation wavelength of the fluorometer to the λ_max determined in the previous step. Scan the emission monochromator over a range starting ~20 nm above the excitation wavelength to record the fluorescence spectrum.
-
Quantum Yield Determination: Measure the integrated fluorescence intensity of the sample and compare it to that of a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54) under identical experimental conditions. The quantum yield is calculated using the comparative method.
Conclusion
The comprehensive characterization of substituted imidazo[1,2-a]pyridines is a multi-faceted process where each spectroscopic technique provides a unique and complementary piece of the structural puzzle.
-
NMR spectroscopy serves as the definitive tool for establishing atom connectivity and probing the electronic environment of the core structure.
-
Mass spectrometry provides unequivocal confirmation of molecular weight and offers vital clues about substituent identity and location through predictable fragmentation.
-
UV-Vis and Fluorescence spectroscopy illuminate the electronic transitions and photophysical properties, which are crucial for applications in materials science and bio-imaging.
By judiciously applying these techniques and understanding how substituent effects manifest across the different spectra, researchers can confidently elucidate the structures of novel imidazo[1,2-a]pyridine derivatives and rationally design next-generation compounds with tailored therapeutic and optical properties.
References
- 1. ijrpr.com [ijrpr.com]
- 2. bio-conferences.org [bio-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyridine(274-76-0) 1H NMR spectrum [chemicalbook.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photocatalytic synthesis of imidazo[1,2- a ]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01406A [pubs.rsc.org]
- 9. Substituent Effects on Fluorescent Properties of Imidazo(1,2-a)pyridine-Based Compounds. | Semantic Scholar [semanticscholar.org]
- 10. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Mass Spectra of Some Di- and Triazaindenes" by William W. Paudler, james E. Kuder et al. [digitalcommons.cedarville.edu]
- 13. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Halogenated Imidazo[1,2-a]Pyridine Derivatives
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Its rigid, bicyclic, and nitrogen-rich framework serves as a versatile template for designing potent therapeutic agents, particularly in oncology.[2] The introduction of halogen atoms is a time-tested strategy in drug design to modulate a molecule's physicochemical properties—such as lipophilicity, metabolic stability, and electronic character—thereby influencing its pharmacokinetic profile and pharmacodynamic interactions. This guide provides a comparative analysis of the cytotoxic effects of halogenated imidazo[1,2-a]pyridine derivatives against various cancer cell lines, grounded in recent experimental data.
The Strategic Role of Halogenation in Enhancing Cytotoxicity
Halogenation can significantly impact the anticancer activity of the imidazo[1,2-a]pyridine core. Halogens can form halogen bonds, acting as specific and directional interactions with biological targets. Furthermore, their electron-withdrawing nature can alter the reactivity of the scaffold, and their size can influence binding affinity and selectivity. The choice of halogen (Fluorine, Chlorine, Bromine, or Iodine) and its position on the aromatic rings are critical determinants of the resulting cytotoxic potency. For instance, studies on general pyridine derivatives have shown that introducing halogens can affect antiproliferative activity, with outcomes dependent on the halogen's size and electrophilic capacity.[3]
Comparative Cytotoxicity: A Data-Driven Analysis
The in vitro anticancer efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit the growth of 50% of a cancer cell population. The following table consolidates IC50 values for various halogenated imidazo[1,2-a]pyridine derivatives from multiple studies, offering a quantitative comparison of their potency across different cancer cell lines.
| Derivative Structure/Name | Halogen & Position | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 (Structure varies) | Contains a p-chlorophenyl group | A375 (Melanoma) | 9.7 | [4] |
| WM115 (Melanoma) | <12 | [4] | ||
| HeLa (Cervical Cancer) | 35.0 | [4] | ||
| Compound 12b (Structure varies) | Contains a 4-chlorophenyl group | Hep-2 (Laryngeal Carcinoma) | 11 | [5] |
| HepG2 (Hepatocellular Carcinoma) | 13 | [5] | ||
| MCF-7 (Breast Carcinoma) | 11 | [5] | ||
| A375 (Human Skin Cancer) | 11 | [5] | ||
| Compound 9d (Structure varies) | Contains a 4-chlorophenyl group | HeLa (Cervical Cancer) | 10.89 | [5] |
| MCF-7 (Breast Cancer) | 2.35 | [5] | ||
| IMPA-2 (Structure varies) | Contains a 4-chlorophenyl group | A549 (Lung Adenocarcinoma) | Not specified, but showed marked cytotoxicity | [6] |
| IMPA-5 (Structure varies) | Contains a 4-bromophenyl group | A549 (Lung Adenocarcinoma) | Not specified, but showed marked cytotoxicity | [6] |
| IMPA-6 (Structure varies) | Contains a 2,4-dichlorophenyl group | A549 (Lung Adenocarcinoma) | Not specified, but showed marked cytotoxicity | [6] |
| IMPA-8 (Structure varies) | Contains a 4-fluorophenyl group | A549 (Lung Adenocarcinoma) | Not specified, but showed marked cytotoxicity | [6] |
Analysis of Structure-Activity Relationships (SAR):
From the available data, a clear trend emerges where the presence of a halogen, particularly chlorine, on a phenyl substituent at the C-2 position of the imidazo[1,2-a]pyridine ring often confers potent cytotoxicity. For example, compounds with a 4-chlorophenyl moiety consistently exhibit IC50 values in the low micromolar range against a variety of cancer cell lines, including melanoma, breast, and cervical cancer.[4][5] The potent activity of compound 9d (IC50 of 2.35 µM against MCF-7) highlights the potential of this substitution pattern.[5]
While a direct side-by-side comparison of different halogens at the same position from a single study is limited in the current literature, the work on IMPA derivatives suggests that fluoro, bromo, and chloro substitutions all contribute to significant cytotoxic activity against lung cancer cells.[6] This underscores the general utility of halogenation in designing effective imidazo[1,2-a]pyridine-based anticancer agents.
Unraveling the Mechanism of Action
The cytotoxic effects of halogenated imidazo[1,2-a]pyridines are not merely a result of non-specific toxicity but stem from their interaction with specific cellular pathways that regulate cell survival, proliferation, and death.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
A prominent mechanism of action for many imidazo[1,2-a]pyridine derivatives is the inhibition of the PI3K/Akt/mTOR pathway.[1][4] This pathway is a central regulator of cell growth, metabolism, and survival, and its aberrant activation is a hallmark of many cancers. Certain derivatives have been shown to bind to the ATP-binding site of PI3K, preventing the downstream phosphorylation and activation of Akt and mTOR.[4] This blockade leads to the suppression of pro-survival signals and can trigger cell cycle arrest and apoptosis.
Caption: PI3K/Akt/mTOR pathway inhibition.
Induction of Oxidative Stress and Apoptosis
Another key mechanism involves the induction of reactive oxygen species (ROS)-mediated apoptosis.[6] Certain halogenated derivatives have been found to significantly increase the activity of NADPH oxidase (NOX), leading to a surge in intracellular ROS. This oxidative stress damages cellular components, including the mitochondrial membrane. The resulting impairment of mitochondrial membrane potential can trigger the intrinsic apoptotic pathway, characterized by an increased expression of pro-apoptotic proteins like BAX and a decrease in anti-apoptotic proteins like Bcl-2.[7] Ultimately, this cascade leads to the activation of caspases and programmed cell death.
Experimental Protocols for Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, standardized and validated assays are paramount. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8]
The MTT Assay: A Self-Validating System
The principle of the MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[9] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells. The quantity of formazan produced is directly proportional to the number of viable cells. The insoluble crystals are then solubilized, and the absorbance of the colored solution is measured spectrophotometrically. A decrease in signal compared to an untreated control indicates a reduction in cell viability, and thus, cytotoxicity of the test compound.
Caption: Standard workflow for an MTT cytotoxicity assay.
Step-by-Step MTT Protocol
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at an optimized density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of the halogenated imidazo[1,2-a]pyridine derivative in a suitable solvent, such as DMSO.[7] Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle-only controls (e.g., medium with DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) under standard culture conditions.
-
MTT Reagent Addition: Following incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[8]
-
Formazan Crystal Formation: Incubate the plate for an additional 2 to 4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well. Mix thoroughly on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.[9]
-
Absorbance Measurement: Read the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[8] A reference wavelength of >650 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration to generate a dose-response curve and determine the IC50 value.
Conclusion
Halogenated imidazo[1,2-a]pyridine derivatives represent a promising class of anticancer agents with potent cytotoxic activity against a range of cancer cell lines. The strategic incorporation of halogens, particularly chlorine, onto a phenyl substituent at the C-2 position appears to be a highly effective strategy for enhancing potency. The mechanisms of action are multifaceted, often involving the targeted inhibition of critical cell survival pathways like PI3K/Akt/mTOR and the induction of apoptosis through oxidative stress. The continued exploration of structure-activity relationships, guided by robust and reproducible cytotoxicity assays, will undoubtedly pave the way for the development of next-generation therapies based on this versatile scaffold.
References
- 1. Engineering of imidazo[1,2-a]pyridine into multifunctional dual-state emissive (DSE) luminogens for hydrazine sensing and cell-imaging - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. chemmethod.com [chemmethod.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemmethod.com [chemmethod.com]
- 9. Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rationale for Docking: Why It's a Cornerstone in Drug Discovery
An In-Depth Technical Guide to In Silico Docking Studies of Imidazo[1,2-a]pyridine Compounds
For researchers, scientists, and drug development professionals, the imidazo[1,2-a]pyridine scaffold is a subject of significant interest. This nitrogen-bridged heterocyclic system is a privileged structure in medicinal chemistry, forming the core of approved drugs like zolpidem and alpidem and demonstrating a vast array of biological activities, including anticancer, anti-inflammatory, and antitubercular properties.[1][2][3][4] The exploration of this scaffold's potential is greatly accelerated by computational methods, particularly molecular docking, which serves as a powerful tool for predicting the binding interactions between these compounds and their biological targets.[5][6]
This guide provides a comprehensive overview of performing in silico docking studies with imidazo[1,2-a]pyridine compounds. From selecting the appropriate software to designing a robust workflow and interpreting the results, we will delve into the causality behind experimental choices, ensuring a scientifically rigorous approach to virtual screening and lead optimization.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as an imidazo[1,2-a]pyridine derivative) when bound to a second molecule (a receptor, typically a protein).[6][7] Its importance in drug discovery cannot be overstated. By simulating these molecular interactions, researchers can:
-
Accelerate Discovery: Rapidly screen large virtual libraries of compounds to identify potential hits, significantly saving time and resources compared to traditional high-throughput screening (HTS).[6][7]
-
Elucidate Mechanisms: Gain insights into the specific binding modes and key interactions (e.g., hydrogen bonds, hydrophobic contacts) that govern a compound's biological activity.
-
Guide Optimization: Inform the rational design of more potent and selective derivatives by understanding the structure-activity relationship (SAR).[3]
The success of a docking study hinges on two core components of the software used: the sampling algorithm , which explores the conformational space of the ligand within the receptor's binding site, and the scoring function , which estimates the binding affinity for each generated pose.[6][8]
Comparing the Tools of the Trade: A Guide to Molecular Docking Software
Several software packages are available for molecular docking, each with its own algorithms and strengths. The choice of software can significantly impact the outcome of a study. Below is a comparison of some of the most widely used platforms in both academia and industry.[7][8][9]
| Software | Key Algorithm(s) | Scoring Function(s) | Key Advantages | Considerations |
| AutoDock Vina | Lamarckian Genetic Algorithm, Monte Carlo Simulated Annealing | Empirical Free Energy Scoring Function | Open-source and free for academic use; widely used and validated; fast and accurate for many systems.[6][7][8] | Can be computationally intensive for large-scale virtual screening without access to a cluster. |
| Glide (Schrödinger) | Hierarchical search protocol; exhaustive sampling | GlideScore, Emodel | High accuracy and reliability; well-integrated into a comprehensive drug discovery suite.[7][9] | Commercial software with a significant licensing cost. |
| GOLD (CCDC) | Genetic Algorithm | GOLDScore, ChemScore, ASP, PLP | Highly effective for handling ligand and protein flexibility; known for high accuracy in pose prediction.[7][9] | Commercial license required. |
| MOE (Chemical Computing Group) | Triangle Matcher, Alpha PMI | London dG, GBVI/WSA dG | Integrated platform for various molecular modeling tasks; good for pharmacophore-based docking.[2][7] | Commercial software. |
For studies on imidazo[1,2-a]pyridine compounds, software like AutoDock has been successfully used to predict interactions with targets such as the NF-κB p50 subunit and bacterial GyrB.[10][11] Commercial suites like Schrödinger (Glide) and MOE are also frequently employed in industry and well-funded academic labs for their robust performance and integrated workflows.[2][9]
A Validated Workflow for Docking Imidazo[1,2-a]pyridine Compounds
A successful docking experiment is more than just a button click; it's a multi-step process where each stage is critical for the validity of the final results. Here, we outline a detailed protocol using AutoDock Vina , a powerful and widely accessible tool.[8]
Experimental Protocol: Molecular Docking Workflow
1. Receptor Preparation: a. Obtain Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, to study PI3Kα inhibitors, one might use PDB ID: 2RD0.[12][13] b. Clean the Structure: Using visualization software like PyMOL or Chimera, remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands. c. Prepare for Docking: Use a tool like AutoDock Tools to add polar hydrogens, compute Gasteiger charges, and merge non-polar hydrogens. This step is crucial for correctly calculating electrostatic interactions. Save the prepared protein in the required .pdbqt format.
2. Ligand Preparation: a. Create 3D Structure: Draw the 2D structure of the imidazo[1,2-a]pyridine derivative using software like ChemDraw or Marvin Sketch. b. Convert to 3D and Minimize: Convert the 2D structure to 3D and perform an energy minimization using a force field like MMFF94. This ensures a low-energy, realistic starting conformation. c. Prepare for Docking: In AutoDock Tools, define the rotatable bonds of the ligand, which allows the sampling algorithm to explore different conformations. Save the prepared ligand in the .pdbqt format.
3. Docking Simulation: a. Define the Binding Site: Define a "grid box" that encompasses the active site of the protein. The center and size of this box are critical; it should be large enough to allow the ligand to move freely but small enough to focus the search, increasing efficiency. The location can be determined from the position of a co-crystallized ligand or from published literature.[14] b. Configure and Run Vina: Create a configuration file specifying the paths to the receptor and ligand files, the grid box coordinates, and the exhaustiveness parameter (which controls the computational effort). Execute the AutoDock Vina program.
4. Analysis and Validation: a. Examine Binding Scores: Vina will output a series of binding poses ranked by their predicted binding affinity in kcal/mol. The more negative the score, the stronger the predicted binding. b. Visualize Interactions: Load the docked complex (protein + best ligand pose) into a visualization tool. Analyze the key interactions, such as hydrogen bonds, π-π stacking, and hydrophobic contacts, with the active site residues. This step provides the qualitative understanding that complements the quantitative score. For example, identifying a hydrogen bond with a key catalytic residue like Ser774 or Lys802 in PI3Kα can validate the docking pose.[12]
Caption: A generalized workflow for in silico molecular docking.
Case Studies: Docking of Imidazo[1,2-a]pyridines Against Key Targets
The true value of docking is demonstrated through its application. Numerous studies have successfully used this technique to investigate the therapeutic potential of imidazo[1,2-a]pyridine derivatives.
Case Study 1: Anticancer Activity - Targeting PI3Kα
The PI3K/mTOR pathway is frequently dysregulated in cancer, making its components, like PI3Kα, prime therapeutic targets.[12] Docking studies have been instrumental in designing novel imidazo[1,2-a]pyridine-based PI3Kα inhibitors.[13][14]
In one study, a series of derivatives were docked into the PI3Kα active site. The results revealed that potent compounds formed crucial hydrogen bonds with key residues, providing a strong rationale for their observed biological activity.[12]
| Compound Type | Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Imidazo[1,2-a]pyridine | PI3Kα | 2RD0 | -6.9 to -9.5 | Ser774, Lys802, Val851, Asp933[12][14] |
| Imidazo[1,2-a]pyridine | MARK4 | 3OT1 | -7.5 to -9.2 | Gly, Leu, Val, Ala, Lys |
| Imidazo[1,2-a]pyridine | Oxidoreductase (Breast Cancer) | - | -9.207 | His222, Tyr216, Lys270[15] |
Case Study 2: Anti-Inflammatory Effects - Targeting NF-κB and COX Enzymes
Chronic inflammation is linked to numerous diseases. Imidazo[1,2-a]pyridines have been investigated as anti-inflammatory agents, with docking studies helping to elucidate their mechanism. For instance, a novel derivative, MIA, was docked into the NF-κB p50 subunit, showing interactions that could explain its ability to suppress NF-κB activity.[11][16][17] Other studies have explored the binding of these compounds to cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[18][19]
Caption: Inhibition of inflammatory pathways by imidazo[1,2-a]pyridines.[17]
Case Study 3: Antimicrobial Potential - Targeting Bacterial Enzymes
The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Imidazo[1,2-a]pyridines have shown promise as antibacterial and antitubercular agents.[20][21] Docking studies have been pivotal in identifying their likely targets. For example, azo-linked imidazo[1,2-a]pyridine derivatives were docked against bacterial GyrB, a subunit of DNA gyrase. The compound with the most favorable docking score (-10.4 kcal/mol) also demonstrated potent antibacterial activity, showcasing the predictive power of the in silico approach.[10] Similarly, these compounds have been docked against mycobacterial targets like InhA and ATP synthase to guide the development of new anti-TB drugs.[22][23]
Conclusion: Synthesizing Data for Drug Discovery
In silico molecular docking is an indispensable tool in the modern drug discovery pipeline for imidazo[1,2-a]pyridine compounds. It provides a rational, cost-effective, and rapid method for identifying potential drug candidates, understanding their mechanisms of action, and guiding medicinal chemistry efforts.[7] By carefully selecting software, adhering to a rigorous and validated workflow, and critically analyzing the results, researchers can significantly enhance the efficiency of discovering novel therapeutics based on this versatile scaffold. The ultimate goal is always to correlate computational predictions with experimental data, creating a synergistic loop of design, synthesis, testing, and refinement that accelerates the journey from a promising compound to a life-saving medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. chemmethod.com [chemmethod.com]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 5. [PDF] Review on the use of Molecular Docking as the First Line Tool in Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 8. ajpsonline.com [ajpsonline.com]
- 9. dasher.wustl.edu [dasher.wustl.edu]
- 10. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. asianpubs.org [asianpubs.org]
- 16. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 17. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Docking simulations, synthesis, and anti-inflammatory activity evaluation of 2-(N-alkyl)amino-3-nitroimidazo[1,2-a]pyridines | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Design, synthesis and biological evaluation of some imidazo[1,2- a]pyridine derivatives as anti-tubercular agents: an in silico - in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 22. benthamdirect.com [benthamdirect.com]
- 23. Synthesis, molecular docking and anti-mycobacterial evaluation of new imidazo[1,2-a]pyridine-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
